Product packaging for 2-Bromo-5-nitropyrimidine(Cat. No.:CAS No. 1210824-80-8)

2-Bromo-5-nitropyrimidine

Cat. No.: B594897
CAS No.: 1210824-80-8
M. Wt: 203.983
InChI Key: LTZZMWXCPNGVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-nitropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H2BrN3O2 and its molecular weight is 203.983. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrN3O2 B594897 2-Bromo-5-nitropyrimidine CAS No. 1210824-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZMWXCPNGVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660056
Record name 2-Bromo-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-80-8
Record name 2-Bromo-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitropyrimidine: A Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-5-nitropyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile synthetic intermediate.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyrimidine ring system. Its synthetic utility is derived from a strategic combination of electronic and structural features: an electron-deficient aromatic core, a reactive bromine atom, and a strongly deactivating nitro group. The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 2-position provides a versatile handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[1] Concurrently, the 5-nitro group profoundly influences the ring's electronics, activating the C-Br bond and rendering the entire aromatic system susceptible to specific transformations. This unique combination allows for sequential and regioselective modifications, making it an invaluable building block for constructing complex molecular architectures.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a reagent dictate its handling, storage, and behavior in reactions. This compound is a solid at room temperature. Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1210824-80-8[2]
Molecular Formula C₄H₂BrN₃O₂[2]
Molecular Weight 203.98 g/mol [2]
Appearance Crystalline solidN/A
Melting Point Data not available in searched resultsN/A
Boiling Point Data not available in searched resultsN/A
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and acetonitrile. Insoluble in water.[3]
SMILES C1=C(C=NC(=N1)Br)[O-][2]
InChIKey LTZZMWXCPNGVNJ-UHFFFAOYSA-N[2]
Spectroscopic Signature Analysis
  • ¹H NMR: The proton NMR spectrum is anticipated to be simple, showing two singlets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the protons at the C4 and C6 positions. The significant downfield shift is due to the deshielding effects of the electronegative ring nitrogens and the nitro group.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four unique carbon atoms in the pyrimidine ring. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronic effects.

  • IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H and C=N stretching vibrations would also be present.

Synthesis and Purification

The synthesis of functionalized pyrimidines often involves building the ring or modifying a pre-existing one. A plausible and common strategy for synthesizing this compound would start from a corresponding hydroxy-pyrimidine, a widely available precursor. The conversion of a hydroxyl group on an electron-deficient heterocycle to a bromine atom is a standard transformation.

Conceptual Synthesis Workflow

The diagram below illustrates a logical workflow for the synthesis, leveraging a standard bromination reaction.

G cluster_0 Synthesis of this compound A Start: 2-Hydroxy-5-nitropyrimidine B Reagents: POBr₃ or PBr₃ (with catalytic DMF) A->B 1. Add Reagents C Reaction: Heat (e.g., 100-110 °C) B->C 2. Initiate Reaction D Workup: Aqueous Quench (e.g., ice water) C->D 3. Quench E Extraction with Organic Solvent (e.g., Ethyl Acetate) D->E 4. Isolate F Purification: Column Chromatography E->F 5. Purify G Product: this compound F->G 6. Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Bromination of 2-Hydroxy-5-nitropyrimidine

This protocol is adapted from a standard procedure for converting hydroxypyridines to bromopyridines.[4]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-5-nitropyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon), carefully add phosphorus oxybromide (POBr₃) (approx. 3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature, then slowly and carefully quench the reaction by pouring it over crushed ice. This step should be performed in a well-ventilated fume hood as HBr gas will evolve.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two main pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyrimidine core is inherently electron-deficient due to its two nitrogen atoms. The addition of a powerful electron-withdrawing nitro group further depletes the ring of electron density, making it highly susceptible to nucleophilic attack.[5][6]

The bromine at the C2 position is an excellent leaving group. Nucleophilic attack occurs preferentially at this position, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogens and the oxygen atoms of the nitro group, providing a strong thermodynamic driving force for the reaction.[5][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles used in this reaction include amines, alkoxides, and thiolates, providing straightforward access to a wide range of 2-substituted pyrimidines.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

The Suzuki reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13][14] This is one of the most widely used methods for constructing biaryl or heteroaryl-aryl structures.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Trans Transmetalation RedElim Reductive Elimination (Ar-R)Pd(II)L₂ RedElim->Pd0 Reductive Elimination Product Product (Ar-R) RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for forming aryl-amine bonds by coupling the aryl bromide with a primary or secondary amine.[9] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[11] This transformation is crucial for synthesizing compounds found in many pharmaceuticals.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L Pd0->OxAdd 1. Oxidative    Addition AmineCoord Amine Coordination / Deprotonation (Ar-Pd(II)-NR₂)L OxAdd->AmineCoord 2. Amine Binding    & Deprotonation AmineCoord->Pd0 3. Reductive    Elimination Product Product (Ar-NR₂) AmineCoord->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[15][16] While highly effective and tolerant of many functional groups, the toxicity of the tin reagents and byproducts is a significant drawback.[15][17]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a scaffold for building biologically active molecules. The reactions described above are not merely academic; they are routinely employed in drug discovery pipelines.[1]

  • Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology.[18] By using Suzuki or Stille coupling, medicinal chemists can append various aryl or heteroaryl groups to the C2 position to probe the ATP-binding pocket of target kinases.

  • GPCR Modulators: The ability to install diverse amine functionalities via Buchwald-Hartwig amination allows for the synthesis of libraries of compounds to screen against G-protein coupled receptors (GPCRs), a major class of drug targets.

  • Scaffold Decoration: The nitro group at the C5 position can be readily reduced to an amine. This newly formed amino group can then be further functionalized (e.g., through acylation or another cross-coupling reaction), allowing for a multi-directional elaboration of the pyrimidine core. This sequential functionalization is a powerful strategy for generating molecular complexity and optimizing structure-activity relationships (SAR).

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from standard safety data sheets (SDS).[19]

  • Hazards: This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[20][21]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[19]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[19]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[19]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety protocols.

References

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Vertex AI Search.
  • This compound | C4H2BrN3O2 | CID 44631870. PubChem. [Link]
  • 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. PubChem. [Link]
  • Draw the arrow pushing mechanism for the nucleophilic aromatic substitution reaction. Chegg.com. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Stille Reaction. Myers Group, Harvard University. [Link]
  • Stille Coupling. NROChemistry. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. [Link]
  • Buchwald-Hartwig Amin
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
  • 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Show the arrow pushing mechanism for the reaction below. Chegg.com. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Nucleophilic arom
  • The Suzuki reaction. YouTube. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

Sources

2-Bromo-5-nitropyrimidine CAS number 4487-59-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-nitropyridine (CAS 4487-59-6)

A Note on Chemical Identity

This guide focuses on the chemical compound associated with CAS Number 4487-59-6 . While the topic request specified "2-Bromo-5-nitropyrimidine," extensive database verification confirms that this CAS number uniquely identifies 2-Bromo-5-nitropyridine .[1][2][3][4][5] This document will therefore provide a comprehensive technical overview of 2-Bromo-5-nitropyridine, a compound of significant interest in modern synthetic chemistry.

Section 1: Executive Summary & Core Concepts

2-Bromo-5-nitropyridine is a highly functionalized heterocyclic aromatic compound that has emerged as a cornerstone building block in organic synthesis.[6][7][8] Its value to researchers and drug development professionals lies in the strategic arrangement of its functional groups:

  • A Pyridine Ring: A foundational scaffold in numerous pharmaceuticals and agrochemicals due to its biological activities and chemical reactivity.[6]

  • A Bromine Atom at the 2-position: An excellent leaving group, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[8]

  • An Electron-Withdrawing Nitro Group at the 5-position: This group strongly activates the pyridine ring, enhancing the reactivity of the C-Br bond. It can also be readily transformed into an amino group, providing a secondary vector for molecular diversification.[8]

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Bromo-5-nitropyridine, offering field-proven insights and detailed protocols to empower its effective use in the laboratory.

Section 2: Physicochemical & Spectroscopic Profile

Precise knowledge of a compound's physical and spectroscopic properties is fundamental for its application in synthesis. 2-Bromo-5-nitropyridine is typically an off-white to light yellow crystalline solid.[4][9]

Physical and Chemical Properties

The key identifying and physical properties of 2-Bromo-5-nitropyridine are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 4487-59-6[1][2][3][4]
Molecular Formula C₅H₃BrN₂O₂[1][2][3]
Molecular Weight 202.99 g/mol [1][2][3]
IUPAC Name 2-bromo-5-nitropyridine[3]
Appearance Off-white to light yellow crystalline solid[9]
Melting Point 139-141 °C[1][4][9]
Boiling Point 145-147 °C at 10 mmHg[1][4][9]
Solubility Insoluble in water; Soluble in polar organic solvents like DMSO, acetonitrile, methanol, and ethanol.[6]
InChI Key HUUFTVUBFFESEN-UHFFFAOYSA-N[1][3]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-5-nitropyridine.

  • ¹H NMR: The proton NMR spectrum provides clear signals for the three distinct aromatic protons on the pyridine ring. Representative spectra are publicly available for reference.[10]

  • ¹³C NMR: The carbon NMR spectrum shows five signals corresponding to the carbon atoms of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and vibrations associated with the substituted aromatic ring.[3][11]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

Section 3: Synthesis of 2-Bromo-5-nitropyridine

While several synthetic routes exist, a common and reliable method involves the nitration of 2-aminopyridine followed by a Sandmeyer-type reaction or the direct oxidation of 2-amino-5-bromopyridine. The latter is often preferred for its regiochemical control.[12][13][14]

Synthesis Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A 2-Aminopyridine C 2-Amino-5-bromopyridine A->C Regioselective Bromination (0-5 °C) B N-Bromosuccinimide (NBS) in Acetonitrile C_ref 2-Amino-5-bromopyridine C->C_ref Intermediate D Hydrogen Peroxide (H₂O₂) in conc. H₂SO₄ E 2-Bromo-5-nitropyridine (Final Product) C_ref->E Oxidation of Amino Group (0 °C to RT)

Caption: General two-step synthesis of 2-Bromo-5-nitropyridine.

Detailed Experimental Protocol: Oxidation of 2-Amino-5-bromopyridine

This protocol is adapted from established literature procedures.[13] It is self-validating as the reaction progress can be monitored by TLC, and the final product identity is confirmed by standard analytical techniques (NMR, MS).

Causality Behind Choices:

  • Reagents: Concentrated sulfuric acid protonates the amino group, making it less susceptible to side reactions and facilitating the subsequent oxidation. Hydrogen peroxide serves as the potent oxidizing agent.

  • Temperature Control: The initial addition at 0°C is critical to manage the exothermic nature of the reaction between the amine and the strong acid/oxidant mixture, preventing degradation and improving yield. Allowing the reaction to warm to room temperature provides the necessary energy for the oxidation to proceed to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine (1 equivalent) to concentrated sulfuric acid at 0°C (ice bath).

  • Oxidant Addition: Slowly add a 10% solution of hydrogen peroxide in concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 5-7 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-5-nitropyridine.

Section 4: Key Chemical Transformations & Reactivity

The synthetic utility of 2-Bromo-5-nitropyridine stems from its predictable and versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds, and 2-Bromo-5-nitropyridine is an excellent substrate.[4][9] This reaction couples the pyridine core with various aryl or vinyl boronic acids or esters.[15][16]

Causality Behind Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used to initiate the catalytic cycle.

  • Ligand: A phosphine ligand (e.g., P(t-Bu)₃, SPhos) is crucial. It stabilizes the palladium center, modulates its reactivity, and facilitates the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, KF, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[15]

// Nodes pd0 [label="Pd(0)L₂"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂-Br)"]; trans_complex [label="Transmetalation\nComplex\n(Ar-Pd(II)L₂-R)"]; product [label="Ar-R (Product)"]; aryl_halide [label="2-Bromo-5-nitropyridine\n(Ar-Br)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="R-B(OH)₂ + Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> pd0 [label=" Reductive\n Elimination", color="#EA4335"];

// Inputs and Outputs aryl_halide -> oa_complex [style=dashed, color="#4285F4"]; boronic_acid -> trans_complex [style=dashed, color="#4285F4"]; trans_complex -> product [style=dashed, color="#EA4335"]; }

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Section 5: Applications in Drug Discovery & Materials Science

2-Bromo-5-nitropyridine is not merely an academic curiosity; it is a key intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Synthesis: It is a crucial building block for a wide range of active pharmaceutical ingredients (APIs). [8]For example, derivatives of the nitropyridine core are investigated for their potential as anticancer, antibacterial, and antifungal agents. [17]It serves as a precursor in the synthesis of intermediates for drugs like Pazopanib, an anticancer medication. [13]* Agrochemical Development: The structural motifs derived from 2-Bromo-5-nitropyridine are incorporated into advanced pesticides and herbicides, contributing to crop protection. [6][17]* Materials Science: Its reactivity allows for its integration into functional polymers and specialty materials where its electronic properties can be exploited. [6][8]

Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-Bromo-5-nitropyridine is essential.

Hazard Identification

According to safety data sheets, 2-Bromo-5-nitropyridine is classified with the following hazards:

  • GHS Pictograms: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][3]* Target Organs: Respiratory system. [1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. [18]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [1][18] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [1][18] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). [1][18]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* Keep away from sources of ignition, strong acids, strong bases, and oxidizing agents. [6]

Section 7: References

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023-04-03). Google.

  • This compound | C4H2BrN3O2 | CID 44631870. PubChem.[Link]

  • Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing. TBD.[Link]

  • 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. PubChem.[Link]

  • 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. TBD.[Link]

  • Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. TBD.[Link]

  • Boosting Your Synthesis: The Role of 2-Bromo-4-methyl-5-nitropyridine. TBD.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. TBD.[Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. TBD.[Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.[Link]

  • 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase.[Link]

  • Buchwald-Hartwig amination. YouTube.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Chegg.[Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. TBD.[Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.

Sources

A Comprehensive Technical Guide to 2-Bromo-5-nitropyrimidine: A Core Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-5-nitropyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features—a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functionalities—make it an exceptionally versatile scaffold for the synthesis of novel small molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its strategic use in drug discovery programs. Detailed experimental workflows, safety protocols, and mechanistic insights are provided to empower researchers to effectively leverage this powerful chemical intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of a compound's pharmacological profile. This compound (CAS: 1210824-80-8) emerges as a high-value starting material for several key reasons.[1] The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Simultaneously, the nitro group at the 5-position acts as a powerful electron-withdrawing group, activating the ring for certain reactions. More importantly, it serves as a synthetic precursor to an amino group via reduction. This resulting aminopyrimidine is a common pharmacophore and a key intermediate for constructing more complex heterocyclic systems. This dual functionality allows for sequential, regioselective modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

It is important to distinguish this compound from its commonly used pyridine analog, 2-Bromo-5-nitropyridine (CAS: 4487-59-6).[2][3] While both are valuable reagents, the pyrimidine core offers a different arrangement of nitrogen atoms, which can significantly alter the resulting molecule's hydrogen bonding capacity, metabolic stability, and receptor-binding interactions.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₂BrN₃O₂PubChem[1]
Molecular Weight 203.98 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1210824-80-8PubChem[1]
Appearance Off-white to light yellow crystalline solid (inferred)General knowledge
Solubility Insoluble in water; soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents (inferred)General knowledge
XLogP3-AA 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Spectroscopic Profile:
  • ¹H NMR: Two distinct signals in the aromatic region, each a singlet, corresponding to the protons at the C4 and C6 positions. The chemical shifts would be significantly downfield due to the electron-withdrawing effects of the nitro group and the pyrimidine nitrogens.

  • ¹³C NMR: Four signals corresponding to the four unique carbon atoms in the pyrimidine ring.

  • IR Spectroscopy: Characteristic peaks for C-Br stretching, aromatic C-H stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • Mass Spectrometry: A distinct isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the nitration of a pre-existing brominated pyrimidine. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Plausible Synthetic Pathway: Electrophilic Nitration

A common and effective method is the electrophilic nitration of 2-bromopyrimidine.

G Start 2-Bromopyrimidine Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Start->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C), especially during the addition of the nitrating mixture.[4] This is crucial for two reasons: first, to ensure safety and prevent runaway reactions, and second, to control regioselectivity. Higher temperatures can lead to the formation of undesired isomers and byproducts.[4]

  • Reaction Quenching: After the reaction is complete, the mixture is carefully poured onto crushed ice. This serves to quench the reaction immediately and precipitate the organic product, which is typically insoluble in the now-diluted acidic aqueous medium.

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating novel molecular entities.[5] Its reactivity allows for a logical, two-stage diversification strategy.

Stage 1: Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom is the primary site for diversification via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce aryl or heteroaryl groups. This is a cornerstone reaction for building biaryl structures, which are common in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: Reacting with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as part of the final pharmacophore.

  • Buchwald-Hartwig Amination: Reacting with amines to form 2-aminopyrimidine derivatives, a privileged scaffold in medicinal chemistry.

Stage 2: Transformation of the Nitro Group

Following the modification at the 2-position, the nitro group can be reduced to a primary amine.

  • Reduction: Common reducing agents include H₂ over Pd/C, SnCl₂, or sodium dithionite. This transformation is generally high-yielding and clean.

  • Further Functionalization: The resulting 5-aminopyrimidine derivative is a key intermediate. The amino group can be acylated, alkylated, or used as a nucleophile to construct fused heterocyclic rings, such as purines or pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities.[6]

This synthetic logic is illustrated in the workflow below.

G cluster_0 Stage 1: C-2 Position Modification cluster_1 Stage 2: C-5 Position Modification cluster_2 Stage 3: Library Generation Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Intermediate1 2-Aryl-5-nitropyrimidine Suzuki->Intermediate1 Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Intermediate1->Reduction Intermediate2 5-Amino-2-arylpyrimidine Reduction->Intermediate2 Acylation Acylation / Sulfonylation Intermediate2->Acylation Final Diverse Library of Biologically Active Candidates Acylation->Final

Caption: A strategic workflow for drug discovery using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-5-nitropyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄. Seal the flask with a septum.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.

  • Base Addition: In a separate flask, dissolve the sodium carbonate in degassed water. Add this aqueous solution to the reaction mixture. Causality: The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. Causality: Washing removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-nitropyrimidine.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: Based on data for the closely related pyridine analog, the compound should be treated as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work in a well-ventilated chemical fume hood.[7][8]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • PubChem. This compound | C4H2BrN3O2 | CID 44631870. [Link]
  • PubChem. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. [Link]
  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[Raman] - Spectrum. [Link]
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Fisher Scientific.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enigmatic 2-Bromo-5-nitropyrimidine

Pyrimidine and its derivatives are cornerstones in the development of a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of their chemical properties and biological activities. This compound is a fascinating, yet sparsely documented, heterocyclic compound. Its structure, featuring an electron-withdrawing nitro group and a reactive bromine atom, suggests its potential as a versatile building block in medicinal chemistry and materials science.[3] The strategic placement of these functional groups makes it an intriguing target for nucleophilic aromatic substitution and cross-coupling reactions.[4]

This technical guide provides a comprehensive framework for the structure elucidation of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of analytical chemistry and draw parallels with closely related, well-characterized analogues, such as 2-chloro-5-nitropyrimidine and various substituted pyrimidines.[1][2] By combining predictive methodologies with foundational spectroscopic theory, we will construct a robust analytical workflow for the unambiguous identification and characterization of this compound.

Physicochemical Properties and Synthesis

A foundational step in the elucidation of any novel or uncharacterized compound is the determination of its basic physicochemical properties and a plausible synthetic route.

Predicted Physicochemical Properties

Based on its structure, the following properties for this compound can be predicted:

PropertyPredicted ValueSource
Molecular Formula C₄H₂BrN₃O₂[3]
Molecular Weight 203.98 g/mol [3]
Appearance Likely a pale yellow to yellow crystalline solidInferred from analogues
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and acetonitrile, with limited solubility in water.Inferred from analogues
Melting Point Expected to be a solid with a defined melting point.General property of similar small organic molecules
Proposed Synthetic Pathway

A potential route could involve the nitration of a 2-bromopyrimidine precursor. However, the synthesis of the starting 2-bromopyrimidine can be challenging. A more viable approach may start from a more readily available pyrimidine, such as 2-aminopyrimidine, followed by bromination and then nitration, or a Sandmeyer-type reaction on an amino precursor.

A plausible, though unverified, synthetic workflow is outlined below:

Synthetic_Workflow A 2-Aminopyrimidine B 2-Amino-5-nitropyrimidine A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr)

Caption: A proposed synthetic route to this compound.

Spectroscopic Characterization: A Predictive Approach

The cornerstone of structure elucidation lies in the application of various spectroscopic techniques. Here, we will predict the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region. The pyrimidine ring has two protons at positions 4 and 6. Due to the symmetrical nature of the substitution pattern with respect to the protons, they are chemically equivalent.

  • Chemical Shift (δ): The two protons at C4 and C6 are expected to appear as a singlet. The strong electron-withdrawing effect of the nitro group at C5 and the two nitrogen atoms in the ring will significantly deshield these protons, leading to a downfield chemical shift, likely in the range of 9.0 - 9.5 ppm .

  • Integration: The integral of this singlet will correspond to two protons.

  • Multiplicity: As the two protons are chemically equivalent, they will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three unique carbon atoms in the pyrimidine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 155 - 160Attached to two electronegative nitrogen atoms and a bromine atom.
C4/C6 150 - 155Attached to a nitrogen atom and adjacent to the carbon bearing the nitro group. These carbons are equivalent.
C5 130 - 135Directly attached to the electron-withdrawing nitro group.

Rationale for Predicted Chemical Shifts:

  • The chemical shifts are predicted based on the known effects of substituents on the pyrimidine ring.[5]

  • The presence of two ring nitrogens significantly deshields all ring carbons compared to benzene.

  • The bromine atom at C2 will have a deshielding effect.

  • The potent electron-withdrawing nitro group at C5 will strongly deshield the adjacent C4 and C6 carbons and, to a lesser extent, the C5 carbon itself.

NMR_Prediction_Workflow cluster_input Input Data cluster_analysis Analysis cluster_output Predicted Spectra A Chemical Structure of this compound B Identify Unique Protons and Carbons A->B C Evaluate Substituent Effects (Br, NO₂, Ring N) B->C D Predict Chemical Shifts and Coupling C->D E Predicted ¹H NMR Spectrum D->E F Predicted ¹³C NMR Spectrum D->F

Caption: Workflow for the prediction of NMR spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3100 - 3000 Aromatic C-H stretchingWeak to Medium
~1550 - 1475 Asymmetric NO₂ stretchingStrong
~1360 - 1290 Symmetric NO₂ stretchingStrong
~1600 - 1450 C=C and C=N ring stretchingMedium to Strong (multiple bands)
~1000 - 800 C-Br stretchingMedium to Strong
Below 900 Aromatic C-H out-of-plane bendingMedium to Strong

The two strong absorption bands for the nitro group are highly characteristic and would be a key diagnostic feature in the IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₄H₂⁷⁹BrN₃O₂]⁺ and [C₄H₂⁸¹BrN₃O₂]⁺.[7]

  • Predicted m/z values for M⁺: ~203 and ~205.

  • Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass 46), leading to a fragment ion.

    • Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (mass 79 or 81).

    • Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring can lead to the loss of small neutral molecules like HCN.

MS_Fragmentation_Pathway A [C₄H₂BrN₃O₂]⁺˙ (M⁺˙) m/z ≈ 203/205 B [C₄H₂BrN]⁺˙ A->B - NO₂ C [C₄H₂N₃O₂]⁺ A->C - Br˙ D Further Fragmentation B->D C->D

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity: A Field of Untapped Potential

The reactivity of this compound is dictated by the electronic properties of the substituted pyrimidine ring. The presence of two ring nitrogens and a strong electron-withdrawing nitro group makes the ring highly electron-deficient. This has several important consequences for its chemical reactivity:

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 2-position is expected to be highly susceptible to displacement by nucleophiles. The electron-deficient nature of the ring stabilizes the Meisenheimer complex intermediate, facilitating the substitution reaction.[4] This makes this compound a valuable precursor for the synthesis of a variety of 2-substituted-5-nitropyrimidines.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This would provide access to 2-bromo-5-aminopyrimidine, a versatile bifunctional intermediate for further elaboration.

  • Cross-Coupling Reactions: The C-Br bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds at the 2-position.

Conclusion: A Call for Further Investigation

This compound represents a promising yet under-explored scaffold in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its structure elucidation. The proposed spectroscopic data and reactivity profile, grounded in the established principles of organic chemistry and analogy to related compounds, offer a solid foundation for researchers venturing into the synthesis and application of this intriguing molecule. The validation of these predictions through experimental work will undoubtedly pave the way for the development of novel compounds with significant potential in drug discovery and materials science.

References

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5.
  • ResearchGate. Structure of 2-chloro-5-nitro pyridine. [Link]
  • Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
  • PubChem. 2-Chloro-5-nitropyrimidine. [Link]
  • van der Plas, H. C., & Charushin, V. N. (1987). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 26. 1,3- and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. The Journal of Organic Chemistry, 52(18), 4172-4178.
  • PubChem. 2-Chloro-5-nitropyridine. [Link]
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
  • NIST. 2-Chloro-5-nitropyridine. [Link]
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
  • ElectronicsAndBooks. HETEROCYCLES, Yo1 29, No.
  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
  • YouTube. Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. [Link]
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
  • Vandana Publications.
  • NCBI. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
  • RSC Publishing.
  • RSC Publishing. Tuning the reactivity of nitriles using Cu(ii)
  • PubChem. This compound. [Link]
  • Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
  • ACS Publications. N.m.r.
  • Universal Lab.
  • MDPI.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • ResearchGate. FT-IR spectra of NITRO-ISO physical mixture [A] and NITRO-ISO co-crystal [B]. [Link]
  • Google Patents. EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
  • University of Calgary. IR: nitro groups. [Link]
  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. Synthesis of 2-Cyano-5-nitrofuran. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-5-nitropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While publicly available spectral data for this specific compound is limited, this document extrapolates expected values based on established principles of spectroscopy and data from analogous structures. Detailed, field-proven experimental protocols for acquiring high-quality spectral data are also presented, empowering researchers to confidently characterize this important synthetic intermediate.

Molecular Structure and Predicted Spectral Characteristics

This compound possesses a distinct electronic and structural profile owing to the presence of an electron-donating bromine atom and a strongly electron-withdrawing nitro group on the electron-deficient pyrimidine ring. These features govern its unique spectral fingerprint.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₄H₂BrN₃O₂[1]

  • Molecular Weight: 203.98 g/mol [1]

  • CAS Number: 1210824-80-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The pyrimidine ring of this compound contains two protons in unique chemical environments. The electron-withdrawing nitro group and the electronegative bromine atom, along with the ring nitrogens, will significantly deshield these protons, shifting their resonances downfield.

  • H-4 and H-6 Protons: These protons are expected to appear as two distinct singlets, as they are not adjacent to any other protons. The proton at the C-6 position, being situated between two nitrogen atoms and adjacent to the nitro group, is anticipated to be the most deshielded. The proton at C-4, adjacent to a nitrogen and the bromine-bearing carbon, will also be significantly downfield.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
H-48.8 - 9.2
H-69.3 - 9.7

Causality Behind Predictions: The strong deshielding effect is a cumulative result of the electronegativity of the nitrogen, bromine, and oxygen atoms, which withdraws electron density from the aromatic ring, reducing the shielding of the protons.

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached functional groups and the electronegative nitrogen atoms.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C-Br)145 - 155
C-4155 - 160
C-5 (C-NO₂)135 - 145
C-6158 - 163

Causality Behind Predictions: Carbons directly attached to electronegative atoms (N, Br, and the nitro group) will be deshielded and appear at higher chemical shifts (downfield). The C-2 carbon bearing the bromine atom and the C-5 carbon attached to the nitro group will have their resonances significantly influenced by these substituents. The C-4 and C-6 carbons, being adjacent to the ring nitrogens, will also be strongly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights.

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Predicted Fragmentation Pattern: The molecule is expected to fragment through the loss of the nitro group (-NO₂) and the bromine atom (-Br), leading to characteristic fragment ions.

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺~203/205
[M-NO₂]⁺~157/159
[M-Br]⁺~124
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is excellent for identifying functional groups.

  • Key Expected Vibrational Frequencies:

    • Aromatic C-H stretching: Weak to medium bands are expected in the 3000-3100 cm⁻¹ region.

    • C=N and C=C stretching (aromatic ring): Multiple sharp bands of variable intensity are anticipated in the 1400-1600 cm⁻¹ region.

    • N-O stretching (nitro group): Two strong, characteristic absorption bands are expected. The asymmetric stretch will appear around 1520-1560 cm⁻¹, and the symmetric stretch will be in the 1345-1385 cm⁻¹ region.

    • C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, is expected.

Predicted Infrared (IR) Data
Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Asymmetric NO₂ stretch1520 - 1560
Aromatic C=N/C=C stretch1400 - 1600
Symmetric NO₂ stretch1345 - 1385
C-Br stretch500 - 650
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Expected Absorption Maxima (λmax): The conjugated pyrimidine system, substituted with a chromophoric nitro group and an auxochromic bromine atom, is expected to exhibit strong absorption in the UV region. The π → π* transitions of the aromatic system and the n → π* transitions associated with the nitro group and ring nitrogens will be the primary contributors to the UV-Vis spectrum. One or more strong absorption bands are predicted in the 250-350 nm range.

Experimental Protocols for Spectral Data Acquisition

The following protocols are designed to be self-validating systems for acquiring high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of about 0.7 mL in a clean vial.[2] The choice of solvent is critical; ensure the compound is fully soluble.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , acquire a proton-decoupled spectrum to simplify the signals to singlets.[3][4] A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value or by referencing to tetramethylsilane (TMS) at 0.00 ppm.[4]

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both spectra, pick the peaks to determine their precise chemical shifts.

Mass Spectrometry (MS) Workflow

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

    • Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).

  • Data Acquisition:

    • Choose an appropriate ionization method. Electron Ionization (EI) is a common choice for relatively small, volatile molecules and provides characteristic fragmentation patterns.[6] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds.

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion, or for mixture analysis, coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Examine the resulting mass spectrum to locate the molecular ion peak.

    • Confirm the presence of bromine by observing the characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.

    • Analyze the major fragment ions to gain further structural information.

Infrared (IR) Spectroscopy Workflow

Caption: Workflow for Infrared Spectroscopy analysis.

Detailed Protocol:

  • Sample Preparation (for a solid sample):

    • KBr Pellet Method: Mix approximately 1 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).[7] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film Method: Dissolve a small amount of the compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[8]

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of either air or a pure KBr pellet.

    • Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands in the spectrum.

    • Correlate the frequencies of these bands to the characteristic vibrational modes of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy Workflow

Caption: Workflow for UV-Visible Spectroscopy analysis.

Detailed Protocol:

  • Sample Preparation:

    • Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

    • Prepare a stock solution of this compound of known concentration.

    • From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

    • Use the pure solvent as a blank reference.[9]

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[10]

    • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline correction.[10][11]

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion

This technical guide provides a predictive and practical framework for the spectral characterization of this compound. By understanding the expected spectral features and adhering to the detailed experimental protocols, researchers in drug development and materials science can ensure the accurate identification, purity assessment, and structural confirmation of this valuable synthetic intermediate. The integration of theoretical predictions with robust experimental design is crucial for advancing research and development efforts that rely on this and similar heterocyclic compounds.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • Oregon State University. (n.d.). The Mass Spectrometry Experiment.
  • Swarthmore College. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance).
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Angene. (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • SpectraBase. (n.d.). 2-Bromo-5-nitropyridine - Optional[ATR-IR] - Spectrum.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • Chemistry For Everyone. (2025, February 7). How To Perform UV Vis Spectroscopy?.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • SIELC Technologies. (2018, May 16). 2-Bromo-5-nitropyridine.
  • Banaras Hindu University. (n.d.). 13C NMR spectroscopy.
  • The Royal Society of Chemistry. (2014). Experimental section General.
  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Harvard University. (2011, March 29). Lecture 13: Experimental Methods.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • PubChem. (n.d.). This compound.
  • JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure.
  • Autechaux. (n.d.). Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-nitropyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectrum, grounded in structural theory, detailed experimental protocols, and expert interpretation. We will explore the causal relationships between the molecule's unique electronic environment and its spectral signature, ensuring a self-validating approach to structural elucidation.

Introduction: The Significance of this compound

This compound (C₄H₂BrN₃O₂) is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a nitro group.[1] While specific applications are still emerging, its structural analogues, such as 2-Bromo-5-nitropyridine, are recognized as versatile building blocks in organic synthesis.[2][3] These compounds serve as crucial intermediates for creating complex molecules with potential applications in pharmaceuticals and agrochemicals, owing to the reactivity conferred by the strategically placed functional groups.[2][3][4]

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. ¹H NMR spectroscopy stands as the primary tool for this purpose, providing unambiguous information about the molecular structure in solution. This guide will detail the predicted ¹H NMR spectrum of this compound, provide a rigorous protocol for its acquisition, and offer insights into its interpretation.

Part 1: Theoretical Analysis and Spectral Prediction

The structure of this compound dictates a highly predictable ¹H NMR spectrum. The pyrimidine ring contains two protons at positions 4 and 6. The powerful electron-withdrawing nature of the nitro (NO₂) group at position 5, coupled with the inductive effects of the two ring nitrogen atoms and the bromine atom, creates a highly electron-deficient aromatic system. This environment is key to predicting the chemical shifts and coupling patterns.

Predicted Chemical Shifts (δ)

The protons at the C4 and C6 positions (H4 and H6) are expected to be significantly deshielded, causing their resonance signals to appear far downfield in the spectrum.

  • Effect of Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, deshielding the adjacent protons.[5]

  • Effect of the Nitro Group: The NO₂ group is one of the strongest electron-withdrawing groups. Its presence at C5 will drastically reduce the electron density at the ortho positions (C4 and C6), causing a substantial downfield shift.

  • Anisotropy and Inductive Effects: The cumulative electronic effects result in a chemical environment where both H4 and H6 are anticipated to resonate at high chemical shift values, likely in the range of 9.0 - 9.5 ppm . The relative positions of H4 and H6 can be subtle, but given the structure, they are chemically non-equivalent.

Predicted Multiplicity and Coupling Constant (J)

The H4 and H6 protons are separated by three bonds (H-C4-C5-C6-H). This arrangement leads to spin-spin coupling, where the magnetic field of each proton influences the other.

  • Splitting Pattern: Since H4 and H6 are non-equivalent, they will split each other's signals. H4 will split the H6 signal into a doublet, and H6 will split the H4 signal into a doublet. This creates what is known as an AX spin system.

  • Coupling Constant (³J): The magnitude of this three-bond coupling in heteroaromatic systems is typically small. A coupling constant (³J_H4-H6) in the range of 2.0 - 3.0 Hz is expected.[6]

The diagram below illustrates the coupling relationship between the H4 and H6 protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube (Clean, high-quality tube) filter->transfer instrument 5. Insert into Spectrometer (e.g., 400 MHz) transfer->instrument lock_shim 6. Lock and Shim (Optimize field homogeneity) instrument->lock_shim acquire 7. Acquire FID (Set parameters: scans, delay) lock_shim->acquire ft 8. Fourier Transform (FT) (Time -> Frequency Domain) acquire->ft phase 9. Phase Correction (Align peaks upright) ft->phase baseline 10. Baseline Correction (Ensure flat baseline) phase->baseline reference 11. Reference Spectrum (Set TMS to 0 ppm) baseline->reference integrate 12. Integrate & Analyze (Determine proton ratios) reference->integrate

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology

1. Sample Preparation

  • Rationale: The quality of the NMR sample directly impacts the quality of the spectrum. A homogeneous solution free of particulates is essential to achieve sharp, well-resolved signals. * Protocol:

    • Weigh approximately 5-25 mg of high-purity this compound. 2. Select a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals overwhelming the analyte signals and to provide a lock signal for the spectrometer. [7][8] 3. Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. [9] 4. To remove any suspended solid particles, which can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. 5. Cap the NMR tube securely to prevent evaporation. 2. NMR Data Acquisition

  • Rationale: Instrument parameters must be optimized to ensure adequate signal-to-noise ratio and accurate representation of the molecular environment.

  • Protocol (Example for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift. [7] 3. Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp lineshapes.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

      • Relaxation Delay (d1): 1-2 seconds. A sufficient delay ensures the spins return to equilibrium between pulses, allowing for accurate integration.

      • Number of Scans (ns): 8-16 scans. Co-adding multiple scans improves the signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) signal.

3. Data Processing

  • Rationale: The raw FID signal must be mathematically transformed and corrected to yield an interpretable frequency-domain spectrum. [10][11]* Protocol:

    • Apodization (Window Function): Multiply the FID by an exponential function to improve the signal-to-noise ratio, typically at the cost of a slight broadening of the peaks.

    • Fourier Transform (FT): Convert the time-domain FID signal into a frequency-domain spectrum. [12][13] 3. Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode. [12] 4. Baseline Correction: Apply a polynomial function to correct for any rolling or distortion in the baseline of the spectrum. [14] 5. Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value or the internal standard (e.g., Tetramethylsilane, TMS) to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative ratios of the protons giving rise to the signals. For this compound, the two doublets should integrate to a 1:1 ratio.

Part 3: Troubleshooting and Advanced Analysis

  • Poor Resolution or Broad Peaks: This is often caused by solid particles in the sample (re-filter the sample), high sample concentration leading to viscosity issues, or poor shimming. * Ambiguous Peak Assignment: If the chemical shifts of H4 and H6 are very close, assigning them definitively can be challenging. In such cases, advanced 2D NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H4 and H6 signals, confirming they are spin-coupled.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity to other parts of a larger molecule if this compound is used as a fragment in a more complex structure. [15]* Impurity Identification: Extraneous peaks in the spectrum indicate the presence of impurities. Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane) or starting materials.

By adhering to this rigorous framework of theoretical prediction, validated experimental protocol, and careful data analysis, researchers can confidently elucidate and confirm the structure of this compound, a critical step for its application in pioneering research and development.

References

  • Beltran, A., Suarez, M., & Rodriguez, M. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
  • Morris, G.A. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • University of Arizona. (n.d.). NMR Sample Preparation. Chemistry and Biochemistry Department.
  • Eghbal-pour, N., et al. (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics Book.
  • ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
  • ResearchGate. (n.d.). NMR Data Processing.
  • Chemistry For Everyone. (2025). How Do You Process NMR Data? YouTube.
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry.
  • BOC Sciences. (n.d.). 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Total Chemistry. (n.d.). Boosting Your Synthesis: The Role of 2-Bromo-4-methyl-5-nitropyridine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006.
  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides.
  • Total Chemistry. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • Mamaev, V.P. & Shkurko, O.P. (1967). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 3(4), 752-756.
  • BenchChem. (n.d.). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.
  • Abraham, R.J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Kwan, E.E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-5-nitropyrimidine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a deep understanding of its structural characterization. This document will delve into the theoretical underpinnings of the ¹³C NMR spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the expected spectral data.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the halogen substituent on the pyrimidine core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. Accurate structural elucidation is paramount for its application, and ¹³C NMR spectroscopy stands as a primary analytical technique for confirming its molecular structure and purity. This guide will provide the foundational knowledge for both acquiring and interpreting the ¹³C NMR spectrum of this important compound.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum of this compound are dictated by the electronic environment of each carbon atom in the pyrimidine ring. The electronegative nitrogen atoms, the bromine atom, and the nitro group all exert significant influence on the electron density and, consequently, the resonance frequencies of the ring carbons.

  • Influence of Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are highly electronegative and cause a significant downfield shift (deshielding) of the adjacent carbon atoms (C2, C4, and C6).

  • Effect of the Bromine Substituent: The bromine atom at the C2 position exhibits a dual effect. Its electronegativity causes a downfield shift on the directly attached carbon (C2). This is known as the alpha-effect.

  • Effect of the Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group. This property leads to a pronounced deshielding of the carbon atoms in the ring, particularly the ortho and para positions.

  • Combined Effects: The interplay of these substituent effects results in a unique ¹³C NMR fingerprint for this compound. The carbon atoms directly bonded to the nitrogen and bromine atoms are expected to be the most deshielded, appearing at the highest chemical shifts.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of NMR data, the atoms of this compound are systematically numbered as shown in the diagram below.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a validated methodology for obtaining a high-resolution ¹³C NMR spectrum of this compound. Adherence to these steps will ensure data of sufficient quality for unambiguous structural interpretation.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound. The higher concentration is necessary to overcome the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar heterocyclic compounds. The choice of solvent can slightly influence chemical shifts, so it is crucial to report the solvent used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is adequate for the spectrometer's probe.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although longer delays may be needed for quaternary carbons.

    • Number of Scans (NS): A sufficient number of scans (typically several hundred to several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for organic molecules.[3][4]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting the ¹³C NMR spectrum of this compound can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire ¹³C NMR Acquisition (Proton Decoupled) setup->acquire ft Fourier Transformation acquire->ft phase Phasing & Baseline Correction ft->phase ref Chemical Shift Referencing phase->ref peak_pick Peak Picking ref->peak_pick assign Structural Assignment peak_pick->assign report Data Reporting assign->report

Caption: Workflow for NMR analysis of this compound.

Interpretation of the ¹³C NMR Spectrum

Based on the principles of substituent effects and data from analogous substituted pyrimidines and pyridines, a predicted ¹³C NMR spectrum for this compound is presented below.[5][6][7] It is important to note that these are estimated values, and experimental results may vary slightly depending on the specific conditions.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~160-165Directly attached to two electronegative nitrogen atoms and a bromine atom, leading to significant deshielding.
C4 ~155-160Attached to a nitrogen atom and adjacent to the nitro-substituted carbon, resulting in a downfield shift.
C6 ~150-155Attached to a nitrogen atom and ortho to the nitro group, causing deshielding.
C5 ~130-135Directly attached to the electron-withdrawing nitro group, leading to a downfield shift, but not as pronounced as carbons attached to nitrogen.

Note: Chemical shifts are referenced to TMS. These are predicted values and may differ from experimental results.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By combining a solid theoretical understanding of substituent effects with a robust experimental protocol, researchers can confidently utilize ¹³C NMR as a powerful tool for the structural verification and quality control of this important chemical intermediate. The provided predicted data and workflow serve as a valuable reference for anyone working with this compound.

References

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
  • Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
  • Semantic Scholar.
  • PubChem. This compound. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • NIH.
  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]
  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • ACD/Labs. NMR Prediction. [Link]
  • University of California, Davis. 13C NMR spectroscopy. [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive framework for the development and application of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification essential for quality control and reaction monitoring. This document offers a detailed exploration of the underlying chromatographic principles, a step-by-step analytical protocol, and guidance on method validation and troubleshooting. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable, self-validating system for the analysis of this compound.

Introduction: The Analytical Significance of this compound

This compound is a heterocyclic compound with the chemical formula C₄H₂BrN₃O₂[1]. Its structure, featuring a pyrimidine ring substituted with both a bromo and a nitro group, makes it a versatile building block in medicinal chemistry and synthetic organic chemistry. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from starting materials, by-products, and degradation products.[3] This guide establishes a foundational RP-HPLC method, leveraging established principles for the analysis of related heterocyclic and nitroaromatic molecules.[4][5][6]

Foundational Principles: Designing the Chromatographic System

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar compound, making it an ideal candidate for Reversed-Phase (RP) HPLC, the most common mode of HPLC used for the analysis of pharmaceutical compounds.[2][7][8]

The Rationale for Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[8] The separation is based on the differential partitioning of the analyte between these two phases. Less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds have a greater affinity for the polar mobile phase and elute earlier.[8] Given the aromatic and heterocyclic nature of this compound, a C18 (octadecylsilane) or C8 (octylsilane) bonded silica column is the logical choice for the stationary phase, providing the necessary hydrophobic interactions for effective retention and separation.[2][8]

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic modifier, such as acetonitrile (ACN) or methanol (MeOH).[9]

  • Organic Modifier : Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better peak efficiency, and its lower UV cutoff wavelength.[10] The proportion of ACN to water determines the eluting strength (eluotropic strength) of the mobile phase. A higher percentage of ACN will decrease the polarity of the mobile phase, leading to shorter retention times.

  • Aqueous Component & pH Control : The aqueous phase is typically water. For ionizable analytes, controlling the pH with a buffer is critical to ensure consistent retention and peak shape.[9] While this compound is not strongly acidic or basic, the presence of the nitro group and nitrogen atoms in the pyrimidine ring can lead to subtle interactions. Acidifying the mobile phase slightly with an additive like phosphoric acid or formic acid can suppress the silanol activity on the silica-based stationary phase, leading to improved peak symmetry.[4][11] For methods requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[4][5]

Proposed HPLC Method for this compound

This section details a starting point for the HPLC analysis. It is crucial to recognize that this method should be systematically optimized and validated for the specific application and instrumentation.

Chromatographic Conditions
ParameterRecommended ConditionRationale & Justification
HPLC Column C18 Bonded Silica, 150 mm x 4.6 mm, 5 µm particle sizeA standard workhorse column for RP-HPLC providing excellent resolution and efficiency for a wide range of small molecules.[2] The dimensions are suitable for standard analytical HPLC systems.
Mobile Phase Acetonitrile (ACN) and Water with 0.1% Phosphoric AcidA common mobile phase for related compounds like 2-bromo-5-nitropyridine.[4][5] The acid improves peak shape by suppressing silanol interactions.
Elution Mode Isocratic, 60:40 (v/v) ACN:Water (0.1% H₃PO₄)An isocratic elution is simpler and more robust for quality control of a single main component. The ratio is a good starting point and should be adjusted to achieve a retention time (k') between 2 and 10.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, balancing analysis time with system pressure.[2]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 270 nmNitroaromatic compounds typically exhibit strong UV absorbance. While an exact spectrum is not available, 270 nm is a common wavelength for detecting such chromophores and is used in similar analyses.[12] A UV scan of the analyte should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Mobile Phase (60:40 ACN:Water)Dissolving the sample in the mobile phase is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (ACN/H₂O/H₃PO₄) equilibrate 4. Equilibrate HPLC System (Pump Mobile Phase) prep_mp->equilibrate prep_sample 2. Prepare Sample (Dissolve in Diluent) inject 5. Inject Sample/Standard prep_sample->inject prep_std 3. Prepare Standard (Accurately weigh & dissolve) prep_std->inject equilibrate->inject acquire 6. Acquire Chromatographic Data inject->acquire integrate 7. Integrate Peaks acquire->integrate calculate 8. Calculate Purity/Assay integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Step-by-Step Protocol
Protocol 1: Mobile Phase and Sample Preparation
  • Mobile Phase Preparation (1 L of 60:40 ACN:Water with 0.1% H₃PO₄):

    • Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Carefully add 1.0 mL of concentrated phosphoric acid (85%) and mix.

    • Add 600 mL of HPLC-grade acetonitrile.

    • Transfer the solution to a suitable mobile phase reservoir, sonicate for 10-15 minutes to degas, and label appropriately.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the sample diluent (mobile phase).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

Method Validation: Ensuring a Trustworthy and Self-Validating System

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed.

  • Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[12] This can be demonstrated by injecting a placebo (all components except the analyte) and showing no interference at the retention time of this compound. Forced degradation studies (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) should be performed to show that degradation peaks are resolved from the main analyte peak.[12]

  • Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of at least five standard solutions at different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy : The closeness of the test results to the true value. This can be determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Analyzing a minimum of six replicate samples at the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision : Assessing the method's performance on different days, with different analysts, or on different instruments. The RSD between the datasets is evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (e.g., ±2% ACN), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality and minimizing instrument downtime.

G cluster_no_peaks cluster_fronting cluster_tailing cluster_rt_shift cluster_pressure start Problem Observed no_peaks No Peaks / Very Small Peaks peak_fronting Peak Fronting peak_tailing Peak Tailing rt_shift Retention Time Shift high_pressure High System Pressure cause_no_peaks1 Injection Issue (Air in sample loop) no_peaks->cause_no_peaks1 Potential Cause cause_no_peaks2 Detector Off / Wrong Wavelength no_peaks->cause_no_peaks2 Potential Cause cause_fronting Sample Overload / Wrong Diluent peak_fronting->cause_fronting Potential Cause cause_tailing1 Column Overload peak_tailing->cause_tailing1 Potential Cause cause_tailing2 Silanol Interactions peak_tailing->cause_tailing2 Potential Cause cause_rt_shift1 Mobile Phase Composition Change rt_shift->cause_rt_shift1 Potential Cause cause_rt_shift2 Flow Rate Fluctuation rt_shift->cause_rt_shift2 Potential Cause cause_pressure1 Column or Line Blockage high_pressure->cause_pressure1 Potential Cause cause_pressure2 Precipitation in System high_pressure->cause_pressure2 Potential Cause sol_no_peaks1 Purge injector, check sample vial cause_no_peaks1->sol_no_peaks1 Solution sol_no_peaks2 Check detector settings/lamp cause_no_peaks2->sol_no_peaks2 Solution sol_fronting Dilute sample, use mobile phase as diluent cause_fronting->sol_fronting Solution sol_tailing1 Reduce injection concentration cause_tailing1->sol_tailing1 Solution sol_tailing2 Increase acid in mobile phase cause_tailing2->sol_tailing2 Solution sol_rt_shift1 Prepare fresh mobile phase cause_rt_shift1->sol_rt_shift1 Solution sol_rt_shift2 Check pump, degas mobile phase cause_rt_shift2->sol_rt_shift2 Solution sol_pressure1 Reverse-flush column, check frits cause_pressure1->sol_pressure1 Solution sol_pressure2 Flush system with appropriate solvent cause_pressure2->sol_pressure2 Solution

Caption: A troubleshooting decision tree for common HPLC problems.

Conclusion

This guide presents a scientifically grounded and detailed approach to the HPLC analysis of this compound. By starting with the proposed reversed-phase method, scientists can efficiently develop a robust, reliable, and validated analytical procedure. The emphasis on understanding the fundamental principles behind the method, combined with a systematic approach to validation and troubleshooting, ensures the generation of high-quality, defensible analytical data critical for advancing research and drug development programs.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). 2-Bromo-5-nitropyridine.
  • BenchChem. (2025). Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) and Purification of Pyrimidine Compounds.
  • SIELC Technologies. (2018, May 16). 2-Amino-5-bromo-3-nitropyridine.
  • ChemWhat. (n.d.). 2-Bromo-5-nitropyridine CAS#: 4487-59-6.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine CAS#: 4487-59-6.
  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • BenchChem. (2025). Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide.
  • BLD Pharm. (n.d.). 2-Bromo-5-nitropyridine | 4487-59-6.
  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • United States Biological. (n.d.). 2-Bromo-5-nitropyridine ≥97% (HPLC) - Data Sheet.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99%.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.).
  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine.
  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.).
  • Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301.
  • Chemistry LibreTexts. (2019, June 5). High-Performance Liquid Chromatography.
  • Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. (2017). Organic Process Research & Development, 21(2), 247-251.
  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • SpectraBase. (n.d.). 2-Bromo-5-nitropyridine.
  • BenchChem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
  • Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon, 7(3), e06575.
  • Dong, M. W. (2019, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies and Character. (2025). Chemical Methodologies.

Sources

Navigating the Void: A Technical Guide to the Predicted Crystal Structure of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As of January 2026, a definitive, publicly archived crystal structure for 2-Bromo-5-nitropyrimidine (C₄H₂BrN₃O₂) has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD). This guide addresses this data gap by providing a comprehensive, predictive analysis based on established crystallographic principles and a detailed examination of its closest structural analogue, 2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂), for which a crystal structure is available (CSD Deposition Number: 989200). This document is structured to provide researchers and drug development professionals with a robust framework for understanding the likely solid-state behavior of the target compound.

Introduction: The Challenge and the Analogue

This compound is a heterocyclic compound of significant interest to medicinal chemists and materials scientists. As a derivative of pyrimidine, it serves as a valuable synthon, or building block, for more complex molecules, including potential pharmaceutical agents. The arrangement of molecules in the solid state—the crystal structure—profoundly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding this structure is therefore paramount for effective drug development and materials engineering.

A frequent point of confusion arises between this compound and its pyridine analogue, 2-Bromo-5-nitropyridine. The latter is more widely reported and its crystal structure has been experimentally determined. Given the subtle yet significant difference—the substitution of a carbon-hydrogen group with a nitrogen atom in the six-membered aromatic ring—the pyridine structure serves as an excellent proxy for a predictive analysis of the pyrimidine target. This guide will leverage the known structure of the pyridine analogue to hypothesize the crystal packing and intermolecular interactions of this compound.

Methodology for Crystal Structure Determination: A Self-Validating Protocol

The determination of a novel crystal structure is a systematic process. The following section details a field-proven, self-validating workflow that would be applied to this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis and Purification

Synthesis of this compound would likely proceed via established methods for the functionalization of pyrimidine rings. A common route could involve the nitration of 2-bromopyrimidine.

Protocol:

  • Nitration: Cool a solution of 2-bromopyrimidine in concentrated sulfuric acid to 0°C.

  • Addition of Nitrating Agent: Add fuming nitric acid dropwise while maintaining the temperature below 5°C. The use of a strong acid protonates the pyrimidine ring, deactivating it towards electrophilic substitution, but the harsh conditions of nitration can overcome this barrier.

  • Reaction Quench: After stirring, the reaction mixture is poured carefully onto crushed ice, causing the product to precipitate.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the high purity (>99%) required for single-crystal growth.

Single Crystal Growth

The growth of a single, diffraction-quality crystal is often the most challenging step. The choice of solvent is critical; the ideal solvent will dissolve the compound moderately and have a suitable vapor pressure.

Protocol: Slow Evaporation

  • Solvent Screening: Screen various solvents (e.g., acetone, acetonitrile, ethyl acetate, ethanol) for moderate solubility.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment. Slow evaporation is chosen to allow large, well-ordered crystals to form, which are essential for high-quality diffraction data.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[1]

Workflow Diagram:

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal High Purity Compound mount Crystal Selection & Mounting crystal->mount Diffraction-Quality Crystal data_coll X-ray Data Collection mount->data_coll Mounted Crystal structure_sol Structure Solution (e.g., Direct Methods) data_coll->structure_sol Diffraction Data (hkl) refinement Structure Refinement (Least-Squares) structure_sol->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Refined Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis: A Predictive Assessment

While the experimental data for this compound is unavailable, the known crystal structure of its pyridine analogue (2-Bromo-5-nitropyridine, CSD Refcode: BOMPYN , CCDC: 989200) provides a strong foundation for prediction.

Crystallographic Data of the Analogue

The crystallographic data for 2-Bromo-5-nitropyridine is summarized below. This quantitative data forms the basis for the subsequent predictive analysis.

Parameter2-Bromo-5-nitropyridine (Analogue)
CSD Refcode BOMPYN
CCDC Number 989200
Chemical Formula C₅H₃BrN₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.921(3)
b (Å) 15.013(9)
c (Å) 11.082(7)
β (°) 97.48(6)
Volume (ų) 646.4(7)
Z 4
Temperature (K) 150

Data retrieved from the Cambridge Structural Database for CCDC 989200.

Predicted Intermolecular Interactions for this compound

The crystal packing of halogenated nitroaromatic compounds is typically dominated by a combination of halogen bonds, C-H···O/N interactions, and π-π stacking. The introduction of a second nitrogen atom into the ring to form the pyrimidine system is predicted to have two major consequences:

  • Altered π-system: The pyrimidine ring is more electron-deficient than the pyridine ring, which will weaken potential π-π stacking interactions.

  • New H-bond Acceptor: The additional nitrogen atom (at position 3) provides a new, potent halogen and hydrogen bond acceptor site.

Based on these factors, we predict the following primary intermolecular interactions will dictate the crystal packing of this compound:

  • Type II Halogen Bonding (Br···N/O): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This will strongly favor interactions with electron-rich regions on adjacent molecules. The most likely interactions are a Br···O contact with a nitro group and a Br···N contact with the pyrimidine ring nitrogen. This type of interaction is a powerful tool in crystal engineering.

  • Weak Hydrogen Bonding (C-H···O/N): The aromatic C-H donors will form weak hydrogen bonds with the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring on neighboring molecules. These numerous weak interactions collectively contribute significantly to the overall lattice energy and stability.

Diagram of Predicted Supramolecular Synthons:

Caption: Predicted key intermolecular interactions for this compound.

Implications for Drug Development and Materials Science

The predictive analysis suggests that this compound will form a stable, tightly packed crystal lattice dominated by specific and directional halogen and hydrogen bonds.

  • For Drug Development: This predicted stability implies that the compound is likely to exhibit low aqueous solubility, a common trait for densely packed crystalline solids. Formulators may need to consider particle size reduction techniques (milling) or the development of amorphous solid dispersions to improve its dissolution characteristics. The absence of polymorphism in the pyridine analogue suggests that the pyrimidine derivative may also favor a single, stable crystalline form, which would simplify solid-form screening and manufacturing processes.

  • For Materials Science: The strong, directional nature of the predicted Br···N/O halogen bonds makes this compound an excellent candidate for co-crystallization studies. By introducing complementary halogen bond donors or acceptors, it may be possible to engineer novel materials with tailored optical or electronic properties.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, this guide provides a robust, scientifically grounded prediction of its solid-state architecture. Through a detailed analysis of its close structural analogue, 2-Bromo-5-nitropyridine, we have established a validated methodology for its eventual determination and have hypothesized the key intermolecular interactions that will govern its crystal packing. The dominant forces are predicted to be strong Br···N/O halogen bonds and a network of weaker C-H···O/N hydrogen bonds. This predicted structural landscape has significant implications for its application in both pharmacology and materials science, highlighting the critical need for experimental validation to unlock the full potential of this versatile molecule.

References

  • PubChem. 2-Bromo-5-nitropyridine.
  • PubChem. This compound.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 989200. Link
  • Ho, D. M. & Pascal, R. A. Jr. (2014).
  • SERC Carleton. Single-crystal X-ray Diffraction.

Sources

physical and chemical properties of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-nitropyrimidine: Properties, Reactivity, and Synthetic Utility

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 1210824-80-8) is a halogenated, electron-deficient heterocyclic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique electronic architecture, characterized by two ring nitrogens, a strongly electron-withdrawing nitro group, and a reactive bromine atom, makes it an attractive substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, predicted spectroscopic characteristics, and key applications in synthetic chemistry. We delve into the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven, illustrative protocols for its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent synthetic intermediate.

Core Physicochemical and Structural Properties

This compound is a compound whose utility is fundamentally derived from its structure. The pyrimidine core is inherently electron-deficient, and this effect is significantly amplified by the powerfully electron-withdrawing nitro group at the 5-position. This electronic profile is central to its reactivity, which will be discussed in subsequent sections.

Structural and Physical Data

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties have been computed and are cataloged in chemical databases.[1] These, along with data from commercial suppliers, are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1210824-80-8[1][2][3][4]
Molecular Formula C₄H₂BrN₃O₂[1][2][3]
Molecular Weight 203.98 g/mol [1][3]
Appearance Data not available (predicted solid)-
Melting Point Data not available-
Purity (Typical) ≥95-97%[3][4]
Canonical SMILES C1=C(C=NC(=N1)Br)[O-][1]
InChIKey LTZZMWXCPNGVNJ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 71.6 Ų[1]

Spectroscopic Characterization (Predicted)

Structural verification and purity assessment are critical for the successful application of any chemical reagent. While published spectra for this compound are not readily accessible, its spectroscopic fingerprint can be reliably predicted based on its structure and established principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The molecule possesses two non-equivalent aromatic protons. The proton at the C4 position is adjacent to the nitro group and flanked by two ring nitrogens, while the proton at the C6 position is adjacent to the bromo-substituted carbon. Both protons are expected to appear as doublets due to coupling with each other. Given the highly electron-deficient nature of the ring, their chemical shifts are predicted to be significantly downfield, likely in the range of 9.0 - 9.5 ppm.

  • ¹³C NMR: The molecule has four distinct carbon environments, which should result in four signals in the ¹³C NMR spectrum.

    • The carbon bearing the bromine (C2) will be influenced by both the halogen and adjacent nitrogens.

    • The carbons attached to hydrogen (C4 and C6) will appear in the aromatic region.

    • The carbon bearing the nitro group (C5) is expected to be significantly shifted due to the strong electron-withdrawing nature of this substituent.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of this peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will display two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2). This pattern is an unambiguous indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key vibrational frequencies expected for this compound include:

  • ~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~3050-3150 cm⁻¹: Aromatic C-H stretching vibrations.

  • Below 800 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the interplay of its functional groups. The electron-deficient pyrimidine ring, further activated by the nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (SNA_r_) . Concurrently, the carbon-bromine bond provides a handle for a suite of Palladium-Catalyzed Cross-Coupling Reactions .

Nucleophilic Aromatic Substitution (SNA_r_)

This is a cornerstone reaction for functionalizing electron-poor aromatics. The reaction proceeds via a two-step addition-elimination mechanism.

Causality: The high electrophilicity of the carbon atom at the 2-position (C2), induced by the adjacent ring nitrogens and the remote nitro group, makes it the primary site for nucleophilic attack. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group, providing a strong thermodynamic driving force for the reaction. Subsequent elimination of the bromide leaving group restores aromaticity and yields the substituted product.

Common nucleophiles used in this context include amines, alkoxides, and thiolates, making it a powerful method for introducing diverse functionalities crucial for tuning the properties of drug candidates.[5]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA_r_).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal electrophilic partner for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds.

Causality: The general catalytic cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is typically the rate-determining step. This intermediate then undergoes transmetalation with an organometallic nucleophile (e.g., a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling). The final step is reductive elimination, which forms the new C-C bond, yields the desired product, and regenerates the Pd(0) catalyst to continue the cycle.

These reactions enable the modular construction of complex molecules, a strategy central to modern drug discovery for building libraries of related compounds to explore structure-activity relationships (SAR).[5]

Suzuki_Coupling pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(Br) pd0->pd2_complex oa_label Oxidative Addition pd2_trans R-Pd(II)L₂(R') pd2_complex->pd2_trans tm_label Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product re_label Reductive Elimination reactant1 R-Br (this compound) reactant1->pd2_complex reactant2 R'-B(OH)₂ (Boronic Acid) reactant2->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Protocols

The following protocols are provided as representative examples for the functionalization of halopyrimidines. As a Senior Application Scientist, I must emphasize that these are generalized procedures. They serve as a robust starting point but must be optimized for each specific substrate and nucleophile to ensure safety, efficiency, and reproducibility.

General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)

Objective: To replace the 2-bromo substituent with a primary or secondary amine.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). The system is then purged with an inert gas (Nitrogen or Argon).

  • Solvent and Base: Add an anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C). The choice of temperature is critical; it must be high enough to drive the reaction to completion in a reasonable timeframe but low enough to prevent degradation of starting materials or products.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and dilute with an organic solvent like Ethyl Acetate. Wash the organic phase sequentially with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To form a new C-C bond by coupling with a boronic acid.

Experimental_Workflow start Reaction Setup Add this compound, Boronic Acid, Pd Catalyst, Ligand, and Base to anhydrous solvent under inert atmosphere. react Reaction Heat mixture (e.g., 80-110 °C) for 2-24h. Monitor by TLC/LC-MS. start->react workup Aqueous Workup Cool reaction. Dilute with organic solvent. Wash with water and brine. react->workup purify Purification Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify char Characterization Confirm structure and purity by NMR, MS, etc. purify->char

Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). Purge the flask with an inert gas.

  • Solvent Addition: Add anhydrous solvent(s) via cannula. A common choice is a mixture of an organic solvent like 1,4-Dioxane or Toluene with water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours).

  • Monitoring & Workup: Follow steps 5-7 from the SNA_r_ protocol above. The purification step is critical for removing residual palladium catalyst and inorganic salts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to 2-Bromo-5-nitropyridine suggests that it should be handled with significant caution. The pyridine analogue is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its value lies in the orthogonal reactivity of its two key functional sites: the 2-position, which is primed for nucleophilic aromatic substitution, and the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the stepwise and controlled introduction of diverse molecular fragments, making it an ideal scaffold for constructing complex molecular architectures. While detailed experimental data on the compound itself is limited, its chemical behavior can be confidently predicted, enabling its strategic deployment in sophisticated synthetic campaigns.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • American Elements.this compound.
  • HPC Standards.this compound, min 97%, 100 mg.
  • PubChem.this compound. National Center for Biotechnology Information.
  • Cenmed.2 Bromo 5 Nitropyridine 98% 1G.
  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block.

Sources

2-Bromo-5-nitropyrimidine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-nitropyrimidine

Preamble: Acknowledging the Data Gap

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 1210824-80-8). It is critical for all users—researchers, scientists, and drug development professionals—to recognize that this compound possesses a significant lack of published, substance-specific toxicological data. Safety Data Sheets (SDS) repeatedly state "no data available" for critical endpoints such as acute toxicity, carcinogenicity, and specific target organ toxicity.[1]

Therefore, this document is structured around the precautionary principle . The recommendations herein are based on the compound's known GHS classifications, the inherent hazards of its functional groups (a halogenated pyrimidine and a nitro group), and established best practices for handling chemicals with unknown toxicological profiles. The causality behind each recommendation is explained to foster a deep-rooted culture of safety, not just procedural compliance.

Hazard Identification and Risk Assessment

This compound is a halogenated nitro-heterocyclic compound. While comprehensive toxicological studies are not publicly available, the chemical structure itself warrants a high degree of caution. The presence of a nitro group on an aromatic system, combined with a bromine atom, suggests potential for biological activity and reactivity.

GHS Classification & Known Hazards

The compound is classified with the GHS07 pictogram (Exclamation Point), indicating the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is "Warning".[2] This is the baseline hazard profile. However, the absence of more severe classifications (e.g., acute toxicity) should be interpreted as a lack of data, not a confirmation of low toxicity.

The Implied Risk: Reasoning from Chemical Analogy

The core of a self-validating safety protocol for a data-poor compound is to understand the risks implied by its structure.

  • Nitroaromatic Compounds: This class of chemicals is known for a range of toxic effects. The nitro group is a strong electron-withdrawing group that can participate in redox cycling in biological systems, potentially leading to oxidative stress.

  • Halogenated Heterocycles: Bromo- and chloro-pyridines and -pyrimidines are common intermediates in pharmaceutical synthesis. Many are classified as irritants, and some possess higher degrees of toxicity. For instance, the related compound 2-Bromo-5-nitropyridine is classified as "Toxic if swallowed" and is a known irritant.[3]

Physical & Chemical Properties

A summary of the key physical and chemical properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 1210824-80-8[4]
Molecular Formula C₄H₂BrN₃O₂[4]
Molecular Weight 203.98 g/mol [4]
Appearance Solid (form not specified)[2]
Melting/Boiling Point No data available[2]
Solubility No data available

Mandatory Controls: Engineering and Personal Protection

Given the unknown toxicological profile, exposure must be minimized through a multi-layered defense system. The primary directive is to prevent any contact with the substance.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. The fume hood provides the primary barrier, protecting the user from inhaling dust or vapors. The work should be conducted at least 6 inches inside the sash to ensure effective containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from accidental contact.

  • Hand Protection: Wear chemical-impermeable gloves. Nitrile gloves are a common choice, but it is prudent to double-glove, especially when handling larger quantities or for prolonged periods. Contaminated gloves must be removed and disposed of as hazardous waste immediately.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be considered as a secondary precaution during weighing operations if there is any doubt about the fume hood's containment efficacy.

Logical Workflow for Safe Workspace Setup

The following diagram illustrates the logical flow for establishing a safe working environment before handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep1 Verify Fume Hood Certification is Current Prep2 Gather All Required PPE (Gloves, Goggles, Coat) Prep1->Prep2 Prep3 Locate Spill Kit and Emergency Shower/Eyewash Prep2->Prep3 Handle1 Don PPE Correctly Prep3->Handle1 Proceed only if all safety gear is ready Handle2 Perform All Work >6 inches inside sash Handle1->Handle2 Handle3 Keep Container Closed When Not in Use Handle2->Handle3 Clean1 Decontaminate Work Area Handle3->Clean1 Upon experiment completion Clean2 Dispose of Contaminated Waste in Labeled Bag Clean1->Clean2 Clean3 Remove PPE and Wash Hands Thoroughly Clean2->Clean3

Caption: Logical workflow for safe handling of this compound.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is crucial for ensuring safety and experimental reproducibility.

Handling and Storage Protocol
  • Acquisition: Upon receipt, inspect the container for damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container must be kept tightly closed.

  • Transport: When moving the chemical, use a secondary container to mitigate spills.

Experimental Protocol: Weighing and Dissolution

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Designate a specific area within the fume hood for the procedure. Place a weigh boat on an analytical balance.

  • Weighing:

    • Slowly open the main container.

    • Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

    • Securely close the main container immediately.

    • Record the exact weight.

  • Transfer & Dissolution:

    • Gently tap the weigh boat to transfer the solid into the reaction vessel, which already contains the solvent.

    • If any solid adheres to the weigh boat, rinse it with a small amount of the solvent and add the rinsing to the vessel.

  • Cleanup:

    • The used weigh boat and spatula are considered contaminated. Place them in a designated hazardous waste bag within the fume hood.

    • Wipe down the balance and the surrounding area in the fume hood with a damp cloth, which should also be disposed of as hazardous waste.

Emergency Response

Preparedness is a key component of safety.

First Aid Measures

These measures are based on standard practice for chemical exposure and should be followed while seeking immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[7]

  • Eye Contact: Immediately and continuously rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration but do not use mouth-to-mouth resuscitation. Consult a doctor immediately.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Accidental Release Measures
  • Evacuation: Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Control: Remove all sources of ignition.

  • Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup:

    • Wear full PPE, including a respirator if necessary.

    • For a dry spill, carefully collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7] Avoid creating dust.

    • The collected material should be promptly disposed of according to regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

  • Specific Hazards: Hazardous decomposition products are not fully known but may include nitrogen oxides (NOx), carbon monoxide, and hydrogen bromide.[5][6][8]

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA).

Emergency Response Logic

cluster_actions cluster_responses cluster_followup Exposure Exposure Event (Spill, Contact, Fire) Spill Spill Occurs Exposure->Spill Release Contact Skin/Eye Contact Exposure->Contact Personal Fire Fire Occurs Exposure->Fire Ignition SpillResponse Evacuate Area Contain Spill Clean Up with PPE Spill->SpillResponse ContactResponse Use Emergency Shower/Eyewash Remove Contaminated Clothing Administer First Aid Contact->ContactResponse FireResponse Activate Alarm Use Correct Extinguisher Evacuate Fire->FireResponse Report Report Incident to EHS SpillResponse->Report Medical Seek Immediate Medical Attention ContactResponse->Medical FireResponse->Report Medical->Report

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heteroaromatic scaffolds are indispensable tools for the construction of complex, biologically active molecules. Among these, the pyrimidine core holds a place of prominence. This guide provides a detailed exploration of 2-Bromo-5-nitropyrimidine , a highly versatile and reactive building block. Its unique electronic architecture, characterized by an electron-deficient diazine ring, a potent electron-withdrawing nitro group, and a strategically positioned labile bromine atom, endows it with a distinct and predictable reactivity profile.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of reactions to provide a causal understanding of the molecule's behavior, underpinning experimental choices with mechanistic insights. We will dissect its primary reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and explore subsequent functional group manipulations, thereby offering a comprehensive playbook for its strategic deployment in synthesis.

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₂BrN₃O₂

  • Molecular Weight: 203.98 g/mol

  • CAS Number: 1210824-80-8

  • Appearance: Typically a yellow or off-white solid.

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. The addition of a strong π- and σ-electron-withdrawing nitro group at the 5-position further depletes the ring of electron density. This pronounced electrophilicity is the cornerstone of its reactivity, making the carbon atoms of the ring susceptible to attack by nucleophiles. The bromine atom at the 2-position, which is ortho to one of the ring nitrogens, serves as an excellent leaving group in substitution reactions, setting the stage for a rich and varied chemical profile.

Part 1: Nucleophilic Aromatic Substitution (SNAr) – The Primary Reactivity Pathway

The most dominant and synthetically valuable reaction of this compound is the Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. The high degree of electron deficiency in the ring significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction.[1]

The strong electron-withdrawing effect of the nitro group, in concert with the ring nitrogens, makes the C2 position exceptionally electrophilic and primed for nucleophilic attack.[2]

General SNAr Mechanism

The mechanism involves the initial attack of a nucleophile on the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic σ-complex (Meisenheimer complex). In the subsequent, faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

General mechanism for SNAr on this compound.
Reaction with N-Nucleophiles

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 2-amino-5-nitropyrimidine derivatives. These products are valuable intermediates in drug discovery, often found in kinase inhibitors and other therapeutic agents.[3] The reaction typically requires a non-nucleophilic base to scavenge the HBr generated.

Causality in Experimental Design:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or Dioxane are preferred as they can dissolve the reactants and stabilize the charged Meisenheimer complex without interfering with the nucleophile.

  • Base: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in cases where the amine nucleophile is less reactive.

  • Temperature: Reactions are often performed at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier, although highly activated substrates or potent nucleophiles may react at room temperature.

Nucleophile (Amine)BaseSolventTemperature (°C)Yield (%)
BenzylamineNa₂CO₃DMF80>95
MorpholineK₂CO₃Dioxane10092
PiperidineDIPEAMeCNReflux89
AnilineCs₂CO₃Toluene11078
Experimental Protocol: Synthesis of N-benzyl-5-nitropyrimidin-2-amine
  • To a solution of this compound (1.0 g, 4.9 mmol) in 20 mL of dimethylformamide (DMF) is added sodium carbonate (1.04 g, 9.8 mmol).

  • Benzylamine (0.58 mL, 5.4 mmol) is added dropwise to the stirring suspension.[4]

  • The reaction vessel is sealed and heated to 80 °C for 4 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and poured into 100 mL of ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with water (3 x 20 mL), and dried under vacuum to afford the title compound as a yellow solid.

Reaction with O-Nucleophiles

The displacement of the bromide with oxygen nucleophiles, such as alkoxides or phenoxides, provides a direct route to 2-alkoxy- and 2-aryloxy-5-nitropyrimidines. These reactions are typically performed under basic conditions to deprotonate the parent alcohol or phenol, thereby generating the more potent nucleophilic alkoxide/phenoxide.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Yield (%)
Sodium MethoxideNaOMeMethanolReflux95
PhenolK₂CO₃DMF10085
IsopropanolNaHTHF6075
Experimental Protocol: Synthesis of 2-methoxy-5-nitropyrimidine
  • To a stirring solution of methanol (30 mL) is carefully added sodium metal (0.17 g, 7.4 mmol) in portions under a nitrogen atmosphere. The mixture is stirred until all the sodium has dissolved to form sodium methoxide.

  • This compound (1.0 g, 4.9 mmol) is added in one portion.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr reactions functionalize the pyrimidine core by forming heteroatom-carbon bonds, palladium-catalyzed cross-coupling reactions are the premier methods for constructing new carbon-carbon bonds at the 2-position. The C-Br bond in this compound is well-suited for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The general reactivity trend for halogens in these couplings is I > Br > Cl > F.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method, coupling the halopyrimidine with an organoboron reagent (boronic acid or ester).[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boron reagents.

Mechanism Causality: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition sub Ar-Br (this compound) sub->oa_complex trans_complex Ar-Pd(II)L₂-R oa_complex->trans_complex Transmetalation boronic R-B(OH)₂ + Base boronic->trans_complex trans_complex->pd0 Reductive Elimination prod Ar-R (Coupled Product) trans_complex->prod

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acid/EsterCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9088
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH8591
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10085
Experimental Protocol: Synthesis of 2-phenyl-5-nitropyrimidine
  • A mixture of this compound (500 mg, 2.45 mmol), phenylboronic acid (358 mg, 2.94 mmol), and sodium carbonate (780 mg, 7.35 mmol) is placed in a flask.

  • A solution of 1,4-dioxane (15 mL) and water (5 mL) is added.

  • The mixture is degassed by bubbling argon through it for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (142 mg, 0.12 mmol) is added, and the mixture is degassed for another 5 minutes.

  • The reaction is heated to 90 °C under an argon atmosphere for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through Celite®.

  • The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2-alkynyl-5-nitropyrimidines by reacting this compound with a terminal alkyne.[8] This reaction is uniquely co-catalyzed by both palladium and copper(I).[9]

Mechanism Causality: The reaction follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-Ar complex, which is the key step enabling the coupling.

Sonogashira_Cycle Sonogashira Coupling Workflow cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle ArBr This compound Pd_complex Ar-Pd(II)-Br ArBr->Pd_complex Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Cu(I)-C≡C-R Alkyne->Cu_acetylide Pd0 Pd(0)L₂ Catalyst Pd0->Pd_complex Oxidative Addition CuI Cu(I) Co-catalyst CuI->Cu_acetylide Forms Acetylide Base Amine Base (e.g., Et₃N) Base->Cu_acetylide Deprotonation Product 2-Alkynyl-5-nitropyrimidine (Ar-C≡C-R) Pd_complex->Product Reductive Elimination Cu_acetylide->Pd_complex Transmetalation Product->Pd0

Key steps in the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 5-nitro-2-(phenylethynyl)pyrimidine
  • To a flask containing this compound (500 mg, 2.45 mmol) are added THF (15 mL), phenylacetylene (300 mg, 2.94 mmol), and diisopropylamine (0.85 mL, 6.1 mmol).[10]

  • The solution is degassed with argon for 15 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (86 mg, 0.12 mmol) and copper(I) iodide (24 mg, 0.12 mmol) are added.

  • The reaction is stirred at room temperature for 6 hours under an argon atmosphere.

  • The mixture is diluted with diethyl ether and filtered through a pad of Celite®.

  • The filtrate is washed sequentially with saturated aq. NH₄Cl and brine, then dried over Na₂SO₄.

  • After concentration, the residue is purified by column chromatography to afford the product.

Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents to form C-C bonds.[11] While effective, its application is often limited by the toxicity of the tin reagents and the difficulty in removing stoichiometric tin byproducts during workup.[12][13] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14]

OrganostannaneCatalystAdditiveSolventTemperature (°C)Yield (%)
Tributyl(vinyl)tinPd(PPh₃)₄-Toluene11075
(Thiophen-2-yl)tributylstannanePdCl₂(dppf)LiClDMF9080

Part 3: Reduction of the Nitro Group

A crucial secondary transformation of the products derived from this compound is the reduction of the 5-nitro group to a 5-amino group. This opens up a new vector for molecular diversification, as the resulting aniline-type amino group can participate in a wide range of reactions, including amide bond formation, diazotization, and further substitutions.

Causality in Reagent Selection:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method, producing water as the only byproduct. It is suitable for molecules that do not contain other reducible functional groups (e.g., alkynes, certain protecting groups).

  • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are tolerant of many functional groups. They are particularly useful on an industrial scale due to low cost, but the workup can be more involved.

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent often used for sensitive substrates.

Workflow start This compound snar S(N)Ar (e.g., + R₂NH) start->snar coupling Cross-Coupling (e.g., + ArB(OH)₂) start->coupling intermediate1 2-Amino-5-nitropyrimidine snar->intermediate1 intermediate2 2-Aryl-5-nitropyrimidine coupling->intermediate2 reduction1 Nitro Reduction [H] intermediate1->reduction1 reduction2 Nitro Reduction [H] intermediate2->reduction2 product1 Pyrimidine-2,5-diamine reduction1->product1 product2 2-Arylpyrimidin-5-amine reduction2->product2

Synthetic workflow: functionalization followed by nitro reduction.
Experimental Protocol: Reduction of 2-amino-5-nitropyrimidine
  • To a solution of 2-amino-5-nitropyrimidine (1.0 g, 7.1 mmol) in ethanol (50 mL) is added 10% Palladium on carbon (100 mg, 10% w/w).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon.

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the pad is washed with ethanol.

  • The combined filtrates are concentrated under reduced pressure to yield pyrimidine-2,5-diamine.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for predictable and versatile reactivity. Its utility is anchored in two primary transformations: the facile displacement of its C2-bromide via Nucleophilic Aromatic Substitution with a host of heteroatom nucleophiles, and its participation in robust Palladium-Catalyzed Cross-Coupling reactions to forge new carbon-carbon bonds. The strong electron-withdrawing nature of the pyrimidine ring and the 5-nitro group is the critical factor governing this reactivity. Furthermore, the nitro group itself serves as a synthetic handle, readily reducible to an amine to unlock subsequent functionalization pathways. A thorough understanding of these reactivity profiles, grounded in mechanistic principles, empowers the medicinal and process chemist to strategically incorporate this scaffold into the synthesis of novel and complex molecular architectures.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.
  • ChemicalBook. 2-Amino-5-nitropyridine synthesis.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
  • Sigma-Aldrich. 2-Bromo-5-nitropyridine 99 4487-59-6.
  • ChemicalBook. 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines.
  • Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.
  • Chegg.com. (2024). Solved Draw the arrow pushing mechanism for the nucleophilic | Chegg.com.
  • ChemicalBook. 2-Amino-5-nitropyrimidine synthesis.
  • ChemicalBook. 5-Bromo-2-nitropyridine synthesis.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2025).
  • Wu, H.-f., Zhang, P.-z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. Journal of Zhejiang University. Science. B, 11(2), 94–101. [Link]
  • Wikipedia.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • NROChemistry. Sonogashira Coupling. [Link]
  • Shouxin, L., & Junzhang, Liu. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • Exploring 2-Bromo-5-Nitropyridine: Properties, Applic
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
  • PubChem. This compound. [Link]
  • NROChemistry. Stille Coupling. [Link]
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wikipedia. Stille reaction. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
  • Zhang, Y., et al. (2016). Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3662. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Guidechem.
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Efficient synthesis of 2-oxy-5,10,15,20-tetraphenylporphyrins from a nitroporphyrin by a novel multi-step cine-substitution sequence. RSC Publishing.
  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Nisato, D., et al. (2009). Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides.
  • Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. (2022).
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017).
  • A Walk through Recent Nitro Chemistry Advances. MDPI.
  • Jackson, K. L., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(17), 7797-7812. [Link]
  • Shining light on the nitro group: distinct reactivity and selectivity.

Sources

theoretical studies of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Bromo-5-nitropyrimidine

Abstract

This compound is a heterocyclic compound of significant interest for applications in medicinal chemistry and materials science, primarily owing to its unique electronic and structural features. As a substituted pyrimidine, it serves as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound using computational quantum chemistry. We present a series of robust, field-proven protocols grounded in Density Functional Theory (DFT) to elucidate its molecular geometry, spectroscopic signatures, electronic properties, and chemical reactivity. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to accelerate discovery and design.

Introduction: The Rationale for a Theoretical Approach

Substituted pyrimidines are a cornerstone of modern drug discovery, forming the core structure of numerous therapeutic agents. The strategic placement of functional groups, such as a bromine atom and a nitro group, on the pyrimidine ring can dramatically influence the molecule's physicochemical properties, including its reactivity, binding affinity, and metabolic stability. This compound (C₄H₂BrN₃O₂) is one such molecule poised for exploration.[1]

Before committing to extensive and costly laboratory synthesis and testing, a thorough theoretical investigation provides invaluable predictive power. Computational studies allow for the a priori determination of a molecule's fundamental properties, guiding experimental design and minimizing empirical trial-and-error. This guide establishes a self-validating theoretical workflow to build a complete computational profile of this compound, leveraging methodologies validated on analogous structures like substituted nitropyridines.[2][3][4]

Part 1: Foundational Analysis: Molecular Geometry and Spectroscopic Profile

The first step in any theoretical characterization is to determine the molecule's most stable three-dimensional structure. This optimized geometry is the foundation for all subsequent calculations of its properties.

Expertise & Causality: Selecting the Right Computational Method

For organic molecules containing halogens and nitro groups, Density Functional Theory (DFT) offers a superior balance of computational accuracy and efficiency. We recommend the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has a long-standing track record of providing reliable results for the geometric and vibrational properties of similar heterocyclic systems.[4][5][6] To accurately model the electron distribution, particularly around the electronegative bromine, nitrogen, and oxygen atoms, the Pople-style 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for describing non-covalent interactions and accurately representing the electronic cloud.[2]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). The IUPAC name is this compound, and its SMILES string is C1=C(C=NC(=N1)Br)[O-].[1]

  • Computational Setup: Using a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation with the following keywords: # B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests a geometry optimization to find the lowest energy conformation, while Freq computes the vibrational frequencies at that optimized geometry.

  • Execution & Verification: Run the calculation. A successful completion is confirmed by the absence of imaginary frequencies, which indicates that the optimized structure corresponds to a true energy minimum.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Extract the calculated vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

Predicted Molecular Structure

The optimized structure provides precise measurements of the molecule's geometry. For comparative purposes, a table of predicted key structural parameters is essential.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond Length C2-Br~1.88 Å
C5-N(nitro)~1.48 Å
N(nitro)-O~1.23 Å
C4-C5~1.39 Å
N1-C2~1.33 Å
Bond Angle N1-C2-Br~116°
C4-C5-N(nitro)~118°
O-N(nitro)-O~125°

Note: These values are predictive and based on typical results for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory.

Reactivity_Analysis_Workflow cluster_0 Computational Analysis cluster_1 Predicted Properties Opt Optimized Geometry (from Protocol 1) SPE Single Point Energy Calculation (B3LYP/6-311++G(d,p)) Opt->SPE FMO HOMO/LUMO Analysis SPE->FMO MEP MEP Mapping SPE->MEP NBO NBO Analysis SPE->NBO Reactivity Reactivity Descriptors (Energy Gap, Hardness) FMO->Reactivity Sites Reactive Sites (Nucleophilic/Electrophilic) MEP->Sites Stability Intramolecular Stability (Charge Delocalization) NBO->Stability

Caption: Workflow for the theoretical analysis of chemical reactivity.

Part 3: The Self-Validating System: Integrating Theory and Experiment

A theoretical model's true power is realized when it is validated by and used to interpret experimental results. This creates a feedback loop where theory guides experiment, and experiment refines theory.

Trustworthiness: A Protocol for Validation

The protocols described herein constitute a self-validating system. The predicted spectroscopic data (IR, Raman) from Part 1 can be directly compared with experimental spectra of a synthesized sample. [7][8]A strong correlation between the predicted and measured peak positions and intensities validates the accuracy of the computed geometry and the chosen level of theory. Any significant deviations would prompt a re-evaluation of the computational model, perhaps by testing different functionals or accounting for solvent effects.

Validation_Loop Theory Theoretical Prediction (DFT Calculations: Spectra, Reactivity) Analysis Comparative Analysis Theory->Analysis Predicts Experiment Experimental Validation (Synthesis, FT-IR, NMR, Reactivity Assays) Experiment->Analysis Provides Data Refinement Model Refinement / New Hypothesis Analysis->Refinement Identifies Discrepancies or Confirms Model Refinement->Theory Improves Model Refinement->Experiment Suggests New Experiments

Caption: The iterative feedback loop between theoretical prediction and experimental validation.

Conclusion

This guide provides a comprehensive and authoritative framework for the theoretical investigation of this compound. By systematically applying DFT calculations, researchers can obtain deep insights into the molecule's structural, spectroscopic, and electronic properties before embarking on laboratory work. This computational-first approach enables a more rational design of synthetic routes, predicts chemical behavior, and ultimately accelerates the development of new pharmaceuticals and materials derived from this promising heterocyclic scaffold.

References

  • Vertex AI Search Result[10] Boosting Your Synthesis: The Role of 2-Bromo-4-methyl-5-nitropyridine. Google Cloud.
  • Vertex AI Search Result[11] 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Google Cloud.
  • Vertex AI Search Result[12] 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. Google Cloud.
  • Vertex AI Search Result[8] 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem.
  • Vertex AI Search Result[1] this compound | C4H2BrN3O2 | CID 44631870 - PubChem.
  • Vertex AI Search Result[2] Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method | Request PDF.
  • Vertex AI Search Result[7] In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5... - Brainly. Brainly.com.
  • Vertex AI Search Result[9] 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase.
  • Vertex AI Search Result[13] 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Vertex AI Search Result[3] A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy - Benchchem. BenchChem.
  • Vertex AI Search Result[5] DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega.
  • Vertex AI Search Result[4] Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - NIH.
  • Vertex AI Search Result[6] Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies | Request PDF.

Sources

A Technical Guide to the Solubility of 2-Bromo-5-nitropyrimidine and its Isomer 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Bromo-5-nitropyrimidine and its more commonly utilized structural isomer, 2-Bromo-5-nitropyridine. Recognizing the critical role of solubility in drug discovery, process chemistry, and materials science, this document synthesizes available qualitative data, outlines the physicochemical principles governing solubility, and presents a robust, field-proven protocol for the quantitative determination of solubility. This guide is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of these compounds for effective application in their work.

A Note on Isomeric Specificity: While the topic specifies this compound (CAS 1210824-80-8), the available scientific literature and commercial databases are significantly more populated with data for its pyridine analog, 2-Bromo-5-nitropyridine (CAS 4487-59-6).[1][2] Given that 2-Bromo-5-nitropyridine is a more prevalent building block in organic synthesis, this guide will focus primarily on its properties while drawing structural and polarity comparisons to its pyrimidine counterpart where applicable.[3][4] Researchers working with the pyrimidine version can adapt the principles and protocols outlined herein.

Introduction to Key Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is a prerequisite for predicting its solubility behavior. 2-Bromo-5-nitropyridine is a yellow crystalline powder that is stable under normal conditions.[1][3] Its structure, featuring a pyridine ring substituted with an electron-withdrawing nitro group and a halogen, renders it a polar molecule. The "like dissolves like" principle is the foundational concept for predicting its solubility: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[5][6]

Table 1: Physicochemical Properties of 2-Bromo-5-nitropyridine

PropertyValueSource(s)
CAS Number 4487-59-6[7]
Molecular Formula C₅H₃BrN₂O₂[7]
Molecular Weight 202.99 g/mol [7][8]
Appearance Light yellow to light brown crystalline powder[3][9][10]
Melting Point 139-141 °C[7]
Boiling Point 145-147 °C at 10 mmHg[7]
pKa (Predicted) -3.24 ± 0.10[9]

Qualitative Solubility Profile

Table 2: Qualitative Solubility of 2-Bromo-5-nitropyridine

SolventSolvent PolaritySolubilitySource(s)
Water HighInsoluble[1][9][10]
Methanol HighSoluble[1]
Hot Methanol HighSoluble[9]
Ethanol HighSoluble[1]
Acetonitrile HighSoluble[1]
Dimethyl Sulfoxide (DMSO) HighSoluble[1]
Chloroform MediumSoluble[9]

The insolubility in water is consistent with the compound's overall molecular structure, which, despite its polar functional groups, is not sufficient to overcome the energy barrier required for dissolution in the highly hydrogen-bonded network of water.[1][11] Its solubility in polar organic solvents like DMSO, methanol, and acetonitrile highlights its utility in organic synthesis where these are common reaction media.[1]

Causality of Experimental Design: A Protocol for Quantitative Solubility Determination

The absence of published quantitative solubility data necessitates a reliable experimental protocol. The following method is a self-validating system based on the equilibrium gravimetric (shake-flask) method, which is a gold standard for solubility determination.[12] This approach ensures that a saturated solution is achieved, providing an accurate measurement of solubility at a given temperature.

Experimental Rationale

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. By carefully separating the saturated supernatant and quantifying the dissolved solid, we can accurately determine the solubility. Constant agitation and a sufficient equilibration period (24-72 hours) are critical to ensure this equilibrium is reached. Temperature control is paramount, as solubility is highly temperature-dependent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known volume/mass of solvent to vial prep1->prep2 Combine equil Seal vials & place in thermostatic shaker (e.g., 25°C for 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant using syringe filter (0.22 µm PTFE) sep1->sep2 analysis1 Transfer known volume of supernatant to pre-weighed vial sep2->analysis1 analysis2 Evaporate solvent under vacuum/nitrogen analysis1->analysis2 analysis3 Weigh dried vial with solute residue analysis2->analysis3 calc Calculate Solubility (mg/mL or mol/L) analysis3->calc

Diagram 1: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound (e.g., 50-100 mg) to a series of 2 mL glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Accurately dispense a known volume (e.g., 1.00 mL) of the desired solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe fitted with a 0.22 µm chemical-resistant (e.g., PTFE) filter. This step is crucial to remove all undissolved particulates.

  • Quantification:

    • Dispense an accurately known volume of the filtered supernatant into a pre-weighed vial.

    • Evaporate the solvent completely using a vacuum centrifuge, nitrogen stream, or by leaving it in a fume hood.

    • Once the solid residue is completely dry, re-weigh the vial.

  • Calculation:

    • Mass of dissolved solid = (Weight of vial + residue) - (Weight of empty vial)

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound is classified as a hazardous substance.

  • Hazards: It is toxic if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[8][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Conclusion: Authoritative Grounding and Application

The solubility of 2-Bromo-5-nitropyridine is a critical parameter that dictates its utility in synthetic and medicinal chemistry. While qualitatively understood to be soluble in polar organic solvents and insoluble in water, this guide provides the necessary framework for researchers to determine precise quantitative solubility data in their solvent systems of interest.[1][9] The provided experimental protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data. This empowers scientists in drug development and process chemistry to make informed decisions regarding reaction conditions, purification strategies, and formulation development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • BenchChem. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemWhat. 2-Bromo-5-nitropyridine CAS#: 4487-59-6.
  • Ningbo Inno Pharmchem Co.,Ltd. (2024).
  • PubChem. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240.
  • PubChem. This compound | C4H2BrN3O2 | CID 44631870.
  • Khan Academy. Solubility of organic compounds.
  • Benchchem. Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide.
  • Jubilant Ingrevia.

Sources

discovery and history of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-nitropyrimidine: From Discovery to a Cornerstone of Modern Synthesis

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic trifunctional arrangement—a pyrimidine core, an electron-withdrawing nitro group, and a labile bromine atom—renders it an exceptionally versatile intermediate. This guide provides a comprehensive analysis of the compound's historical context, the evolution of its synthesis, its fundamental chemical reactivity, and its significant applications. We will explore the causality behind its synthetic pathways, detail a robust experimental protocol, and illustrate its mechanistic utility, offering researchers and drug development professionals a thorough understanding of this essential reagent.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, is a ubiquitous scaffold in nature and pharmacology. It forms the core of the nucleobases uracil, thymine, and cytosine, and its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The value of a pyrimidine intermediate is significantly enhanced by the strategic placement of functional groups that can either modulate its electronic properties or serve as handles for further chemical elaboration.

The introduction of a nitro group at the 5-position profoundly influences the ring's electronics, making it highly electron-deficient. Concurrently, a bromine atom at the 2-position acts as an excellent leaving group. This specific combination in this compound creates a highly reactive substrate for nucleophilic aromatic substitution (SNAr), establishing its role as a premier building block for accessing diverse libraries of complex pyrimidine derivatives.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 5-Nitro-2-bromopyrimidinePubChem[2]
CAS Number 1210824-80-8PubChem[2]
Molecular Formula C₄H₂BrN₃O₂PubChem[2]
Molecular Weight 203.98 g/mol PubChem[2]
Appearance Expected to be a solidGeneral Knowledge
SMILES C1=C(C=NC(=N1)Br)[O-]PubChem[2]
InChIKey LTZZMWXCPNGVNJ-UHFFFAOYSA-NPubChem[2]

Historical Context and Synthetic Evolution

While a singular "discovery" paper for this compound is not prominent in historical literature, its emergence is a logical consequence of extensive research into pyrimidine chemistry throughout the 20th century. Early work focused on fundamental derivatives, such as the synthesis of 5-aminopyrimidine, which established foundational routes to functionalized pyrimidines.[3] The development of reliable methods for both nitration and halogenation of electron-deficient heteroaromatics was the critical enabler for the synthesis of molecules like this compound.

The synthesis of this compound logically follows one of two primary pathways:

  • Nitration of 2-Bromopyrimidine: Introducing a nitro group onto a pre-existing brominated ring.

  • Bromination of 5-Nitropyrimidine: Introducing a bromine atom onto a pre-existing nitrated ring.

From a mechanistic standpoint, the second pathway is often more straightforward. The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution (the mechanism for both nitration and bromination) challenging.[4] However, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[4] Therefore, the bromination of 5-nitropyrimidine, while still requiring potent reagents, is a rational and effective approach.

Early methods for halogenating pyrimidines often relied on harsh conditions, such as using molecular bromine at high temperatures.[4] Over time, milder and more selective reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) became the standard, offering improved safety, handling, and yields.[4][5]

G cluster_0 Plausible Synthetic Pathway Start 5-Nitropyrimidine Product This compound Start->Product Electrophilic Aromatic Substitution (at C-2) Reagent Brominating Agent (e.g., NBS, DBH) Reagent->Product

Caption: Plausible synthesis of this compound.

Modern Synthetic Protocol: Bromination of 5-Nitropyrimidine

This protocol describes a representative, self-validating method for the synthesis of this compound, adapted from established procedures for the bromination of activated pyrimidine rings. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize this compound via electrophilic bromination of 5-nitropyrimidine.

Materials:

  • 5-Nitropyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-nitropyrimidine (1.0 eq).

    • Causality: A dry, inert atmosphere is crucial to prevent side reactions with water, which can consume the electrophilic brominating agent.

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material. The concentration is typically maintained around 0.1-0.2 M.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Causality: A slight excess of NBS ensures the complete consumption of the starting material. Portion-wise addition helps to control any initial exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The elevated temperature provides the necessary activation energy for the electrophilic substitution on the electron-deficient pyrimidine ring.

  • Work-up - Quenching: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate.

  • Work-up - Washing: Transfer the organic solution to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine species), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts like HBr), and finally with brine.

    • Causality: This washing sequence is a self-validating system. The thiosulfate wash removes oxidative impurities, the bicarbonate wash removes acid, and the brine wash removes residual water, ensuring a clean crude product for purification.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of this compound stems from its high reactivity in SNAr reactions. The bromine at the C-2 position is doubly activated by the adjacent ring nitrogen (N1) and the para-like ring nitrogen (N3), and further activated by the powerful electron-withdrawing nitro group at C-5. This makes the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

Note: The DOT script above is a template. Actual images of chemical structures would be needed for a visual representation.

Caption: The SNAr mechanism on this compound.

This predictable and efficient reactivity is the cornerstone of its value, allowing chemists to readily introduce a wide variety of functional groups (amines, ethers, thioethers, etc.) at the 2-position of the 5-nitropyrimidine core.

Applications in Medicinal Chemistry and Drug Discovery

The SNAr reactivity of this compound makes it a highly sought-after intermediate in the synthesis of biologically active molecules. The resulting 2-substituted-5-nitropyrimidines can be further modified, for example, by reducing the nitro group to an amine, which can then be acylated, alkylated, or used to build fused heterocyclic rings.

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors used in oncology. This compound serves as a key starting material for building libraries of compounds where diverse amine nucleophiles are installed at the 2-position to probe interactions with the kinase active site.

  • Antiparasitic Agents: 5-Nitro-substituted heterocycles are known to possess antiparasitic properties.[6] This compound provides a direct route to novel pyrimidine derivatives that can be screened for activity against diseases like malaria or leishmaniasis.

  • Scaffold Decoration: In fragment-based drug discovery, this reagent allows for the rapid elaboration of initial fragment hits, enabling the exploration of structure-activity relationships (SAR) by systematically varying the nucleophile introduced at the C-2 position.

Conclusion

From its conceptual origins in the systematic exploration of pyrimidine chemistry to its current status as a workhorse reagent, this compound exemplifies the power of strategic functionalization in organic synthesis. Its history is one of evolving synthetic efficiency, leading to a readily accessible and highly reactive building block. The compound's predictable and robust reactivity in nucleophilic aromatic substitution reactions provides an invaluable and reliable tool for researchers in medicinal chemistry and materials science. This guide has illuminated the key aspects of its synthesis, reactivity, and application, solidifying its standing as a cornerstone intermediate for the creation of novel and complex molecular architectures.

References

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Ningbo Inno Pharmchem Co., Ltd.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kumar, A., Akula, M., & Kumar, S. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • van der Plas, H. C., & Charushin, V. N. (1982). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry, 47(5), 841–847. [Link]
  • Ostrowska, K., & Wujec, M. (2018). Transformations of 5-nitropyrimidines.
  • Kaur, R., & Sharma, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6068-6091. [Link]
  • Chegg. (2022). Solved: Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. [Link]
  • Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society, 1565. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-Bromo-5-nitropyridine from 2-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a reliable and scalable protocol for the synthesis of 2-Bromo-5-nitropyridine, a pivotal building block in medicinal chemistry and agrochemical development.[1] The primary synthetic route discussed is the direct oxidation of 2-amino-5-bromopyridine. This document provides an in-depth analysis of the synthetic strategy, a meticulously detailed step-by-step experimental protocol, critical safety considerations, and a troubleshooting guide. The causality behind experimental choices is explained to empower researchers in adapting and optimizing the procedure. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

A Note on the Target Compound: The requested synthesis pertains to the conversion of a pyridine starting material (2-amino-5-bromopyridine) to a pyrimidine product (2-Bromo-5-nitropyrimidine). The transformation of a pyridine ring into a pyrimidine ring is a complex, non-trivial process involving ring-opening and closing steps, which is not a direct or standard synthetic conversion. It is highly probable that the intended target molecule was 2-Bromo-5-nitropyridine , a valuable pyridine derivative. This application note will therefore focus on the scientifically established synthesis of 2-Bromo-5-nitropyridine from 2-amino-5-bromopyridine.

Introduction and Synthetic Strategy

2-Bromo-5-nitropyridine is a versatile synthetic intermediate whose structure incorporates three key functionalities: the pyridine core, a bromo group, and a nitro group. This arrangement allows for a wide range of subsequent chemical modifications. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, providing a handle for amide bond formation or further derivatization.[1]

The conversion of the readily available 2-amino-5-bromopyridine to 2-Bromo-5-nitropyridine primarily involves the transformation of the 2-amino group into a 2-nitro group. While classic methods for converting an amino group to other functionalities often involve diazotization and subsequent Sandmeyer-type reactions, these are typically employed for introducing halides or cyano groups.[2][3] For the specific conversion of an amino to a nitro group on a pyridine ring, direct oxidation presents a more efficient and established pathway.

The chosen strategy in this guide is the direct oxidation of the amino group using a potent oxidizing agent. A common and effective method involves the use of hydrogen peroxide in a strong acidic medium like concentrated sulfuric acid.[4] This method is advantageous due to the relatively low cost of reagents and straightforward procedure. The strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack and preventing side reactions, while facilitating the oxidative transformation of the exocyclic amino group.

Reaction Mechanism and Rationale

The oxidation of an aromatic amine to a nitro compound with hydrogen peroxide in sulfuric acid is a complex process. The reaction is believed to proceed through the formation of Caro's acid (peroxymonosulfuric acid, H₂SO₅) in situ.

Reaction Scheme:

Caption: Overall reaction for the oxidation of 2-amino-5-bromopyridine.

Causality behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, deactivating the ring to prevent unwanted electrophilic aromatic substitution. It also reacts with H₂O₂ to form the highly potent oxidant, Caro's acid.

  • Hydrogen Peroxide (H₂O₂): The primary oxidant in the reaction.

  • Low Initial Temperature (0 °C): The reaction between concentrated sulfuric acid and hydrogen peroxide is highly exothermic. Starting at a low temperature is a critical safety measure to control the reaction rate, prevent thermal runaway, and minimize the formation of byproducts.[5][6]

  • Pouring onto Ice: This step serves two purposes: it safely quenches any unreacted peroxides and dilutes the concentrated acid, causing the organic product, which is insoluble in the aqueous acidic solution, to precipitate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
2-Amino-5-bromopyridine173.022.34 g13.521.0
Concentrated Sulfuric Acid (98%)98.08~25 mL--
Hydrogen Peroxide (30% w/w)34.013.4 mL~33.8~2.5
Deionized Water18.02As needed--
Crushed Ice-~200 g--

3.2 Equipment

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

3.3 Step-by-Step Procedure

  • Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Acid Addition: Carefully add 25 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to below 5 °C.

  • Substrate Addition: While maintaining the temperature between 0-5 °C, slowly add 2.34 g (13.52 mmol) of 2-amino-5-bromopyridine to the stirring sulfuric acid in small portions. Ensure the solid dissolves completely before proceeding.

  • Oxidant Addition: Measure 3.4 mL of 30% hydrogen peroxide into the dropping funnel. Add the H₂O₂ dropwise to the reaction mixture over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stirring: Continue to stir the mixture at room temperature for 5-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching and Precipitation: Prepare a beaker with approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with gentle stirring. A yellow precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). This removes residual acid.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The expected product is a yellow crystalline solid.

3.4 Purification and Characterization The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The final product should be characterized by:

  • Melting Point: Compare with the literature value (104-107 °C).[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Charge H₂SO₄ into flask B Cool to 0-5 °C A->B C Add 2-amino-5-bromopyridine B->C D Dropwise addition of H₂O₂ (Maintain T < 10 °C) C->D E Warm to Room Temperature D->E F Stir for 5-6 hours E->F G Pour onto ice (Quench) F->G H Vacuum Filter Precipitate G->H I Wash with cold H₂O H->I J Dry under vacuum I->J K K J->K 2-Bromo-5-nitropyridine

Caption: Experimental workflow for the synthesis of 2-Bromo-5-nitropyridine.

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety protocols.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Hydrogen Peroxide (30% H₂O₂): A strong oxidizer that can cause severe skin and eye irritation or burns. Avoid contact with combustible materials. The mixture of H₂O₂ and H₂SO₄ forms Caro's acid, a powerful and potentially explosive oxidant.

  • Exothermic Reaction: The reaction is highly exothermic, especially during the addition of hydrogen peroxide. Strict temperature control is essential to prevent thermal runaway.[5] Always have a larger cooling bath ready.

  • Quenching: Always add the reaction mixture to ice, never the other way around. Adding water or ice to concentrated sulfuric acid can cause violent boiling and splashing.

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood. Ensure that emergency equipment (safety shower, eyewash station) is accessible.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Oxidant decomposed before reacting. 3. Product is soluble in the acidic workup solution.1. Extend the reaction time at room temperature. 2. Use a fresh bottle of hydrogen peroxide. Ensure temperature control during addition. 3. Ensure complete precipitation by using sufficient ice and neutralizing carefully if necessary.
Dark, Tarry Byproducts 1. Reaction temperature was too high during H₂O₂ addition. 2. Insufficient stirring.1. Improve cooling efficiency and slow down the rate of addition.[7] 2. Ensure vigorous stirring to maintain a homogenous mixture.
Product Contaminated with Starting Material 1. Insufficient oxidant. 2. Reaction time was too short.1. Ensure the correct stoichiometry and concentration of H₂O₂. 2. Monitor the reaction by TLC/LC-MS and continue stirring until the starting material is consumed.

Conclusion

The synthesis of 2-Bromo-5-nitropyridine from 2-amino-5-bromopyridine via direct oxidation with hydrogen peroxide in sulfuric acid is an effective and straightforward method. By adhering to the detailed protocol and exercising stringent temperature and safety controls, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and agrochemical research. The key to success lies in the careful management of the exothermic reaction and proper quenching and isolation techniques.

References

  • Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
  • Unknown. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Unknown. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • GeeksForGeeks. (2025). Sandmeyer Reaction.
  • FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • Benchchem. (n.d.). 2-Amino-5-bromopyridine | 1072-97-5.
  • Benchchem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97 1072-97-5.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine 98 7752-82-1.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • Journal of the Chemical Society B - RSC Publishing. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
  • ResearchGate. (2025). Aq HBr- NaNO2-KI/air: a new catalytic system for ?-monobromination of ketones.
  • PubMed - NIH. (2022). Conversion of Aryl Azides to Aminopyridines.

Sources

Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyrimidine: A Protocol for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to controllably introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance for the synthesis of novel bioactive molecules and chemical probes.

Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[5] This guide provides a detailed protocol and technical insights for the Suzuki coupling of 2-bromo-5-nitropyrimidine, a versatile building block. The presence of a potent electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the C-Br bond at the 2-position, making this substrate particularly amenable to the initial, often rate-limiting, step of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, facilitates this process.[9]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[10][11][12] The exact mechanism of transmetalation remains an area of active research, but the formation of the boronate is considered critical.[13][14]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups couple to form the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][7]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; oa_complex [label="Ar-Pd(II)L₂-Br\n(Oxidative Addition Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; trans_complex [label="Ar-Pd(II)L₂-Ar'\n(Diorganopalladium Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Invisible nodes for layout reagents [label="this compound\n(Ar-Br)", shape=plaintext, fontcolor="#5F6368"]; boronic [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#5F6368"]; boronate [label="[Ar'-B(OH)₃]⁻", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition", color="#34A853"]; reagents -> pd0 [style=dashed, arrowhead=none, color="#5F6368"]; oa_complex -> trans_complex [label=" Transmetalation", color="#FBBC05"]; boronic -> boronate [style=dashed, arrowhead=none, color="#5F6368"]; boronate -> oa_complex [style=dashed, arrowhead=none, color="#5F6368"]; trans_complex -> product [label=" Reductive\n Elimination", color="#EA4335"]; product -> pd0 [style=invis]; // for layout

// Invisible edge to force pd0 back to the start trans_complex -> pd0 [style=dashed, label=" Regeneration", color="#4285F4"]; } enddot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield.

Materials and Reagents:

  • Substrates: this compound (1.0 equiv), Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Other solvents like DMF or toluene can also be used.[15][16]

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stir bar, condenser (if refluxing), inert gas line (Argon or Nitrogen), standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[17]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a two-component system, add the palladium source and the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[15]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[18]

  • Monitoring: Monitor the reaction's progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-nitropyrimidine product.

Optimization of Reaction Parameters

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent. The following table summarizes common conditions that can serve as a starting point for optimization.

ParameterCommon Reagents & ConditionsRationale & Key ConsiderationsReferences
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) pre-catalysts are reduced in situ. For challenging substrates like heteroaryl chlorides, more specialized catalysts are often required.[5][19][8][16][20]
Ligand PPh₃, PCy₃, XPhos, SPhos, Buchwald LigandsElectron-rich, bulky monophosphine ligands often accelerate oxidative addition and reductive elimination, improving catalyst turnover and allowing for the coupling of less reactive halides.[21][22][20][22]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe base is critical for activating the boronic acid.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, but weaker bases may be needed for base-sensitive substrates.[8][13][15]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA polar, often aqueous, co-solvent is typically required to dissolve the inorganic base and facilitate the formation of the active boronate species.[23][8][16][20]
Temperature 80 - 120 °CHigher temperatures are often needed to drive the reaction to completion, especially for less reactive coupling partners. Microwave heating can significantly reduce reaction times.[17][24][17][20][24]

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Low Yield/No Reaction: This can result from catalyst deactivation. The nitrogen atom of the pyrimidine ring can coordinate to the palladium center, inhibiting its activity.[17] Using ligands with greater steric bulk can mitigate this. Ensure all reagents are pure and solvents are properly degassed, as oxygen can deactivate the Pd(0) catalyst.

  • Protodeborylation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to a deboronated arene byproduct.[6] This can be minimized by using anhydrous solvents (if a non-aqueous system is chosen) and ensuring the base is sufficiently strong to favor boronate formation over protonolysis.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (Ar'-Ar') can occur, especially at higher temperatures or if the oxidative addition step is slow.[25]

  • Dehalogenation: The starting this compound can be reduced to 5-nitropyrimidine. This side reaction can be promoted by certain bases or impurities in the reaction mixture.[6]

  • Formation of Palladium Black: Precipitation of the catalyst from the solution indicates catalyst decomposition and leads to a loss of activity.[25] This can sometimes be avoided by changing the ligand, solvent, or temperature.

Troubleshooting_Tree

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry.
  • Moura, R. O., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Lepadatu, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH National Library of Medicine.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

Sources

Application & Protocol Guide: Buchwald-Hartwig Amination of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination, specifically focusing on the coupling of various amines with the electron-deficient heterocyclic substrate, 2-Bromo-5-nitropyrimidine. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-amino-5-nitropyrimidine scaffold in pharmacologically active molecules. We will dissect the catalytic cycle, provide a rationale for the selection of critical reaction components, present an optimized, step-by-step protocol, and offer insights into potential challenges. This guide is designed to empower researchers to confidently and efficiently synthesize target aminopyrimidine derivatives.

Introduction: The Strategic Importance of the 2-Amino-5-nitropyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutics and clinical candidates, including kinase inhibitors. The strategic placement of a nitro group at the 5-position serves as a powerful electron-withdrawing group, modulating the electronic properties of the ring system and providing a synthetic handle for further functionalization (e.g., reduction to an amine).

While classical nucleophilic aromatic substitution (SNAr) can sometimes be employed for C-N bond formation, the reactivity of 2-halopyrimidines can be insufficient, often requiring harsh conditions that are incompatible with complex molecular architectures.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile and mild methodology for constructing C(sp²)–N bonds with broad functional group tolerance.[2] This guide focuses on the specific application of this reaction to this compound, a challenging substrate due to its electron-deficient nature, which can influence the kinetics of the catalytic cycle.

The Catalytic Heart: Mechanism and Rationale for Component Selection

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization.[3][4]

The Catalytic Cycle

The reaction is initiated by the formation of a catalytically active Pd(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Palladium Amido Complex ox_add->amido Ligand Exchange & Deprotonation amido->pd0 Reductive Elimination product_complex Product Precursor Complex product Ar-NR₂ amido->product start Ar-Br start->ox_add amine R₂NH amine->amido base Base base->amido -[Base-H]⁺Br⁻

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Selecting the Right Tools for an Electron-Deficient Substrate

The success of coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring makes the oxidative addition step relatively facile, but can make the final reductive elimination step more challenging.

  • Palladium Source (Pre-catalyst): While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern pre-catalysts are often preferred for their superior activity and stability.[4] Pre-catalysts like PEPPSI™-IPr or Buchwald's G3/G4 palladacycles generate the active L-Pd(0) species more reliably and at lower catalyst loadings, which is economically and environmentally beneficial.[6][7]

  • Ligand (The Key to Success): The ligand is arguably the most critical component. For electron-deficient heterocycles, bulky and electron-rich ligands are required to accelerate the rate-limiting reductive elimination step.[2]

    • Biarylphosphines: Ligands such as XPhos, RuPhos, and BrettPhos are state-of-the-art for this type of transformation. Their steric bulk promotes the formation of a three-coordinate intermediate necessary for reductive elimination.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition.[6] They are particularly effective for coupling challenging substrates.[8]

    • Bidentate Ligands: Ligands like Xantphos are also widely used, offering a good balance of activity and stability.[9] The choice of ligand often requires empirical screening for a new substrate class.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center.

    • Sodium tert-butoxide (NaOtBu): This is a very common and effective base for a wide range of substrates.[9] However, its high basicity can sometimes be incompatible with sensitive functional groups. The nitro group in the substrate is generally stable to NaOtBu under anhydrous conditions.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are milder inorganic bases that can be effective, particularly when paired with highly active catalyst systems.[10][11] They are a good starting point if base-sensitive functionalities are present in the amine coupling partner.

  • Solvent: Anhydrous, aprotic polar solvents are standard.

    • Toluene, 1,4-Dioxane, or THF: These are the most common solvents.[3][4] The choice can influence the solubility of the reagents and intermediates, thereby affecting reaction rates. Toluene is often favored for its higher boiling point, allowing for a wider temperature range.[10]

Protocol Development: Optimizing Reaction Conditions

For a novel transformation, a Design of Experiments (DoE) approach can rapidly identify optimal conditions.[1][12] However, based on established literature for similar heterocyclic systems, a robust starting point can be established. The table below summarizes typical conditions and expected outcomes.

Parameter Condition A (Aggressive) Condition B (Moderate) Rationale & Comments
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)[Pd(allyl)Cl]₂ (1 mol%)Pre-catalyst offers faster initiation. The dimer requires in-situ activation.
Ligand XPhos (2-4 mol%)Xantphos (2.5 mol%)XPhos is a highly active ligand for electron-deficient systems. Xantphos is a reliable, versatile alternative.[9][11]
Base NaOtBu (1.5 - 2.0 equiv.)Cs₂CO₃ (2.0 equiv.)NaOtBu is generally faster. Cs₂CO₃ is a milder option to prevent potential side reactions.[10][11]
Solvent Toluene1,4-DioxaneBoth are excellent choices. Toluene allows for higher temperatures if needed.[4][10]
Temperature 80 - 110 °C80 - 100 °CHigher temperatures generally accelerate the reaction but can lead to decomposition over long periods.[10][13]
Reaction Time 2 - 12 hours12 - 24 hoursMonitor by TLC or LC-MS to determine the point of full conversion.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow setup 1. Reagent Setup (Oven-dried flask) inert 2. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert charge 3. Charge Reagents (Substrate, Amine, Base, Ligand, Catalyst) inert->charge solvent 4. Add Anhydrous Solvent charge->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction quench 6. Reaction Quench (Cool to RT, add water/NH₄Cl) reaction->quench workup 7. Aqueous Work-up (Extraction with organic solvent) quench->workup purify 8. Purification (Silica Gel Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Figure 2: Step-by-step workflow for the amination protocol.

Reagents and Equipment
  • This compound (1.0 equiv.)

  • Amine coupling partner (1.1 - 1.2 equiv.)

  • XPhos Pd G3 pre-catalyst (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous Toluene

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Flask Preparation: Place an oven-dried round-bottom flask containing a magnetic stir bar under a nitrogen or argon atmosphere.

  • Charging Reagents: In the inert atmosphere, add to the flask: this compound, the amine, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst.

    • Scientist's Note: If the amine is a liquid, it can be added via syringe after the solvent. For solid reagents, it is best to add them all together under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Lower the flask into an oil bath pre-heated to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or oil. Purify the material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-amino-5-nitropyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the temperature to 110 °C or adding a fresh portion of catalyst (0.5-1.0 mol%). Ensure all reagents and the solvent are truly anhydrous, as water can deactivate the catalyst.

  • Side Product Formation: If decomposition is observed, consider switching to a milder base like Cs₂CO₃ or lowering the reaction temperature.[10] A different ligand may also be necessary to favor the desired reductive elimination pathway over side reactions like hydrodehalogenation.[2]

  • Difficulty in Purification: The polar nature of the product may cause it to streak on silica gel. Using a small percentage of triethylamine in the eluent can sometimes improve chromatography.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of 2-amino-5-nitropyrimidine derivatives. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, and base, researchers can successfully couple this challenging electron-deficient substrate with a wide variety of amines. The protocol detailed herein provides a robust and reliable starting point for exploration in drug discovery and chemical synthesis programs.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online].
  • Ghosh, A. et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Online].
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd. [Online].
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Online].
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online].
  • Request PDF. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Online].
  • El-Ghezal, N. et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Online].
  • Silva, A. et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. ResearchGate. [Online].
  • Kumar, A. et al. (2018). Optimization of reaction parameters for Buchwald-Hartwig amination. ResearchGate. [Online].
  • Kashani, S. K. et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online].
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Online].
  • Al-Hiari, Y. M. et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Online].
  • Mondal, B. et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Online].

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted-5-nitropyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. Among pyrimidine building blocks, 2-Bromo-5-nitropyrimidine stands out as a particularly valuable precursor. The bromine atom at the C2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C5-position significantly influences the molecule's reactivity and provides a key pharmacophoric element or a synthetic handle for further transformations, such as reduction to an amino group.

The resulting 2-substituted-5-nitropyrimidines and their derivatives are of high interest in drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This application note provides a comprehensive guide for the synthesis of 2-aryl, 2-amino, and 2-alkynyl-5-nitropyrimidines via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, respectively.

Understanding the Core Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of an organic halide (in this case, this compound) to a palladium(0) complex. This is followed by a transmetalation step with a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.[5][6]

The electron-deficient nature of the this compound ring, due to the presence of two nitrogen atoms and a nitro group, generally facilitates the initial oxidative addition step, which is often rate-determining.[7] However, the choice of catalyst, ligand, base, and solvent remains crucial for achieving high yields and minimizing side reactions.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-nitropyrimidines

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[8] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Causality in Experimental Design:
  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective as they promote the reductive elimination step and stabilize the palladium catalyst.[9] Pd(PPh₃)₄ can also be a reliable catalyst system.[2]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[2][10]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-nitropyrimidine.

Table of Representative Reaction Conditions for Suzuki-Miyaura Coupling:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-18Good to Excellent
Pd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (1.5)1,4-Dioxane11012-24High
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O908-16Good

II. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-nitropyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[11] This reaction is particularly useful for coupling this compound with primary and secondary amines.

Causality in Experimental Design:
  • Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or XPhos are often employed to facilitate the reductive elimination step and prevent β-hydride elimination.[12]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or longer reaction times.[9][13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used. It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[9]

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)L2-X->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Ar-Pd(II)L2-NR2 Ar-Pd(II)L₂(NR₂) Deprotonation->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Product (Ar-NR₂) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add this compound, the amine, and NaOtBu.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-nitropyrimidine.

Table of Representative Reaction Conditions for Buchwald-Hartwig Amination:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)1,4-Dioxane11018-24Good to Excellent
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH10012-24Good

III. Sonogashira Coupling: Synthesis of 2-Alkynyl-5-nitropyrimidines

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[14][15] This reaction is ideal for introducing alkynyl moieties onto the 2-position of the 5-nitropyrimidine core.

Causality in Experimental Design:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[16]

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.[13]

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation_Pd Transmetalation Ar-Pd(II)L2-X->Transmetalation_Pd Ar-Pd(II)L2-CCR Ar-Pd(II)L₂-C≡CR Transmetalation_Pd->Ar-Pd(II)L2-CCR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-CCR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-CCR Product (Ar-C≡CR) Reductive_Elimination->Ar-CCR CuX CuX Alkyne_Coordination Alkyne Coordination (R-C≡CH + Base) CuX->Alkyne_Coordination Cu-CCR Cu-C≡CR Alkyne_Coordination->Cu-CCR Cu-CCR->Transmetalation_Pd Transfers Acetylide to Palladium

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.025 equiv)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a solution of this compound in anhydrous THF or DMF at room temperature under a nitrogen or argon atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until completion, as indicated by TLC or LC-MS (typically 3-6 hours).

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-nitropyrimidine.[7]

Table of Representative Reaction Conditions for Sonogashira Coupling:

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DIPA (7.0)THFRT3-6High
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF1003Good to Excellent
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF806-12Good

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents to an oven-dried flask B 2. Create inert atmosphere (evacuate/backfill with N₂/Ar) A->B C 3. Add degassed solvents and liquid reagents via syringe B->C D 4. Heat to desired temperature with vigorous stirring C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to RT and perform aqueous workup E->F G 7. Extract with organic solvent, dry, and concentrate F->G H 8. Purify by column chromatography G->H I Final Product H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Applications in Drug Discovery

The 2-substituted-5-nitropyrimidine scaffold is a privileged motif in medicinal chemistry.

  • 2-Aryl-5-nitropyrimidines have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[2][17] The aryl group can be tailored to target specific binding pockets in enzymes or receptors.

  • 2-Amino-5-nitropyrimidines are valuable intermediates in the synthesis of a wide range of biologically active compounds, including antimicrobial and anticancer agents.[3] The amino group provides a key hydrogen bonding motif and a point for further derivatization.

  • 2-Alkynyl-5-nitropyrimidines and their derivatives have shown promise as inhibitors of protozoan parasites and as components of potent and selective enzyme inhibitors, such as Tie-2 kinase inhibitors for anti-angiogenic therapy.[18][19]

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a robust and versatile platform for the synthesis of a diverse library of 2-substituted-5-nitropyrimidines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient routes to introduce aryl, amino, and alkynyl functionalities, respectively. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and development, enabling the exploration of this important chemical space for the identification of novel therapeutic agents.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. (2016). PubMed.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development (ACS Publications).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu.
  • Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). NIH.
  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (n.d.). PubMed.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate.
  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). chem.ucla.edu.
  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (n.d.). PubMed.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate.
  • Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. (n.d.). PubMed Central.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). Omics.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (n.d.). PubMed.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH.
  • Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. (n.d.). PubMed.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
  • Investigations into specificity of azepinomycin for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues. (n.d.). NIH.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-5-nitropyrimidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] 2-Bromo-5-nitropyrimidine has emerged as a particularly valuable and versatile building block for medicinal chemists. Its strategic disubstitution provides two distinct and orthogonal reactive centers: a bromine atom at the C2 position, ideal for palladium-catalyzed cross-coupling reactions, and a potent electron-withdrawing nitro group at C5 that both activates the ring for nucleophilic aromatic substitution and serves as a precursor to a key amino functionality. This document provides an in-depth guide for researchers, detailing the chemical rationale, key synthetic transformations, and step-by-step protocols for leveraging this compound in the synthesis of novel kinase inhibitors.

The Strategic Value of the this compound Scaffold

The utility of this compound in drug discovery is rooted in its unique combination of reactivity and its role as a pharmacophore.

  • Orthogonal Reactivity : The C2-bromine and C5-nitro groups allow for a sequential and controlled elaboration of the pyrimidine core. The bromine atom is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via C-C and C-N bond-forming reactions.[3]

  • Electronic Activation : The strongly deactivating nitro group makes the pyrimidine ring electron-deficient, which is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the displacement of the C2-bromine by various nucleophiles.

  • A Versatile Synthetic Handle : Following initial coupling or substitution reactions, the nitro group can be readily reduced to an amine. This resulting amino group provides a crucial vector for building out the rest of the inhibitor, often targeting solvent-exposed regions or other pockets within the kinase active site to enhance potency and selectivity. This is a common strategy seen in the synthesis of inhibitors like Tirabrutinib and Fenebrutinib.[5]

The logical flow of a typical synthetic campaign utilizing this scaffold is visualized below.

G cluster_0 Core Elaboration cluster_1 Key Functionalization cluster_2 Final Assembly Start This compound Coupling Step 1: C-C or C-N Bond Formation (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate1 Coupled Nitropyrimidine Intermediate Coupling->Intermediate1 Reduction Step 2: Nitro Group Reduction Intermediate1->Reduction Intermediate2 5-Amino-2-substituted-pyrimidine Reduction->Intermediate2 Elaboration Step 3: Final Elaboration (e.g., Amide Coupling, Alkylation) Intermediate2->Elaboration Final Target Kinase Inhibitor Elaboration->Final

Caption: General workflow for kinase inhibitor synthesis.

Key Synthetic Transformations and Protocols

The versatility of this compound is best demonstrated through the primary reaction classes it readily undergoes.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C2 position. This is critical for exploring the hydrophobic regions of the kinase ATP-binding pocket.[6]

Causality Behind Experimental Choices:

  • Catalyst : A Pd(0) source is required. Pd(PPh₃)₄ is a common and effective choice, though other catalyst systems like Pd(dppf)Cl₂ can also be used.[7][8]

  • Base : A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[9][10] The choice of base can influence reaction rate and yield.

  • Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup : To a dry round-bottom flask or reaction tube, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), a base such as K₂CO₃ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[8]

  • Inert Atmosphere : Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent catalyst degradation.

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically 0.1–0.5 M with respect to the starting pyrimidine.[7]

  • Reaction : Heat the mixture with vigorous stirring to 80–120 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-nitropyrimidine.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the direct coupling of primary or secondary amines to the pyrimidine C2 position.[11][12] This is a frequent necessity in kinase inhibitor synthesis to install key hinge-binding motifs or other pharmacophoric elements.[13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand : This reaction relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand. Common combinations include Pd₂(dba)₃ with ligands like RuPhos or XPhos.[11] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[11]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate.[11][13]

  • Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalyst.[11]

G Start Ar-Br + HNR'₂ Product Ar-NR'₂ Pd0 Pd(0)Lₙ PdII_Aryl Lₙ(Ar)Pd(II)-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Lₙ(Ar)Pd(II)-HNR'₂]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Lₙ(Ar)Pd(II)-NR'₂ PdII_Amido->Product Reductive Elimination PdII_Amido->Pd0 PdII_Amine->PdII_Amido Deprotonation (Base)

Sources

Application Notes and Protocols: 2-Bromo-5-nitropyrimidine as a Versatile Building Block for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2][3] Its ability to engage in various biological interactions has made it a "privileged scaffold" in drug design, leading to the development of numerous anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] Within the arsenal of synthetic building blocks used to construct these complex molecules, 2-Bromo-5-nitropyrimidine stands out as a particularly valuable intermediate.

This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. Its unique electronic properties—a bromine atom serving as an excellent leaving group and a powerful electron-withdrawing nitro group—render the pyrimidine core highly susceptible to key chemical transformations. We will explore the mechanistic basis for its reactivity and provide detailed, field-proven protocols for its application in synthesizing critical pharmaceutical intermediates.

Section 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is primarily driven by two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the principles behind these reactions is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, but the presence of the C5-nitro group profoundly enhances its electrophilicity, particularly at the C2 and C4 positions. In this compound, the bromine atom at C2 is highly activated for displacement by nucleophiles.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the reaction's success. The potent electron-withdrawing nitro group at the C5 position (para to the reaction center) effectively delocalizes the negative charge through resonance, lowering the activation energy of the reaction and facilitating the formation of the intermediate.[5] Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. While many SNAr reactions are now understood to be concerted, the activating effect of the nitro group remains a critical predictive tool for synthetic chemists.[6]

Caption: The addition-elimination mechanism of SNAr reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[7][8] this compound serves as an excellent electrophilic partner in this reaction due to the reactivity of its C-Br bond.[9][10]

Mechanistic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the organoboron reagent (which is activated by a base to form a more nucleophilic "ate" complex) is transferred to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) pd0->oa Oxidative Addition tm Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa->tm Transmetalation tm->pd0 Reductive Elimination re_product Ar-Ar' tm->re_product reactant1 Ar-Br (this compound) reactant1->oa reactant2 Ar'-B(OH)₂ + Base reactant2->tm

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Experimental Protocols for Key Transformations

The following protocols provide detailed, step-by-step methodologies for common and high-value transformations of this compound. These are designed as robust starting points that can be optimized for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions, especially those involving palladium catalysts, should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Reaction Setup->Reaction Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Purification 5. Purification (Chromatography) Workup->Purification

Caption: A typical experimental workflow for synthesis.

Protocol 2.1: Synthesis of 2-Amino-5-nitropyrimidine Derivatives via SNAr

This protocol details the substitution of the C2-bromide with a generic primary or secondary amine. This transformation is fundamental for building scaffolds used in kinase inhibitors.[12][13]

  • Objective: To synthesize an N-substituted 2-amino-5-nitropyrimidine intermediate.

  • Principle: The electron-deficient pyrimidine ring is activated by the C5-nitro group, facilitating nucleophilic attack by an amine at the C2 position.

Reagent/ParameterQuantity/ConditionPurpose / Rationale
This compound1.0 equivElectrophilic substrate.
Amine (R¹R²NH)1.2 - 2.0 equivNucleophile. A slight excess ensures complete consumption of the starting material.
Base (e.g., K₂CO₃, DIPEA)2.0 - 3.0 equivActs as a scavenger for the HBr generated during the reaction, driving it to completion.
Solvent (e.g., DMF, NMP, DMSO)5 - 10 mL / mmolA polar aprotic solvent is used to dissolve the reagents and facilitate the ionic mechanism.
Temperature80 - 120 °CProvides the necessary activation energy for the reaction. Monitor for potential decomposition.
Reaction Time4 - 24 hoursDependent on the nucleophilicity of the amine and the reaction temperature.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which often causes the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of 2-Aryl-5-nitropyrimidines via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid, a key step in synthesizing bi-aryl compounds, many of which are potent pharmaceutical agents.[8]

  • Objective: To form a C-C bond between the pyrimidine C2 position and an aryl group.

  • Principle: A Pd(0) catalyst facilitates the cross-coupling of the C-Br bond with an organoboron species in the presence of a base.[7]

Reagent/ParameterQuantity/ConditionPurpose / Rationale
This compound1.0 equivElectrophilic coupling partner.
Arylboronic Acid1.1 - 1.5 equivNucleophilic coupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄)2 - 5 mol%The catalyst that drives the reaction cycle. Pd(PPh₃)₄ is often effective and air-stable.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 equivActivates the boronic acid to form the boronate complex required for transmetalation.[11]
Solvent (e.g., Dioxane/H₂O, Toluene)5 - 10 mL / mmolA mixture including water is often used to dissolve the inorganic base and facilitate the reaction.
Temperature80 - 110 °CRequired for efficient progression through the catalytic cycle, particularly the oxidative addition step.
Reaction Time6 - 18 hoursDependent on the specific substrates and catalyst used.

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the starting materials using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 2-aryl-5-nitropyrimidine.

Section 3: Downstream Functionalization

A key advantage of using this compound is that the resulting intermediates can be further modified. A common and critical subsequent step is the reduction of the nitro group to an amine, which opens up a new vector for molecular diversification.

Protocol 3.1: Reduction of 5-Nitropyrimidine to 5-Aminopyrimidine
  • Objective: To convert the electron-withdrawing nitro group into a versatile amino group.

  • Principle: Common reducing agents can selectively reduce the nitro group without affecting the pyrimidine ring or other functional groups. The resulting 5-aminopyrimidine is a key precursor for many kinase inhibitors.

Reagent/ParameterQuantity/ConditionRationale
5-Nitro-pyrimidine Substrate1.0 equivStarting material from Protocol 2.1 or 2.2.
Reducing AgentSee belowChoice depends on functional group tolerance and desired reaction conditions.
Option A: SnCl₂·2H₂O 4.0 - 5.0 equivA classic, robust method. Requires acidic conditions followed by basic work-up.
Option B: H₂, Pd/C Catalytic (5-10 wt%)A clean method using catalytic hydrogenation. Requires specialized pressure equipment.
Option C: Na₂S₂O₄ 3.0 - 5.0 equivA mild reducing agent often used for sensitive substrates.
SolventEthanol, Ethyl AcetateChosen to dissolve the starting material.
TemperatureRoom Temp. to 60 °CGenerally mild conditions are sufficient.

Step-by-Step Methodology (Using Option A: SnCl₂·2H₂O):

  • Setup: Dissolve the 5-nitropyrimidine substrate (1.0 equiv) in ethanol or concentrated HCl in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 equiv) portion-wise. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50 °C) for 2-6 hours.

  • Monitoring: Monitor by TLC/LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction to 0 °C and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Isolation: Filter the mixture through Celite®, washing the pad thoroughly with ethyl acetate or dichloromethane. Collect the filtrate and extract the aqueous layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can often be used directly or purified further by chromatography if necessary.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the controlled and predictable construction of substituted pyrimidine cores. The protocols outlined in this guide provide a reliable foundation for researchers to leverage this reagent in their drug discovery and development programs, paving the way for the creation of novel and effective therapeutic agents.

References

  • Vertex AI Search. (n.d.). 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block.
  • Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Unknown Source. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Unknown Source. (2025). 2-Bromo-5-fluoro-3-nitropyridine: A Vital Intermediate for Pharmaceutical Innovation.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
  • PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • NIH National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • NIH National Library of Medicine. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitropyrimidine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-5-nitropyrimidines

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of an aryl substituent at the 2-position of a pyrimidine ring via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating novel molecular entities with significant therapeutic potential.[1][2][3] Specifically, 2-aryl-5-nitropyrimidines are valuable intermediates in drug discovery, where the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and troubleshooting advice for the successful synthesis of 2-aryl-5-nitropyrimidines from 2-bromo-5-nitropyrimidine and various boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5][6] The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] The electron-deficient nature of the pyrimidine ring in this substrate facilitates this often rate-determining step.[8][9]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 2-aryl-5-nitropyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions: A Tabulated Guide

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nitro group makes the pyrimidine ring more susceptible to nucleophilic attack and can influence the stability of the palladium intermediates. Below is a summary of commonly employed and recommended starting conditions for this transformation.

ComponentRecommended Reagents & ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a ligandPd(PPh₃)₄ is a reliable choice for many standard couplings.[11][12] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[13] For challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand can improve yields.[14]
Ligand Triphenylphosphine (PPh₃) (if not using a pre-formed catalyst)Buchwald Ligands (e.g., XPhos, SPhos)For most standard reactions with this compound, the phosphine ligands from the catalyst are sufficient. For less reactive boronic acids, bulky, electron-rich Buchwald ligands can accelerate the reaction and improve outcomes.[14][15]
Base K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate)K₂CO₃ is a cost-effective and generally effective base.[11][12] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[14][16] Cs₂CO₃ is a highly effective but more expensive option, often used for difficult couplings.[16]
Solvent System 1,4-Dioxane/WaterToluene/WaterDMF (N,N-Dimethylformamide)A mixture of an organic solvent and water is typical, as water can aid in the dissolution of the base and facilitate transmetalation.[7][14] Dioxane and toluene are common choices. DMF can be used when solubility is an issue, but care must be taken as it can decompose at high temperatures.[17]
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and solvent system used.[15]
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.[18]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[19]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane to water. The final concentration of the limiting reagent should be around 0.1 M.[7]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-nitropyrimidine.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. Use fresh catalyst.[18]
Insufficiently active conditionsIncrease the reaction temperature or switch to a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst).[14][15] Consider a stronger base like K₃PO₄ or Cs₂CO₃.[16]
Protodeboronation Decomposition of the boronic acidThis is a common side reaction where the C-B bond is cleaved.[16] Use the boronic acid as soon as possible after purchase or consider using more stable boronic esters (e.g., pinacol esters).[16] Minimize the amount of water in the reaction or use anhydrous conditions with a base like CsF.
Homocoupling Formation of biaryl from the boronic acidThis is often caused by the presence of oxygen.[4] Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[18]
Dehalogenation Reduction of the starting materialThis can be promoted by certain solvents or bases. Try altering the solvent system or using a different base.[18]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-5-nitropyrimidines, which are valuable building blocks in drug discovery. By carefully selecting the reaction conditions and taking appropriate precautions to exclude oxygen, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • NIH Public Access.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • NIH Public Access. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
  • Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and development, the pyrimidine core stands out as a "privileged scaffold," a molecular framework frequently found in bioactive compounds and approved pharmaceuticals.[1] The inherent π-deficient nature of the pyrimidine ring, a result of its two nitrogen atoms, makes it susceptible to nucleophilic attack, a reactivity profile opposite to that of electron-rich benzene derivatives.[2] This reactivity is significantly enhanced by the strategic placement of strong electron-withdrawing groups.

This guide focuses on 2-bromo-5-nitropyrimidine , a highly activated and versatile substrate for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group at the C5 position, coupled with the electronegative nitrogen atoms, renders the C2 position exceptionally electrophilic and primed for substitution. The displacement of the bromide leaving group by a diverse array of nucleophiles provides a direct and efficient pathway to novel 2-substituted-5-nitropyrimidines, which are crucial intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the underlying reaction mechanism, detailed experimental protocols for various classes of nucleophiles, and practical insights to ensure successful and reproducible outcomes.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound does not proceed through a concerted SN2 or a stepwise SN1 mechanism, which are unfavorable on sp²-hybridized carbons.[5][6] Instead, it follows a well-established two-step addition-elimination mechanism .[6][7]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon, which bears the bromide leaving group. This step is typically the slowest and therefore the rate-determining step of the reaction. The attack breaks the aromaticity of the pyrimidine ring and forms a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The resulting anionic intermediate is known as a Meisenheimer complex .[5][8] This complex is significantly stabilized by resonance, which delocalizes the negative charge across the pyrimidine ring nitrogens and, most importantly, onto the oxygen atoms of the para-positioned nitro group. This charge delocalization is the critical factor that lowers the activation energy and facilitates the reaction.

  • Elimination and Aromaticity Restoration: In the final, rapid step, the complex collapses, and the bromide ion is expelled as the leaving group. This restores the aromaticity of the pyrimidine ring, yielding the final 2-substituted-5-nitropyrimidine product.

The mechanistic pathway is illustrated below.

Caption: The Addition-Elimination SNAr Mechanism.

General Experimental Workflow

The successful synthesis of 2-substituted-5-nitropyrimidines relies on a systematic and well-controlled experimental procedure. The following diagram outlines the typical workflow from reaction setup to final product characterization. Adherence to this process ensures safety, reproducibility, and high purity of the target compound.

Workflow A 1. Reagent Preparation - Dissolve this compound in an appropriate solvent. - Prepare nucleophile solution (with base if necessary). B 2. Reaction Setup - Combine reactants under an inert atmosphere (N₂ or Ar). - Control temperature (cooling bath or heating). A->B Combine C 3. Reaction Monitoring - Track progress using TLC or LC-MS. - Determine reaction completion. B->C Stir/Heat D 4. Work-up - Quench the reaction (e.g., with water or buffer). - Perform liquid-liquid extraction to isolate the crude product. C->D Upon Completion E 5. Purification - Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄). - Purify by column chromatography or recrystallization. D->E Crude Product F 6. Characterization - Confirm structure and purity using NMR, MS, and HPLC. E->F Purified Product

Caption: General workflow for SNAr reactions.

Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles from three common classes: amines, thiols, and alkoxides.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyrimidine

Rationale: This protocol details the reaction with a secondary amine, a common transformation in medicinal chemistry. A mild base like potassium carbonate is often used to neutralize the HBr formed in situ, preventing the protonation and deactivation of the amine nucleophile. Dichloromethane (DCM) is a suitable solvent as it is relatively non-polar and unreactive.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add dry dichloromethane to create a suspension (approx. 0.1 M concentration of the substrate).

  • Begin vigorous stirring and add piperidine (1.2 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(piperidin-1-yl)-5-nitropyrimidine.

Protocol 2: Synthesis of 5-Nitro-2-(phenylthio)pyrimidine

Rationale: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[9][10] This protocol uses a strong base, sodium hydride (NaH), to quantitatively deprotonate thiophenol, forming the highly reactive sodium thiophenolate in situ.[9] Tetrahydrofuran (THF) is an ideal aprotic polar solvent for this reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Carefully wash the NaH with dry hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • While stirring, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of the thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiophenolate solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired 5-nitro-2-(phenylthio)pyrimidine.

Protocol 3: Synthesis of 2-Methoxy-5-nitropyrimidine

Rationale: Alkoxides are powerful nucleophiles that readily displace halides on activated aromatic systems.[11][12] This protocol utilizes commercially available sodium methoxide. The reaction is run in the corresponding alcohol (methanol) as the solvent, which is convenient and prevents any transetherification side reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, can be used as a solution in methanol or as a solid)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature. The reaction is typically very fast and can be complete in under 1 hour. Monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the mixture with a few drops of acetic acid or quench by pouring it into cold water.

  • Remove the methanol under reduced pressure.

  • If quenched with water, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The product, 2-methoxy-5-nitropyrimidine, is often pure enough after work-up, but can be further purified by recrystallization or a short silica plug if necessary.

Comparative Data and Expected Outcomes

The choice of nucleophile, solvent, and temperature significantly impacts the reaction rate and yield. The following table summarizes typical conditions and expected outcomes for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Expected Yield (%)
Primary Amine BenzylamineK₂CO₃Acetonitrile25-502-685-95%
Secondary Amine PiperidineK₂CO₃DCM252-4>90%
Aromatic Amine AnilineNaHTHF/DMF60-808-1670-85%
Thiol ThiophenolNaHTHF0 to 251-3>90%
Alkoxide Sodium Methoxide-Methanol25<1>95%
Phenoxide Sodium Phenoxide-DMF25-602-580-90%

Yields are approximate and can vary based on reaction scale and purity of reagents.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of this compound is a robust, high-yielding, and fundamentally important reaction in synthetic organic chemistry. Its reliability provides a powerful tool for generating diverse libraries of 2-substituted pyrimidines for screening in drug discovery programs.[1] The protocols and data presented herein offer a solid foundation for researchers to confidently employ this versatile building block in their synthetic endeavors. Future work in this area will likely focus on expanding the scope of nucleophiles, developing catalytic and more environmentally benign reaction conditions, and applying this chemistry to the synthesis of increasingly complex and potent biological agents.

References

  • Not Me, but a contributor on Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
  • Smith, K., El-Hiti, G. A., & Jayne, A. J. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. [Link]
  • Gabrielsen, M., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, PMC, NIH. [Link]
  • Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia. [Link]
  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... [Diagram].
  • Wikipedia contributors. (n.d.).
  • De, S. K. (2013).
  • Tidwell, T. T., & Collibee, S. E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Chemistry Steps. (n.d.).
  • BYJU'S. (n.d.).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]
  • Illuminati, G., & Sleiter, G. (1975). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • The Organic Chemistry Tutor. (2017, January 14).
  • Matiychuk, V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC, PubMed Central, NIH. [Link]
  • van der Wal, S., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
  • Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). [Link]
  • ResearchGate. (n.d.). *(PDF) Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)}. [Link]-ones_and_9-oxa-2-thio-xanthines_5-mercaptooxazolo54-dpyrimidin-76H-ones)
  • Jasperse, J. (n.d.). Reactions of Amines. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidines using 2,4-dimethoxy-5-nitropyrimidine. [Diagram]. [Link]
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
  • LibreTexts. (2020). 14.10: Reactions of Alkoxides. Chemistry LibreTexts. [Link]
  • Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, PMC, NIH. [Link]
  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. [Link]
  • Rokita, S. E., & Yang, I. (2010). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC, NIH. [Link]
  • Chem Help ASAP. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
  • Forman, H. J., et al. (2010). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central, NIH. [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Pyridines from 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 2-Bromo-5-nitropyrimidine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence is critical in a vast array of therapeutic agents, from anticancer to antiviral and anti-inflammatory drugs.[2][3][4] The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, making the development of robust synthetic routes to substituted pyridines a paramount objective in drug discovery.

This compound emerges as a highly versatile and strategic starting material for the synthesis of a diverse library of substituted pyridines. The electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic attack, while the bromine atom provides a handle for a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and efficient approach to complex pyridine derivatives. Subsequent reduction of the nitro group to a primary amine opens up further avenues for functionalization, providing access to a rich chemical space of potential drug candidates. A notable example of a drug synthesized from a substituted aminopyridine precursor is Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted pyridines from this compound, covering key synthetic transformations including its preparation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and nitro group reduction.

Part 1: Synthesis of the Key Precursor: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be efficiently prepared from readily available 2-aminopyridine in a two-step sequence involving nitration followed by a Sandmeyer-type reaction.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

This step introduces the essential nitro group at the 5-position of the pyridine ring.

  • Materials:

    • 2-Aminopyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Ammonia solution

    • Organic solvent (e.g., Dichloromethane)

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminopyridine to concentrated sulfuric acid, maintaining the temperature below 20°C.

    • Once the 2-aminopyridine has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 50°C for an additional 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is approximately 8-9, which will precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine as a yellow solid.[7]

Step 2: Sandmeyer-type Reaction of 2-Amino-5-nitropyridine to this compound

This classic transformation converts the amino group to a bromine atom via a diazonium salt intermediate.[3][8][9]

  • Materials:

    • 2-Amino-5-nitropyridine

    • Hydrobromic Acid (HBr, 48%)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Bromide (CuBr)

    • Water

    • Ethyl acetate

  • Procedure:

    • Suspend 2-amino-5-nitropyridine in 48% hydrobromic acid and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.[7][10]

Part 2: Functionalization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group can influence the reactivity in these transformations.[11][12]

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures.[13][14][15][16][17][18]

  • Causality Behind Experimental Choices:

    • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, though more active catalysts like those derived from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial, especially for less reactive boronic acids.[19][20]

    • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction outcome.

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid

  • Materials:

    • This compound

    • (4-Methoxyphenyl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive pressure of argon.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-5-nitropyrimidine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~85-95
24-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1008~90-98
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O9012~80-90

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Yields are estimated based on similar substrates).[19]

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynylpyridines, which are valuable synthetic intermediates.[10][21][22][23][24][25][26][27]

  • Causality Behind Experimental Choices:

    • Catalyst System: This reaction typically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.

    • Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used.

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII + Ar-Br Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne + Cu-C≡CR RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide + H-C≡CR, Base Alkyne H-C≡CR Base Base Cu_acetylide->PdII

Sources

Application Note: Microwave-Assisted Suzuki Coupling of 2-Bromo-5-nitropyrimidine for Accelerated Synthesis of 2-Aryl-5-nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aryl-5-nitropyrimidines and the Need for Efficient Synthesis

The 5-nitropyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The introduction of an aryl group at the 2-position of this ring system via Suzuki-Miyaura cross-coupling is a critical transformation for the generation of novel molecular entities with therapeutic potential.[2] 2-Bromo-5-nitropyrimidine is a key building block for this purpose. However, the electron-deficient nature of the pyrimidine ring, further accentuated by the strongly withdrawing nitro group, presents unique challenges to traditional Suzuki coupling protocols. These challenges include susceptibility to side reactions and potentially sluggish reaction kinetics.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these hurdles. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes.[3] This acceleration can also lead to improved yields and cleaner reaction profiles by minimizing the formation of byproducts that may occur under prolonged thermal stress.[4] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of this compound with various arylboronic acids, offering a robust and efficient protocol for the synthesis of 2-aryl-5-nitropyrimidines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, an arylboronic acid) and an organohalide (this compound) in the presence of a base.[5] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group on the pyrimidine ring facilitates this step.[6]

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrimidyl and the aryl group) couple and are eliminated as the desired 2-aryl-5-nitropyrimidine product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Py(NO2)-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Py(NO2)-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' 2-Aryl-5-nitropyrimidine Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X This compound Ar-X->Oxidative Addition

Caption: A generalized experimental workflow for the microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%) to the vial.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvent ratio of dioxane to water is typically 4:1.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 120 °C and hold for 15-30 minutes with stirring.

  • Monitoring: After the reaction is complete, cool the vial to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the microwave-assisted Suzuki coupling of this compound.

ParameterRecommended Value/RangeRationale & Remarks
Arylboronic Acid 1.1 - 1.5 equiv.A slight excess ensures complete consumption of the starting halide.
Catalyst [Pd(dppf)Cl₂]·CH₂Cl₂ (1-5 mol%)A robust and versatile catalyst for cross-coupling reactions. [8]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)Cs₂CO₃ may be more effective for less reactive boronic acids.
Solvent System 1,4-Dioxane/Water (4:1 to 10:1)The aqueous component is crucial for the transmetalation step. [4]
Temperature 100 - 140 °CHigher temperatures can accelerate the reaction but may also increase byproduct formation. [9]
Reaction Time 10 - 40 minutesSignificantly reduced compared to conventional heating. [10]

Troubleshooting and Scientific Insights

Even with an optimized protocol, challenges can arise. Below are common issues and their scientific rationale, along with suggested solutions.

IssuePotential Cause(s)Troubleshooting Strategies
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of reagents- Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas solvents before use.- Verify the purity of starting materials.
Dehalogenation The formation of a palladium-hydride species which leads to the reduction of the starting material. This is a common side reaction with electron-deficient halides. [6]- Use a milder base such as K₃PO₄.- Ensure anhydrous conditions if a non-aqueous system is attempted.- Screen different phosphine ligands.
Protodeboronation The cleavage of the C-B bond of the boronic acid, often promoted by excess water or high temperatures. Electron-withdrawing groups on the boronic acid can increase its susceptibility. [11]- Use a minimal amount of water in the solvent system.- Consider using boronic esters (e.g., pinacol esters) which are more stable.- Avoid prolonged reaction times at high temperatures.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture can lead to oxidative coupling of the boronic acid. [6]- Ensure the reaction is performed under a strict inert atmosphere.- Use a Pd(0) source directly, such as Pd(PPh₃)₄, which may reduce homocoupling.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and reliable method for the synthesis of 2-aryl-5-nitropyrimidines. By leveraging the advantages of microwave heating, researchers can significantly accelerate their discovery and development efforts for novel compounds based on this important heterocyclic scaffold. The protocol and insights provided in this application note serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

  • Itoh, T., & Mase, T. (2004). A Novel Palladium Catalyst for the Suzuki-Miyaura Coupling Reaction of Pyrimidine Derivatives. Journal of Organic Chemistry, 69(7), 2530-2534.
  • Perreault, C., et al. (2010). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613.
  • Cox, P. A., et al. (2016). Concerning the Mechanism of the Suzuki–Miyaura Reaction: The Role of Protodeboronation. Journal of the American Chemical Society, 138(29), 9149-9157.
  • Henry, C., Haupt, A., & Turner, S. C. (2009). Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. The Journal of Organic Chemistry, 74(5), 1932–1938.
  • Dolek, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1888.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2825-2836.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2019). Microwave-Assisted Cross-Coupling of Nitroarenes with Aryl Boronic Acids.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • PubMed. (2009). Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates.
  • Wiley Online Library. (2018). Microwave-Assisted Synthesis of 2-Aryl-5,6,7,8-tetrahydrobenzot[2][12]hieno[2,3-d]pyrimidinones.
  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed Central. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • PubMed Central. (2017). Microwave assisted synthesis of five membered nitrogen heterocycles.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

Sources

Application Notes and Protocols: 2-Bromo-5-nitropyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] These nitrogen-containing heterocycles are prevalent in a wide range of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][3] Within this class, 2-bromo-5-nitropyrimidine has emerged as a particularly powerful and versatile building block. Its structure is strategically pre-functionalized for sequential, regioselective modifications: the bromine atom at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing nitro group at the C5 position activates the ring for nucleophilic aromatic substitution (SNAr) and can be subsequently reduced to an amino group for further derivatization. This trifecta of reactivity allows medicinal chemists to rapidly construct diverse molecular libraries and explore complex structure-activity relationships (SAR) from a single, readily available starting material.

This guide provides an in-depth exploration of the chemical reactivity of this compound, complete with detailed, field-proven protocols for its key transformations and insights into the rationale behind experimental choices.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

1.1. Physical and Chemical Data

PropertyValueSource
Chemical Name This compoundPubChem[4]
Molecular Formula C₄H₂BrN₃O₂PubChem[4]
Molecular Weight 203.98 g/mol PubChem[4]
CAS Number 1210824-80-8PubChem[4]
Appearance Solid (typically a powder)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Dioxane)General Knowledge
SMILES C1=C(C=NC(=N1)Br)[O-]PubChem[4]
InChIKey LTZZMWXCPNGVNJ-UHFFFAOYSA-NPubChem[4]

1.2. Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[5] It is classified as an acute toxicant and irritant.[5]

  • Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[5]

  • Handling: Avoid dust formation and inhalation of vapors or dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

The Synthetic Versatility of this compound

The utility of this building block stems from the distinct reactivity of its functional groups, which can be addressed selectively.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu:⁻ C Pd-Catalyzed Cross-Coupling A->C  Pd(0), R-B(OH)₂  or R₂NH D Nitro Group Reduction A->D  [H] (e.g., Fe/HCl,  SnCl₂, H₂/Pd-C) E 2-Substituted-5-nitropyrimidines (C-N, C-O, C-S bonds) B->E F 2-Aryl/Alkyl-5-nitropyrimidines (C-C bonds) C->F Suzuki-Miyaura G 2-Amino-5-nitropyrimidines (C-N bonds) C->G Buchwald-Hartwig H 2-Bromo-5-aminopyrimidine D->H

Caption: Key reaction pathways for this compound.

2.1. Nucleophilic Aromatic Substitution (SNAr) The pyrimidine ring is inherently electron-deficient. This character is significantly amplified by the strong electron-withdrawing effect of the nitro group at the C5 position. Consequently, the carbon atom at the C2 position, bonded to the bromine leaving group, is highly electrophilic and susceptible to attack by nucleophiles.

This reaction is highly valuable for installing a variety of amine, ether, and thioether functionalities. The general mechanism involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity.

2.2. Palladium-Catalyzed Cross-Coupling Reactions The C-Br bond at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for forging carbon-carbon and carbon-nitrogen bonds.[6]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is one of the most powerful methods for creating biaryl or heteroaryl-aryl structures.[7] By coupling this compound with various boronic acids or esters, medicinal chemists can systematically explore the steric and electronic requirements of a target binding pocket by introducing a wide array of (hetero)aryl substituents. The reaction typically proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Buchwald-Hartwig Amination (C-N Bond Formation): The synthesis of arylamines is fundamental in medicinal chemistry. The Buchwald-Hartwig amination provides a general and mild method for coupling this compound with a vast range of primary and secondary amines.[10][11] This transformation is critical for synthesizing substituted aminopyrimidines, a privileged scaffold in many kinase inhibitors. The reaction requires a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle.[12][13]

2.3. Reduction of the Nitro Group The nitro group serves not only as an activating group but also as a synthetic precursor to an amino group. This transformation dramatically alters the electronic properties of the pyrimidine ring and provides a new nucleophilic site for further functionalization (e.g., amide bond formation, sulfonylation, or reductive amination). Standard reduction conditions, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation, are typically effective.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-Dry) B 2. Add Solids (Pyrimidine, Coupling Partner, Base, Catalyst/Ligand) A->B C 3. Seal Vessel (Septum or Screw Cap) B->C D 4. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) C->D E 5. Add Degassed Solvents (via Syringe) D->E F 6. Heat to Temperature (Stir Vigorously) E->F G 7. Monitor Reaction (TLC, LC-MS) F->G H 8. Cool to RT & Quench G->H I 9. Aqueous Work-up (Extraction with Organic Solvent) H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Flash Chromatography, Recrystallization) J->K L 12. Characterize Product (NMR, MS) K->L

Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling

Introduction: This protocol describes the formation of a C-C bond between this compound and an arylboronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Seal the vessel with a rubber septum or screw cap.

  • Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times.

  • Using a syringe, add the degassed organic solvent followed by the degassed water (a common solvent ratio is Dioxane:H₂O 4:1).

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Scientist's Notes:

  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.

  • Why a base? The base is essential for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center by forming a more nucleophilic boronate species.[8]

  • Why aqueous solvent? The presence of water can accelerate the transmetalation step and help dissolve the inorganic base, increasing reaction rates.

Protocol 2: Buchwald-Hartwig Amination

Introduction: This protocol outlines the C-N bond formation between this compound and a primary or secondary amine. The choice of ligand is critical and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos or RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or a flame-dried Schlenk flask, add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base.

  • Add the this compound and the amine (if solid).

  • Seal the vessel and remove from the glovebox, or establish an inert atmosphere by evacuating and backfilling (3x).

  • Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.

  • Stir the mixture at room temperature for 5-10 minutes, then heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Why a strong base? A strong base is required to deprotonate the amine (or the N-H of the intermediate complex), which is necessary for the reductive elimination step that forms the C-N bond.[10]

  • Why specific ligands? Bulky, electron-rich phosphine ligands (like XPhos) are crucial. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, preventing side reactions like beta-hydride elimination.[12][13]

  • Substrate compatibility: Functional groups sensitive to strong bases, such as esters, may be hydrolyzed. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened.

References

  • PubChem. 2-Bromo-5-nitropyridine. National Center for Biotechnology Information.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Published February 3, 2021.
  • Chegg. Solved: Draw the arrow pushing mechanism for the nucleophilic aromatic substitution reaction between 2-bromo-5nitropyridine and benzylamine, with sodium carbonate. Published November 19, 2024.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023.
  • PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. National Center for Biotechnology Information.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • IJSER. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Buchwald–Hartwig amination.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Chegg. Solved: Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Published February 28, 2022.
  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. Published June 2, 2023.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025.

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 2-Bromo-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Key Heterocyclic Building Blocks

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper, is celebrated for its reliability and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1][2][3] Its application is extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1]

This guide provides a detailed experimental protocol for the Sonogashira coupling of 2-bromo-5-nitropyridine, a substrate of significant interest in medicinal chemistry. As an electron-deficient heteroaryl halide, its reactivity presents specific considerations. The presence of the nitro group significantly influences the electronic properties of the pyridine ring, making this class of compounds valuable precursors for drug discovery programs. This document will not only outline the procedural steps but also delve into the underlying scientific rationale for each component and parameter, offering researchers a robust and reproducible methodology.

The Scientific Rationale: Mechanism and Substrate-Specific Considerations

A successful Sonogashira coupling relies on the synergistic action of two interconnected catalytic cycles: the Palladium cycle and the Copper cycle. Understanding this mechanism is critical for troubleshooting and adapting the protocol.

  • The Palladium Cycle: The catalytically active Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl halide (2-bromo-5-nitropyridine).[3][4] This is often the rate-determining step. The strong electron-withdrawing effect of the nitro group on the pyridine ring makes the C-Br bond more susceptible to this oxidative addition, which can facilitate the reaction.

  • The Copper Cycle: Concurrently, the amine base deprotonates the terminal alkyne. The resulting acetylide anion then coordinates with the copper(I) salt (CuI) to form a copper acetylide species.[1][2] This copper acetylide is a key intermediate that acts as an activated form of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.[3][4]

The choice of a bromide (2-bromo-5-nitropyridine) as the substrate is a key consideration. While aryl iodides are generally more reactive, the electronic activation provided by the nitro group often allows aryl bromides to react efficiently, though they may require slightly elevated temperatures compared to their iodide counterparts.[1][5]

Detailed Experimental Protocol

This protocol describes the coupling of 2-bromo-5-nitropyridine with phenylacetylene as a representative terminal alkyne.

Materials and Equipment
  • Reagents: 2-bromo-5-nitropyridine (≥98%), Phenylacetylene (≥98%), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI, ≥99.99%), Triethylamine (Et₃N, ≥99.5%, distilled), Tetrahydrofuran (THF, anhydrous, ≥99.9%).

  • Solvents for Workup/Purification: Ethyl acetate (EtOAc), Hexanes, Deionized Water, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, Schlenk line or nitrogen/argon manifold, syringes, needles, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, glass column for chromatography, standard laboratory glassware.

Reagent Quantities

The following table outlines the quantities for a reaction starting with 1.0 mmol of 2-bromo-5-nitropyridine.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-bromo-5-nitropyridineC₅H₃BrN₂O₂202.991.01.0203 mg
PhenylacetyleneC₈H₆102.141.21.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.0250.02517.5 mg
Copper(I) IodideCuI190.450.050.059.5 mg
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0303.6 mg (420 µL)
Anhydrous THFC₄H₈O72.11--10 mL
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add 2-bromo-5-nitropyridine (203 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).

    • Seal the flask with a rubber septum.

  • Solvent and Reagent Addition:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous THF (10 mL). Stir the mixture for 5 minutes to dissolve the solids.

    • Add triethylamine (420 µL, 3.0 mmol) via syringe.

    • Finally, add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Attach a condenser to the flask (under nitrogen flow).

    • Lower the flask into a pre-heated oil bath set to 60 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 3-6 hours.

  • Workup Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® in a fritted glass funnel, washing the pad with additional ethyl acetate (2 x 10 mL) to ensure all product is collected.[4]

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 5-nitro-2-(phenylethynyl)pyridine, typically as a yellow solid.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the Sonogashira coupling procedure.

Sonogashira_Workflow setup 1. Reaction Setup (Flame-dry flask, add solids) reagents 2. Reagent Addition (Add THF, Et3N, Alkyne under N2) setup->reagents reaction 3. Reaction Execution (Heat at 60 °C, monitor by TLC) reagents->reaction workup 4. Aqueous Workup (Cool, dilute, filter, wash) reaction->workup purify 5. Purification (Flash Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS for characterization) purify->analyze

Sources

Application Notes & Protocols: Strategic Catalyst Selection for the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-nitropyrimidine Scaffolds

The 2-amino-5-nitropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics. Its synthesis, however, presents unique challenges. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for forming C-N bonds, offering a powerful route to these valuable compounds from readily available 2-bromo-5-nitropyrimidine.[1][2]

This guide provides a detailed exploration of the critical parameters governing the success of this reaction, with a primary focus on the rational selection of the catalyst system. We will delve into the mechanistic underpinnings of the reaction to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities posed by this electron-deficient and potentially coordinating heteroaryl halide.

Pillar 1: Mechanistic Insight – The "Why" Behind Catalyst Choice

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing the reaction for a challenging substrate like this compound. The key steps are:

  • Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (this compound), inserting into the C-Br bond to form a Pd(II) intermediate. This is often the rate-limiting step.[3][4] The electron-deficient nature of the pyrimidine ring generally facilitates this step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[2]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[3][5] This step can be challenging, and the choice of ligand is crucial for promoting it efficiently.

The nitro group and the pyrimidine ring's nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[6] Therefore, the selected ligand must not only facilitate the catalytic cycle but also be sterically demanding enough to prevent such unproductive binding.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ R'R''NH, + Base, - HX·Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') Product 2-Amino-5-nitropyrimidine (Ar-NR'R'') Amido_Complex->Product ArX This compound (Ar-X) ArX->OA_Complex Amine Amine (R'R''NH) Amine->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Pillar 2: Rational Selection of Reaction Components

Success with this compound hinges on the synergistic interplay between the palladium source, ligand, base, and solvent.

Both Pd(0) and Pd(II) sources are commonly used.

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are often preferred as they do not require an in situ reduction step, potentially leading to cleaner reactions and more reproducible results.

  • Pd(II) Sources (e.g., Pd(OAc)₂): While economical, they must be reduced to the active Pd(0) species. This reduction can be accomplished by the phosphine ligand or the amine itself, but it can sometimes lead to inconsistent catalyst activation.[5][6]

For challenging substrates, using a well-defined palladium precatalyst, where the ligand is already coordinated to the palladium, can offer superior performance and reproducibility.

The ligand is the most critical variable. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are the undisputed champions. They accelerate the rate-limiting reductive elimination step and shield the palladium center from deactivation.[1][4]

  • Bulky Biarylphosphine Ligands: This class, developed by the Buchwald group, is often the first choice.

    • RuPhos & BrettPhos: These ligands are exceptionally effective. Their steric bulk promotes the crucial C-N bond-forming reductive elimination.[7] DFT studies have shown that for ligands like BrettPhos, oxidative addition can be rate-limiting, while for RuPhos, reductive elimination is the slower step, an important distinction when optimizing for different substrates.[4]

    • XPhos: Another highly general and robust ligand suitable for a wide range of amines and aryl halides.

  • Chelating Diphosphine Ligands:

    • Xantphos: Known for its large "bite angle," which favors the reductive elimination step. It is particularly effective for coupling reactions involving heteroaryl halides and has been used successfully in the amination of other pyrimidine systems.[7][8][9]

The base's role is to deprotonate the amine, but its strength must be carefully chosen to avoid unwanted side reactions with the sensitive nitro-pyrimidine substrate.[6]

  • Strong Alkoxides (NaOt-Bu, KOt-Bu): These are the most common and often most effective bases, driving the reaction forward efficiently. However, their high basicity can sometimes lead to decomposition of base-sensitive substrates.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are milder alternatives. While they may require higher temperatures or longer reaction times, they are an excellent choice when substrate stability is a concern.[6] For this compound, starting with a carbonate base is a prudent strategy.

Aprotic solvents are standard.

  • Toluene, Dioxane, THF: These are the most commonly employed solvents.[6][10] Toluene and dioxane are favored for higher temperature reactions due to their higher boiling points. The choice of solvent can influence catalyst solubility and reaction kinetics.

Pillar 3: Experimental Protocols & Workflow

A logical, stepwise approach is crucial for efficiently identifying the optimal conditions.

Screening_Workflow Start Define Substrates: This compound + Amine Screen_Ligands Screen Ligands (e.g., RuPhos, Xantphos, BrettPhos) with Pd₂(dba)₃ Start->Screen_Ligands Screen_Bases Screen Bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) with best ligand Screen_Ligands->Screen_Bases Select best performer Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane) with best ligand/base combo Screen_Bases->Screen_Solvents Select best performer Optimize_Temp Optimize Temperature (e.g., 80°C, 100°C, 110°C) Screen_Solvents->Optimize_Temp Select best performer Result Optimized Protocol Optimize_Temp->Result

Caption: A logical workflow for screening catalyst system components.

This protocol serves as a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 6.0 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration relative to the limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precursor, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 100 °C is recommended).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed or no further conversion is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-nitropyrimidine derivative.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for the amination of electron-deficient heteroaryl halides, which are directly applicable to this compound.

LigandPalladium SourceBaseSolventTemp (°C)Key Characteristics
Xantphos Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃, K₂CO₃Toluene, Dioxane90-110Excellent for heteroaryl substrates; wide bite angle promotes reductive elimination.[7][9]
RuPhos Pd₂(dba)₃ / G3-PrecatNaOt-Bu, K₃PO₄t-BuOH, Toluene80-100Highly active and general ligand, good for sterically hindered amines.[4]
BrettPhos Pd₂(dba)₃ / G3-PrecatNaOt-Bu, LHMDSToluene, THF80-100Very effective for primary amines; balances steric bulk and electron-donating ability.[4][7]
BINAP Pd(OAc)₂NaOt-BuToluene100-110A classic bidentate ligand, effective but often superseded by modern biaryl ligands.[1][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (poisoning by substrate/product). 2. Insufficiently active catalyst system. 3. Reaction temperature too low.1. Switch to a bulkier ligand (e.g., RuPhos) to better protect the Pd center. 2. Screen different ligand/base combinations. 3. Increase reaction temperature in 10-20 °C increments.
Hydrodehalogenation The C-Br bond is reduced instead of coupled. This can be a competitive pathway.1. Use a milder base (e.g., switch from NaOt-Bu to K₂CO₃). 2. Lower the reaction temperature. 3. Ensure the reaction is strictly anaerobic and anhydrous.
Substrate Decomposition The nitro group makes the pyrimidine ring highly susceptible to nucleophilic attack or degradation by strong bases.1. Use a weaker base (K₂CO₃, Cs₂CO₃). 2. Decrease the reaction temperature and accept a longer reaction time. 3. Reduce the amount of base used (e.g., from 2.0 to 1.5 equivalents).
Inconsistent Results 1. Impure reagents or solvents (water/oxygen contamination). 2. Inconsistent catalyst activation (especially with Pd(II) sources).1. Use freshly distilled/anhydrous solvents and rigorously degas them. 2. Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or a precatalyst.

References

  • ResearchGate.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Benchchem.
  • Wikipedia.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • ResearchGate.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • DTU Research Database. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ChemRxiv.
  • NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitropyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging, electron-deficient heterocyclic substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and systematically improving reaction yields.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most common problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm observing no product formation. What are the first things to check?

A1: When a Suzuki coupling fails, it's crucial to first validate the foundational parameters of the reaction before exploring more complex variables.

  • Integrity of the Catalytic System: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) is a primary cause of reaction failure. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[1][2]

    • Actionable Advice: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (3-4 cycles) or by bubbling with an inert gas for at least 30 minutes.[1] Assemble your reaction under a positive pressure of argon or nitrogen.

  • Reagent Quality:

    • Palladium Catalyst: Palladium precatalysts, especially Pd(OAc)₂, can degrade over time. If your catalyst is old, its activity may be compromised.[3]

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation.[4] Verify the purity of your boronic acid reagent before use.

    • Base: Some bases, like potassium carbonate, can be hygroscopic and should be freshly dried or purchased anhydrous.[1]

  • Reaction Temperature: The oxidative addition step is temperature-dependent. If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[5] A typical starting range is 80-110 °C.[5][6]

Q2: I'm observing a significant amount of 5-nitropyrimidine as a byproduct. What is causing this de-bromination?

A2: The formation of 5-nitropyrimidine indicates a competitive hydrodehalogenation pathway. This side reaction can arise from several sources:

  • Protodeboronation Followed by Cross-Coupling: The most common cause is the decomposition of your boronic acid partner via protodeboronation, which generates an arene.[4] If this arene is then used in a subsequent C-H activation/coupling cycle, it can lead to byproducts, though direct hydrodehalogenation of the starting material is more likely.

  • Impurities: Trace amounts of water or other protic impurities can facilitate this side reaction. While Suzuki couplings often use aqueous mixtures, the balance is key.

  • Catalyst and Ligand Choice: Some catalytic systems are more prone to promoting hydrodehalogenation.

    • Actionable Advice:

      • Stabilize the Boron Reagent: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate (BF₃K) salt.[4][7] These reagents "slow-release" the active boronic acid, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[8][9]

      • Use Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[10]

      • Optimize the Catalyst: Employ a highly active catalyst system (e.g., a second-generation Buchwald precatalyst with a ligand like XPhos or SPhos) that promotes the desired cross-coupling at a rate significantly faster than competing side reactions.[5][11]

Q3: My reaction starts but seems to stall before completion. What could be deactivating my catalyst?

A3: Catalyst deactivation is a frequent issue, especially with nitrogen-containing heterocycles like pyrimidines.

  • Ligand Inhibition by Substrate/Product: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, effectively acting as an inhibitor and preventing the catalyst from participating in the catalytic cycle.[5][11]

  • Thermal Degradation: At elevated temperatures, palladium catalysts can agglomerate into inactive palladium black, particularly if the ligand is not robust enough to stabilize the nanoparticles.[12]

  • Oxidative Degradation: As mentioned in Q1, failure to maintain strictly inert conditions can kill the catalyst.

    • Actionable Advice:

      • Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P.[10] The steric hindrance of these ligands creates a "pocket" around the palladium center that disfavors coordination by the pyrimidine nitrogen, thereby protecting the catalyst.

      • Choose a Robust Precatalyst: Modern palladacycle precatalysts are often more stable and air-resistant than traditional sources like Pd₂(dba)₃.[13][14]

      • Temperature Control: Screen temperatures carefully. Sometimes a lower temperature for a longer duration can provide a better overall yield by preserving the catalyst's lifespan.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The challenge arises from the electronic nature of the substrate. The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. The addition of a powerful electron-withdrawing nitro group at the 5-position further decreases electron density. While this strongly activates the C-Br bond at the 2-position for the initial, often rate-limiting, oxidative addition step, it also introduces two key problems:

  • The pyrimidine nitrogens can act as catalyst poisons by coordinating to the palladium center.[5][11]

  • The overall electron-poor nature of the system can make subsequent steps in the catalytic cycle, like reductive elimination, more difficult.

Q2: What is a reliable set of starting conditions for this reaction?

A2: For a challenging substrate like this, a robust, modern catalytic system is recommended over classical conditions. The following table provides a validated starting point for optimization.

ParameterRecommendationRationale
Substrate Ratio 1.0 eq. This compoundLimiting reagent
Boron Reagent 1.2 - 1.5 eq. Arylboronic Acid/EsterSlight excess to drive reaction and account for potential decomposition.
Pd Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)Air-stable, reliable precatalyst with a bulky ligand to prevent catalyst inhibition.[5][11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often effective for difficult couplings.[5][15]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or 2-MeTHF/H₂OGood balance of solubility for organic and inorganic reagents.[5][10]
Temperature 100 °CA good starting temperature to ensure sufficient energy for oxidative addition.[5]
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation.
Q3: Should I use a boronic acid, a boronic ester (Bpin), or a trifluoroborate salt?

A3: The choice of boron reagent is a critical decision that balances reactivity with stability.

Boron ReagentProsConsBest For...
Boronic Acid High reactivity; most common and widely available.Prone to protodeboronation and trimerization to boroxines.[4]Stable, simple aryl partners where side reactions are not a major concern.
Pinacol Ester (Bpin) High stability; resistant to protodeboronation; easy to purify.[16]Less reactive; may require slightly more forcing conditions or hydrolysis to the active boronic acid.[17][18]Unstable or precious coupling partners, especially heteroaryl boronic acids.
Trifluoroborate (BF₃K) Very stable crystalline solids; slow, controlled release of boronic acid under basic conditions.[8][9]Hydrolysis rate can be variable and sometimes slow, requiring optimization.[9]Cases where protodeboronation is a severe and persistent problem.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting, as each step has specific requirements.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition OA->p1 TM Transmetalation TM->p2 RE Reductive Elimination RE->p3 CAT Pd(0)Lu2099 CAT->OA Ar-X p1->TM Ar'-B(OR)u2082 + Base p2->RE p3->CAT Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[13]

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Check Basics: Inert Atmosphere? Reagent Purity? Correct Temperature? start->check_basics basics_ok Basics Confirmed OK check_basics->basics_ok Yes observe Analyze Crude Reaction: What byproducts are present? basics_ok->observe decomp Starting Material Decomposition? observe->decomp deboronation Protodeboronation Product Observed? observe->deboronation dehalogenation De-brominated Starting Material? observe->dehalogenation sol_decomp Lower Temperature Use more stable catalyst decomp->sol_decomp Yes sol_deboronation Use Boronic Ester (Bpin) Use Anhydrous Conditions Use more active catalyst deboronation->sol_deboronation Yes sol_stall Reaction Stalls? Use Bulky Ligand (XPhos) Use Robust Precatalyst deboronation->sol_stall No sol_dehalogenation Change Ligand/Base Screen Solvents dehalogenation->sol_dehalogenation Yes

Sources

Technical Support Center: Navigating Reactions with 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-5-nitropyrimidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for your experiments involving this versatile reagent. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered in the laboratory. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate the formation of unwanted byproducts, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a highly activated electrophile, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the strong electron-withdrawing nitro group at the 5-position, significantly activates the C2-position for nucleophilic attack. This makes it a valuable building block for the synthesis of a wide range of 2-substituted 5-nitropyrimidines.

Common nucleophiles used in these reactions include:

  • Amines (primary and secondary)

  • Alcohols and phenols (alkoxides and phenoxides)

  • Thiols (thiolates)

  • Carbon nucleophiles (e.g., malonates, indoles)

Furthermore, the bromine atom at the C2 position makes this compound a suitable coupling partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Q2: I am performing a nucleophilic substitution reaction with an amine and observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side product and how can I avoid it?

A2: This common byproduct is likely 5-nitropyrimidine , resulting from a dehalogenation reaction. Dehalogenation is a known side reaction in nucleophilic aromatic substitution and cross-coupling reactions involving halo-heterocycles.[1]

Causality: The formation of 5-nitropyrimidine can be attributed to several factors:

  • Reductive Dehalogenation: In the presence of a palladium catalyst (in cross-coupling reactions) and a phosphine ligand, a competing reductive pathway can lead to the replacement of the bromine atom with a hydrogen atom. This is particularly prevalent with electron-rich phosphine ligands and certain bases.

  • Base-Mediated Decomposition: Strong bases can, in some instances, promote the removal of the bromine atom, especially at elevated temperatures.

  • Presence of Reducing Agents: Trace impurities or certain reaction additives can act as reducing agents, leading to the dehalogenated product.

Troubleshooting and Mitigation:

Mitigation Strategy Experimental Protocol Rationale
Optimize Base Selection Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu.Minimizes base-mediated decomposition pathways.
Ligand Selection (for Cross-Coupling) For Suzuki or Buchwald-Hartwig reactions, screen different phosphine ligands. Less electron-rich or bulky ligands can sometimes suppress dehalogenation.The nature of the ligand influences the stability and reactivity of the palladium intermediate, affecting competing reaction pathways.
Control Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can promote side reactions, including dehalogenation.
Ensure Anhydrous Conditions Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).While not directly causing dehalogenation, water can lead to other side reactions that may indirectly contribute to byproduct formation.

Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products, including one with a hydroxyl group instead of the bromine. What is happening?

A3: The formation of a hydroxylated byproduct, 2-hydroxy-5-nitropyrimidine , is indicative of hydrolysis of the starting material. The dark, tarry appearance of the reaction mixture suggests decomposition, which can be exacerbated by harsh reaction conditions.[2]

Causality:

  • Presence of Water: this compound is susceptible to hydrolysis, especially in the presence of a base. The highly electrophilic nature of the pyrimidine ring makes it reactive towards water, which can act as a nucleophile.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.

  • Strongly Basic or Acidic Conditions: Both extremes of pH can promote the hydrolysis of the C-Br bond.

Troubleshooting and Mitigation:

Mitigation Strategy Experimental Protocol Rationale
Strict Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere.Minimizes the presence of water, the primary reactant in hydrolysis.[2]
Temperature Control Maintain the reaction at a controlled, and preferably lower, temperature.Reduces the rate of the undesired hydrolysis reaction.
pH Control Use a non-nucleophilic base to scavenge any acid generated during the reaction without creating a highly basic environment.Avoids extremes in pH that can catalyze hydrolysis.

Visualizing Reaction Pathways

To better understand the potential reaction pathways of this compound, the following diagrams illustrate the desired nucleophilic substitution and the common side reactions.

G cluster_main Reaction Pathways of this compound A This compound B Desired Product (2-Substituted-5-nitropyrimidine) A->B  Nucleophile (Nu⁻)   C Hydrolysis Side Product (2-Hydroxy-5-nitropyrimidine) A->C  H₂O / Base   D Dehalogenation Side Product (5-nitropyrimidine) A->D  Reducing Conditions /  Pd-Catalyst Side Reaction  

Caption: Desired and undesired reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a starting point and may require optimization based on the specific amine used.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base: Add an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a set of conditions to minimize dehalogenation.

  • Reaction Setup: In a glovebox, to a dry Schlenk tube, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a mild base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor by LC-MS.

  • Analysis: If dehalogenation is still observed, consider the following modifications:

    • Change the palladium source and ligand (e.g., Pd₂(dba)₃ with a specific ligand like XPhos).

    • Lower the reaction temperature.

    • Use an alternative base such as CsF.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Logical Relationships in Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in reactions with this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Check_Purity Verify Starting Material Purity Start->Check_Purity Low_Yield Low Yield of Desired Product Check_Purity->Low_Yield Side_Products Presence of Side Products Low_Yield->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, Time) Low_Yield->Optimize_Conditions No Dehalogenation Dehalogenation Observed? Side_Products->Dehalogenation Hydrolysis Hydrolysis Observed? Side_Products->Hydrolysis End Successful Reaction Optimize_Conditions->End Optimize_Base Optimize Base Dehalogenation->Optimize_Base Optimize_Ligand Optimize Ligand (for Cross-Coupling) Dehalogenation->Optimize_Ligand Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Optimize_Base->End Optimize_Ligand->End Anhydrous->End

Caption: A logical approach to problem-solving.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
  • Fanta, P. E., & Hedman, E. A. (1954). 2-Substituted 5-nitropyrimidines by the Condensation of Sodium Nitromalonaldehyde with Amidines. Journal of the American Chemical Society, 76(11), 2661–2663.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Grushin, V. V. (2004). Hydrodehalogenation, Dehalogenation, and the Role of Water in Palladium-Catalyzed C−H Bond Formation. Accounts of Chemical Research, 37(2), 85–92.
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Dehalogenation. In Wikipedia.
  • Buchwald–Hartwig amination. In Wikipedia.

Sources

Technical Support Center: Purification of 2-Bromo-5-nitropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before or during the purification process.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-aminopyrimidine or 2-hydroxypyrimidine.

  • Positional Isomers: Nitration of a substituted pyrimidine ring can sometimes yield isomers (e.g., 2-Bromo-3-nitropyrimidine or 2-Bromo-5-aminopyrimidine if a reduction step is involved), which often have very similar polarities, making them challenging to separate.[1][2]

  • Dehalogenated Byproduct: A significant byproduct can be 5-nitropyrimidine, where the bromine atom is replaced by hydrogen.[3] This reductive dehalogenation can occur in the presence of certain catalysts, bases, or trace metal impurities.[4][5]

  • Hydrolyzed Byproduct: Under aqueous acidic or basic conditions, particularly with heating, the bromine at the C2 position can be displaced by a hydroxyl group to form 2-hydroxy-5-nitropyrimidine.[3]

Q2: My crude product is a dark, oily substance instead of the expected yellow solid. What likely happened?

A2: The formation of dark, often tarry, byproducts typically points to decomposition or side reactions due to harsh reaction conditions.[2] Overheating during nitration is a common cause. This compound itself can decompose under strong acidic or basic conditions, or upon exposure to excessive heat or light.[6] It is crucial to maintain strict temperature control during the synthesis and to perform the workup under milder conditions.

Q3: How stable is this compound during purification and storage?

A3: The compound is generally stable under normal conditions. However, prolonged exposure to strong acids, bases, or high heat should be avoided to prevent hydrolysis or decomposition.[6] For long-term storage, it is recommended to keep the purified solid in a cool, dry, and dark place, preferably under an inert atmosphere.[7]

Q4: Which purification method should I try first: recrystallization or column chromatography?

A4: The choice depends on the scale and the nature of the impurities.

  • For large-scale purification (>5 g) where the crude product is relatively clean (>85% pure): Recrystallization is often the most efficient first choice for removing minor impurities and obtaining highly crystalline material.

  • For small-scale reactions or when the crude product is a complex mixture with multiple byproducts of similar polarity: Flash column chromatography is superior as it offers much better resolving power to separate the desired product from closely related impurities.[8]

Part 2: Troubleshooting Guides

This section provides specific, actionable advice for common problems encountered with standard purification techniques.

Troubleshooting Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges if the conditions are not optimal.

ProblemPotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid.Add a small amount of additional hot solvent to ensure the oil fully dissolves. Allow the solution to cool much more slowly (e.g., insulate the flask). Try a lower-boiling point solvent or a co-solvent system.
Very low or no crystal formation upon cooling. Too much solvent was used, keeping the compound soluble even at low temperatures. The chosen solvent is too good a solvent for the compound.Concentrate the solution by boiling off some of the solvent and allow it to cool again. If that fails, remove the solvent entirely and attempt recrystallization with a less polar solvent system.
Low yield of purified product. Too much solvent was used (see above). Premature crystallization occurred during a hot filtration step. The crystals were not washed with cold solvent during filtration.Use the minimum amount of hot solvent required for dissolution.[7] Preheat the funnel for hot filtrations. Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[7]
Crystals are still colored (yellow/brown). Colored impurities are co-crystallizing with the product.If the impurities are highly polar and colored, you can add a very small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration through Celite to remove the carbon before cooling.[7] Caution: Activated carbon can also adsorb your product, potentially reducing yield.
Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for purifying complex reaction mixtures.

ProblemPotential Cause(s)Recommended Solution(s)
Poor separation between product and an impurity. The polarity of the chosen mobile phase (eluent) is not optimal for resolving the two compounds.Develop a new mobile phase using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.3.[8] Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A shallower polarity gradient during elution can also improve separation.[7]
Compound streaks or "tails" on TLC/column. The sample is overloaded on the column. The compound is interacting too strongly with the acidic silica gel.Load less material onto the column. Ensure the crude sample is fully dissolved and properly adsorbed onto a small amount of silica before loading (dry loading).[8] Add a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica if your compound is basic, or acetic acid if it is acidic.[7]
The product will not elute from the column. The mobile phase is not polar enough. The compound may be irreversibly adsorbed or reacting with the silica gel.Gradually increase the polarity of the mobile phase significantly (e.g., up to 10-20% methanol in dichloromethane). If the compound is still retained, it may be too polar for silica gel. Consider using a different stationary phase like alumina.

Part 3: Visualization & Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

crude Crude Reaction Mixture workup Aqueous Workup (LLE / Quench) crude->workup concentrate Concentrate (Rotary Evaporation) workup->concentrate crude_solid Crude Solid / Oil concentrate->crude_solid decision Assess Purity (TLC / NMR) crude_solid->decision column Column Chromatography decision->column Complex Mixture recrystal Recrystallization decision->recrystal >85% Pure pure Pure Product (>98%) column->pure recrystal->pure

Caption: General workflow for purification of this compound.

Purification Method Selection Logic

This diagram helps in deciding the appropriate purification strategy based on initial analysis.

start Analyze Crude Product (TLC, Crude NMR) q1 Are impurities very different in polarity from product? start->q1 q2 Are impurities closely related isomers or byproducts? q1->q2 No wash Action: Simple Wash / LLE q1->wash Yes (e.g., salts) recrystal Primary Method: Recrystallization q2->recrystal No (minor impurities) column Primary Method: Column Chromatography q2->column Yes

Caption: Decision tree for selecting a primary purification method.

Part 4: Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound (assuming >85% purity) to obtain a highly crystalline final product.

Materials:

  • Crude this compound

  • Ethanol (or an appropriate ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.[7]

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if needed, aiming for the minimum volume necessary for full dissolution at boiling.[7]

  • Once a clear solution is obtained, remove the flask from the heat.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[7]

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities of similar polarity using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase: Petroleum ether (or hexane) and ethyl acetate[9]

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • Mobile Phase Selection: First, determine the optimal mobile phase composition using TLC. Test various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation of spots and give the desired product an Rf value of ~0.2-0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the column and use gentle pressure or tapping to pack it evenly without air bubbles. Allow excess solvent to drain until it is level with the top of the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This creates a "dry load" of the crude product adsorbed onto silica, which should be a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Begin eluting the column with the least polar mobile phase. Collect the eluent in a series of fractions.[7]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column based on their polarity.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[7]

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent by rotary evaporation to yield the purified this compound.[7]

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. URL
  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-447. URL
  • BenchChem. (2025). Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. URL
  • Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ. URL
  • BenchChem. (2025).
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. URL
  • ChemicalBook. 2-Bromo-5-nitropyridine CAS#: 4487-59-6. URL
  • BenchChem. (2025). Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide. URL
  • BenchChem. Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. URL
  • PubChem. This compound. URL
  • Wikipedia.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. URL
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. URL
  • YouTube. (2020). CHEM245: Experiment 4 - Liquid-Liquid extraction. URL
  • NIH. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. URL

Sources

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of a nitro group and two nitrogen atoms within the pyrimidine ring introduces unique electronic and steric challenges that require careful consideration for achieving high yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species is the engine of the catalytic cycle.[1][2] If it fails to form or is deactivated, the reaction will not proceed.

    • Solution:

      • Use a Pre-catalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G2). Pre-catalysts ensure reliable and rapid formation of the active LPd(0) species upon exposure to a base, leading to more consistent results.[1]

      • Ensure Reagent Purity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and palladium sources. If you suspect your ligand has degraded, consider purchasing a new batch or purifying it.

      • Strictly Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Potential Cause 2: Inappropriate Ligand Choice. The this compound substrate is electron-deficient. This property can make the final reductive elimination step of the catalytic cycle sluggish.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and are highly effective for coupling with electron-deficient heterocycles.[4] Start by screening ligands such as XPhos , RuPhos , or BrettPhos .

  • Potential Cause 3: Insufficient Temperature. While high temperatures can sometimes lead to degradation, some Buchwald-Hartwig reactions require significant thermal energy to overcome activation barriers.

    • Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it incrementally to 100-110 °C. Monitor for any signs of product or starting material decomposition by TLC or LC-MS.[5][6]

Question 2: I'm observing significant side product formation, particularly hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?

Answer: Hydrodehalogenation is a common competing pathway, especially with electron-deficient aryl halides.

  • Potential Cause 1: Presence of Water. Trace amounts of water can lead to the formation of palladium hydride species, which can participate in the hydrodehalogenation pathway.

    • Solution: Use anhydrous solvents and ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly opened, high-purity reagents.

  • Potential Cause 2: Base-Induced Decomposition. The nitro group makes the pyrimidine ring susceptible to nucleophilic attack or other base-mediated decomposition pathways, which can generate species that lead to hydrodehalogenation.

    • Solution: While a strong base is needed, an overly harsh base can be detrimental. If you are using a very strong base like LHMDS or NaOtBu and observing significant side products, consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ .[1][7] These bases are often sufficient to facilitate the reaction while minimizing decomposition of sensitive substrates.

  • Potential Cause 3: Ligand Choice. The ligand can influence the relative rates of reductive elimination versus side reactions.

    • Solution: As mentioned previously, bulky biarylphosphine ligands like XPhos are often effective at promoting the desired C-N bond formation over competing pathways. If hydrodehalogenation persists, screening a different ligand from this class (e.g., switching from XPhos to RuPhos) may alter the selectivity.

Question 3: My starting material is consumed, but I'm getting a complex mixture of unidentifiable products. What's happening?

Answer: This scenario often points to substrate decomposition or undesired reactivity of the nitro group.

  • Potential Cause 1: Reaction with the Nitro Group. The nitro group is a powerful electron-withdrawing group but can be reduced under certain palladium-catalyzed conditions, especially if the reaction is prolonged or run at very high temperatures. It is also sensitive to strong bases.[8]

    • Solution:

      • Lower the Reaction Temperature: Try running the reaction at the lowest effective temperature (e.g., start at 80 °C).

      • Change the Base: This is the most critical parameter to adjust. Switch from a strong alkoxide base like NaOtBu to a weaker carbonate or phosphate base (Cs₂CO₃, K₃PO₄). These bases have lower pKaH values and are less likely to cause decomposition of the nitro-substituted ring.[1][7]

      • Reduce Reaction Time: Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to prevent over-incubation and subsequent product degradation.

  • Potential Cause 2: Catalyst Poisoning. Although less common with this substrate, functional groups on the amine coupling partner could potentially poison the catalyst.

    • Solution: Ensure the amine is of high purity. If the amine contains functional groups known to coordinate strongly to palladium (e.g., unprotected thiols), they may need to be protected prior to the coupling reaction.

Question 4: I'm having difficulty purifying my 2-amino-5-nitropyrimidine product. Do you have any suggestions?

Answer: The product's polarity, due to both the amino and nitro groups, can present purification challenges.

  • Challenge 1: High Polarity. The product can be difficult to elute from silica gel or may streak during column chromatography.

    • Solution:

      • Solvent System: Use a more polar eluent system. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes with a small percentage of triethylamine (0.5-1%) can help reduce streaking on silica gel by neutralizing acidic sites.

      • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

  • Challenge 2: Contamination with Palladium. Residual palladium can be difficult to remove.

    • Solution: After the aqueous workup, consider filtering the organic solution through a pad of Celite®. For more persistent palladium contamination, specialized scavengers (e.g., silica-based thiol or amine scavengers) can be added to the crude product solution before final filtration and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for the amination of this compound? For this specific electron-deficient heterocyclic substrate, a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand is the most reliable starting point. We recommend beginning with XPhos Pd G3 or RuPhos Pd G2 . These integrated pre-catalysts are air-stable, easy to handle, and ensure efficient generation of the active catalyst.[1][4]

Q2: Which base should I choose, and why is the choice so critical for this substrate? The base deprotonates the amine, making it a better nucleophile, and facilitates the regeneration of the Pd(0) catalyst.[2] However, the 5-nitro group makes the pyrimidine ring sensitive to strong bases.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and often provide faster reaction rates but carry a high risk of causing substrate decomposition. Use them with caution and at lower temperatures.[1]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the recommended starting points for sensitive substrates like this compound. They offer a much better balance between reaction efficiency and functional group tolerance.[7] Cs₂CO₃ has the advantage of better solubility in some organic solvents compared to K₃PO₄.[1]

Q3: What are the most suitable solvents for this reaction? Aprotic solvents with relatively high boiling points are preferred.

  • Toluene and 1,4-Dioxane: These are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[9]

  • THF, CPME, or 2-MeTHF: These ethereal solvents are also viable options. Crucially, avoid chlorinated solvents, acetonitrile, and pyridine , as they can coordinate to the palladium center and inhibit the catalyst.[7] Ensure the solvent is anhydrous and degassed.

Q4: How critical is the exclusion of air and moisture? It is absolutely critical. Both the Pd(0) catalytic species and the electron-rich phosphine ligands are sensitive to oxidation by atmospheric oxygen.[3] Moisture can lead to hydrodehalogenation side products and can hydrolyze some bases. All manipulations should be performed using standard Schlenk techniques or within a glovebox.

Q5: Can I use microwave irradiation to improve the reaction? Yes, microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings. It allows for rapid and uniform heating to the target temperature. If you are using a microwave reactor, start with the optimized thermal conditions and screen reaction times from 15 to 60 minutes at temperatures between 100-140 °C.

Data Presentation and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale & Key Considerations
Aryl Halide This compoundHighly electron-deficient, prone to side reactions with strong bases.
Amine 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the aryl halide.
Pd Pre-catalyst XPhos Pd G3 or RuPhos Pd G2(1-2 mol%) - Reliable generation of active Pd(0); bulky ligand accelerates reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)Weaker bases that minimize substrate decomposition.[1][7]
Solvent Toluene or 1,4-DioxaneHigh-boiling, non-coordinating solvents. Must be anhydrous and degassed.[9]
Temperature 100 °CA good starting point to balance reaction rate and stability.
Atmosphere Argon or NitrogenEssential to prevent oxidation of the catalyst and ligand.[3]
Optimized Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the this compound, finely ground K₃PO₄, and XPhos Pd G3 to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-5-nitropyrimidine product.

Visualizations

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex AmineCoord->Amido Deprotonation HX_Base [Base-H]⁺X⁻ AmineCoord->HX_Base Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product ArBr Ar-Br (this compound) ArBr->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low or No Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Cause_InactiveCat Cause: Inactive Catalyst / Poor Conditions CheckSM->Cause_InactiveCat No Cause_Decomp Cause: Decomposition / Side Reactions CheckSM->Cause_Decomp Yes NoSM_Consumed No Sol_CheckAtmo 1. Ensure strict inert atmosphere (degas solvent, use Ar/N₂) Cause_InactiveCat->Sol_CheckAtmo Sol_UsePrecat 2. Use a reliable Pd pre-catalyst (e.g., XPhos Pd G3) Sol_CheckAtmo->Sol_UsePrecat Sol_ScreenTemp 3. Increase temperature (e.g., 80°C -> 110°C) Sol_UsePrecat->Sol_ScreenTemp Sol_CheckReagents 4. Verify reagent purity (ligand, base, solvent) Sol_ScreenTemp->Sol_CheckReagents YesSM_Consumed Yes Sol_ChangeBase 1. Switch to a weaker base (e.g., NaOtBu -> K₃PO₄ or Cs₂CO₃) Cause_Decomp->Sol_ChangeBase Sol_ChangeLigand 2. Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) Sol_ChangeBase->Sol_ChangeLigand Sol_LowerTemp 3. Lower reaction temperature Sol_ChangeLigand->Sol_LowerTemp Sol_ReduceTime 4. Reduce reaction time; monitor closely Sol_LowerTemp->Sol_ReduceTime

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. [Link]
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. (2015).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. (2020).
  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2023). Reddit. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2007).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Troubleshooting Failed Sonogash-ira Reactions with 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of 2-bromo-5-nitropyrimidine. This substrate, while a valuable building block, presents a unique set of challenges due to its electron-deficient nature and the presence of a sensitive nitro group. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you navigate these complexities and achieve successful outcomes.

Understanding the Substrate-Specific Challenges

The structure of this compound introduces several critical factors that can complicate the standard Sonogashira protocol:

  • Highly Electron-Deficient Ring: The pyrimidine ring, further deactivated by a nitro group, makes the C-Br bond electron-poor. While this can facilitate the initial oxidative addition to the Pd(0) catalyst, the overall electronic environment can influence catalyst stability and reactivity.[1]

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is susceptible to attack by nucleophiles. The amine base, essential for the reaction, or other nucleophilic species can potentially displace the bromide or react at other positions on the ring, leading to undesired byproducts.

  • Nitro Group Sensitivity: The nitro group can be sensitive to certain reaction conditions, particularly elevated temperatures or highly reductive environments, which could lead to decomposition or side reactions.

  • Coordination and Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium or copper centers, potentially inhibiting catalytic activity.

Understanding these intrinsic properties is the first step toward designing a robust reaction and effectively troubleshooting failures.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to walk you through the most common failure modes in a logical sequence, from complete reaction failure to issues with side products and low yields.

Question 1: My reaction shows no product formation, and I've recovered my this compound starting material. What are the primary checks?

This scenario typically points to a fundamental issue with the catalytic cycle. The most likely culprits are an inactive catalyst, improper reaction setup, or suboptimal conditions.

Answer:

Start by methodically verifying the core components of your reaction.

  • Catalyst System Integrity:

    • Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] This reduction is often facilitated by amines or phosphine ligands in the reaction mixture.[2] If this reduction fails, the reaction will not start. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and loss of activity.[4]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide, which is the species that transmetalates with the palladium complex.[2] CuI is sensitive to oxidation and can degrade over time. Use a fresh, high-quality source. A white or very light tan powder is ideal; a pronounced green or brown color indicates oxidation.

    • Ligand Choice: For electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) are a good starting point. However, if the reaction is sluggish, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) which can accelerate the oxidative addition and reductive elimination steps.[5]

  • Reaction Environment:

    • Strictly Anaerobic Conditions: Oxygen is detrimental. It promotes the oxidative homocoupling of the alkyne (Glaser coupling) to form diynes, which consumes your alkyne and can complicate purification.[6][7] Furthermore, oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction.[2] Ensure your solvent and reaction mixture are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Anhydrous Conditions: While not always as critical as the absence of oxygen, water can negatively impact the reaction. Ensure your solvent and reagents, especially the amine base, are anhydrous.

  • Base and Solvent Selection:

    • Base Function: The base's primary role is to deprotonate the terminal alkyne.[2] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[8] The resulting ammonium salt can sometimes precipitate, which is normal.[9]

    • Solvent Choice: The solvent must dissolve all components.[7] Common choices include THF, DMF, or a mixture of the amine base with a co-solvent like toluene.[9][10] For your specific substrate, a polar aprotic solvent like DMF or THF is a reasonable starting point.

ParameterRecommendation for this compoundRationale
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%) or PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(0) is the active species. Pd(II) is a more stable precatalyst.[2]
Copper Co-catalyst CuI (1-10 mol%)Activates the alkyne for transmetalation.[2]
Base Et₃N or DIPEA (2-4 equivalents)Deprotonates the terminal alkyne. Must be anhydrous.
Solvent Anhydrous, Degassed THF or DMFGood solubility for reactants and catalysts.
Temperature Room Temperature to 60 °CStart mild. Increase temperature cautiously due to nitro group sensitivity.[11]

Question 2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my alkyne (Glaser coupling). How can I suppress this?

Answer:

Glaser homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings and is almost always caused by the presence of oxygen.[12]

  • Improve Degassing: This is the most critical factor. The standard procedure of bubbling argon through the solvent for 15-30 minutes may not be sufficient. Implement a more rigorous degassing method like the freeze-pump-thaw cycle (see Protocol 4.2).

  • Minimize Headspace: Run the reaction in a flask that is appropriately sized for your reaction volume to minimize the amount of residual air.

  • Consider Copper-Free Conditions: If homocoupling persists despite rigorous degassing, you can switch to a copper-free Sonogashira protocol.[13] These reactions often require a different set of conditions, such as a stronger organic base (e.g., DBU, pyrrolidine) or specific palladium/ligand systems, but they completely eliminate the primary pathway for Glaser coupling.[2][5]

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can maintain a low concentration of the copper acetylide intermediate, disfavoring the bimolecular homocoupling reaction.

Question 3: My reaction is very sluggish and gives a low yield even after extended time, but I don't see significant side products. How can I improve the reaction rate?

Answer:

A sluggish reaction points to a slow turnover in the catalytic cycle. The rate-determining step can vary, but for aryl bromides, it is often the oxidative addition.[14]

  • Increase Temperature: Cautiously increasing the reaction temperature in increments (e.g., from room temperature to 40 °C, then to 60 °C) can significantly accelerate the reaction.[4] Monitor the reaction closely by TLC or LC-MS for any signs of decomposition of your nitro-containing starting material.

  • Optimize Catalyst Loading: While higher catalyst loading is not always better, a modest increase in both palladium (e.g., from 1 mol% to 3 mol%) and copper (from 2 mol% to 6 mol%) can improve rates.

  • Change the Ligand: This can have a profound effect. The standard PPh₃ ligand may not be optimal. Switching to a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, can enhance the rates of both oxidative addition and reductive elimination.[15]

  • Switch to an Aryl Iodide: If feasible, the corresponding 2-iodo-5-nitropyrimidine will be significantly more reactive than the bromide analogue, often allowing the reaction to proceed under much milder conditions. The general reactivity order is I > Br >> Cl.[15][16]

Question 4: I am observing decomposition of my starting material or the formation of multiple unidentified byproducts. What could be the cause?

Answer:

The combination of an electron-deficient ring and a nitro group makes your substrate susceptible to decomposition under harsh conditions.

  • Excessive Heat: High temperatures can lead to the degradation of the 5-nitropyrimidine ring. If you are heating the reaction, try running it at a lower temperature for a longer period.

  • Base-Induced Decomposition: A highly nucleophilic base could potentially attack the pyrimidine ring. While Et₃N and DIPEA are generally non-nucleophilic, using a less hindered amine or a different class of base might be problematic. Stick to bulky, non-nucleophilic amine bases.

  • Check Alkyne Stability: Ensure that your terminal alkyne is stable under the basic reaction conditions. Some functional groups on the alkyne partner may not be compatible.

Frequently Asked Questions (FAQs)

Q1: Why is a copper co-catalyst used, and is it always necessary? A1: The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[2] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[5] While not strictly necessary, its inclusion dramatically increases the reaction rate, allowing for milder conditions (like room temperature).[2][6] However, copper also promotes the unwanted Glaser homocoupling side reaction, which is why copper-free protocols have been developed.[17]

Q2: How do I choose the best phosphine ligand? A2: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like this compound, electron-rich and sterically bulky phosphine ligands are often beneficial.[5] They promote the formation of a monoligated, highly reactive "L-Pd(0)" species and accelerate the key steps of the catalytic cycle.[17] While PPh₃ is a good starting point, if the reaction is slow, consider ligands like P(t-Bu)₃, or more advanced Buchwald-type ligands like XPhos or SPhos.[15]

Q3: Which base is most suitable? A3: The ideal base should be strong enough to deprotonate the terminal alkyne but not so nucleophilic that it attacks your electron-deficient pyrimidine ring. Tertiary amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are excellent choices.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, typically in polar aprotic solvents like DMF, and may be beneficial if your substrate is sensitive to amine bases.[13][18]

Q4: How important is degassing, and what is the best method? A4: Degassing is arguably the most critical step for preventing reaction failure, primarily to avoid the oxygen-induced Glaser homocoupling.[19] For sensitive and important reactions, the freeze-pump-thaw method is superior to simply bubbling inert gas through the solvent. This process involves freezing the solvent, evacuating the headspace under high vacuum to remove dissolved gases, and then thawing under an inert atmosphere. Repeating this cycle three times is standard practice.

Key Experimental Protocols

Protocol 4.1: General Procedure for a Trial Sonogashira Reaction

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (to make a ~0.1 M solution) followed by anhydrous Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring its progress by TLC or LC-MS.

  • If no reaction is observed, slowly increase the temperature to 40-60 °C and continue monitoring.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4.2: Rigorous Degassing via Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat the freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Visual Guides

Below are diagrams illustrating the key chemical processes and troubleshooting logic.

Sonogashira_Catalytic_Cycle Diagram 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu(I)X PdII_Aryl->CuX PdII_Aryl->CuX PdII_Alkynyl->Pd0 PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Alkyne R'-C≡C-H Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide CuX->Cu_Acetylide Base Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->PdII_Aryl Base->Alkyne Deprotonation BaseH Base-H⁺X⁻ Base->BaseH

Caption: The interconnected Palladium and Copper catalytic cycles.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Flowchart start Reaction Failed q1 What is the main observation? start->q1 obs1 No Reaction (Starting Material Recovered) q1->obs1 obs2 Low Yield / Sluggish q1->obs2 obs3 Alkyne Homocoupling (Glaser Product) q1->obs3 obs4 Decomposition q1->obs4 sol1 Check Catalyst Activity (Pd/Cu) Verify Anaerobic/Anhydrous Setup Check Base/Solvent Quality obs1->sol1 sol2 Increase Temperature Cautiously Optimize Catalyst/Ligand Increase Reaction Time obs2->sol2 sol3 Improve Degassing (Freeze-Pump-Thaw) Consider Copper-Free Conditions obs3->sol3 sol4 Reduce Temperature Confirm Base is Non-Nucleophilic Check Substrate Stability obs4->sol4 success Successful Reaction sol1->success sol2->success sol3->success sol4->success

Caption: A decision tree for troubleshooting common issues.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Jain, P., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6148-6180. [Link]
  • Al-Zoubi, R. M., et al. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5548-5560. [Link]
  • Various Authors. (2014). What is the best procedure for Sonogashira coupling?
  • Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
  • Biffis, A., et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Cross-Coupling Reactions. Johnson Matthey Technology Review, 62(4), 348-362. [Link]
  • Vaskelis, A. (2008). Copper-free Sonogashira coupling.
  • Wang, Z., et al. (2010). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 8(19), 4460-4463. [Link]
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Chemistry Help Center. (2022).
  • Nolan, M. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9269-9279. [Link]
  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Shete, A. U., et al. (2018). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 51(15), 5649-5659. [Link]
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • Gorgani, M., et al. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Journal of Organometallic Chemistry, 949, 121950. [Link]
  • Reddit user discussion. (2018). Sonogashira coupling confusion: where did my reactant go? r/chemistry. [Link]
  • Al-Masri, A. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Organic Chemistry Portal. (n.d.). Glaser Coupling. [Link]
  • Martins, P., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton Institutional Repository. [Link]
  • Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Bromo-5-nitropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-5-nitropyrimidine. This challenging substrate, characterized by its electron-deficient pyrimidine ring and the strongly withdrawing nitro group, is a valuable building block in medicinal chemistry. However, these same electronic features can lead to significant challenges in catalysis, most notably rapid catalyst deactivation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these reactions and achieve higher yields and reproducibility.

Troubleshooting Guide

This section is designed to address specific experimental failures. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, step-by-step solutions.

Issue 1: My reaction is sluggish or stalls completely, with significant starting material remaining.

Potential Causes & Solutions

  • Catalyst Poisoning by the Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]

    • Solution: Employ sterically bulky ligands. These ligands create a "cone" around the palladium atom, physically hindering the approach of the pyrimidine nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos) or Josiphos families, as well as N-heterocyclic carbenes (NHCs), are excellent choices for stabilizing the catalyst and preventing poisoning.[2]

  • Poor Oxidative Addition due to Electron-Deficient Substrate: While typically electron-deficient aryl halides are more reactive, the strong electron-withdrawing effect of the nitro group can sometimes make oxidative addition more challenging depending on the specific palladium(0) species.

    • Solution:

      • Ligand Screening: Use highly electron-rich and bulky phosphine ligands to increase the electron density on the palladium, thereby promoting oxidative addition.

      • Pre-catalyst Choice: Utilize a pre-formed, air-stable Pd(0) source or a precatalyst that readily generates the active Pd(0) species in situ.[3]

  • Inadequate Base Strength or Solubility: The choice of base is critical and can influence multiple steps in the catalytic cycle.

    • Solution: Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃ and K₃PO₄.[2] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.[3][4] Ensure the chosen base is sufficiently soluble in the reaction solvent; for heterogeneous bases, ensure efficient stirring.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.

    • Solution: Incrementally increase the reaction temperature in 10 °C intervals, monitoring for both product formation and any signs of decomposition (e.g., significant color change to dark black). High temperatures (>120 °C) can sometimes accelerate catalyst decomposition.[2][5]

Issue 2: I'm observing the formation of a black precipitate (Palladium Black) in my reaction flask.

Potential Causes & Solutions

The formation of palladium black is a clear visual indicator of catalyst decomposition, where the active Pd(0) species has aggregated and precipitated out of the catalytic cycle.[6][7][8]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black.[2][8]

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Insufficient Ligand Concentration or Ligand Degradation: An inadequate amount of ligand can leave the palladium center exposed and vulnerable to aggregation.[2] The highly electron-withdrawing nature of the substrate may also contribute to ligand degradation under harsh conditions.

    • Solution:

      • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[2]

      • Choose Robust Ligands: N-heterocyclic carbenes (NHCs) are often more thermally stable and resistant to oxidation than some phosphine ligands. Consider screening NHC-based palladium catalysts.[5]

  • Excessively High Temperatures: As mentioned, high temperatures can promote the decomposition of the catalytic complex.[2]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.

Issue 3: I'm seeing significant hydrodehalogenation (replacement of bromine with hydrogen) of my starting material.

Potential Causes & Solutions

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.

  • Presence of Water or Protic Impurities: Water can act as a proton source, leading to the quenching of organometallic intermediates.

    • Solution: Use anhydrous solvents and ensure all reagents are scrupulously dry. If using a base that can contain water (e.g., K₃PO₄), consider drying it in an oven before use.

  • β-Hydride Elimination: This side reaction can compete with the desired reductive elimination step.

    • Solution: The choice of ligand is crucial. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[5]

Troubleshooting Summary Table

Symptom Potential Cause Recommended Action(s)
Stalled/Incomplete Reaction Catalyst poisoning by pyrimidine-NUse bulky phosphine ligands (e.g., XPhos, SPhos) or NHCs.[1][2]
Suboptimal ligand, base, or temperatureScreen electron-rich ligands, different bases (e.g., K₃PO₄, NaOt-Bu), and incrementally increase temperature.[2][3]
Formation of Black Precipitate Oxygen contaminationRigorously degas solvents and maintain an inert atmosphere.[2][8]
Insufficient or degraded ligandOptimize ligand-to-metal ratio; consider more robust ligands like NHCs.[2][5]
Excessively high temperatureRun the reaction at the lowest effective temperature.[2]
Hydrodehalogenation Side Product Presence of water/protic impuritiesUse anhydrous solvents and dry reagents.
Competing β-hydride eliminationEmploy bulky, electron-rich ligands to favor reductive elimination.[5]
Low Yield/Multiple Side Products Incompatible base with nitro groupUse weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides if side reactions with the nitro group are suspected.[2][4]
Reaction with the nitro groupConsider milder reaction conditions; the nitro group can be sensitive to certain nucleophiles and strong bases.[4][9]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add the this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water mixture, toluene) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

Troubleshooting Workflow Diagram

G cluster_0 Initial Reaction Failure cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting (If Black Precipitate Forms) cluster_3 Outcome start Reaction Stalls or Low Yield check_atmosphere Verify Inert Atmosphere (Degas Solvents) start->check_atmosphere screen_ligands Screen Bulky Ligands (XPhos, SPhos, NHCs) check_atmosphere->screen_ligands Atmosphere OK screen_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_base optimize_temp Optimize Temperature (80-120°C) screen_base->optimize_temp lower_temp Lower Reaction Temperature optimize_temp->lower_temp Pd Black Observed success Successful Coupling optimize_temp->success Improved Yield check_ratio Check Ligand:Pd Ratio (Consider slight excess) lower_temp->check_ratio check_ratio->success Decomposition Mitigated

Caption: A logical workflow for troubleshooting common issues in this compound coupling reactions.

Catalyst Deactivation Pathways

DeactivationPathways cluster_poisoning Catalyst Poisoning cluster_decomposition Catalyst Decomposition cluster_oxidation Oxidative Deactivation ActiveCatalyst Active Pd(0)L_n Pyrimidine Pyrimidine-N Coordination ActiveCatalyst->Pyrimidine Reversible Coordination Aggregation Aggregation ActiveCatalyst->Aggregation High Temp / Low Ligand Conc. Oxygen Oxygen (O2) ActiveCatalyst->Oxygen Poor Degassing InactiveComplex Inactive [Pd(0)L_n(Pyrimidine)] Pyrimidine->InactiveComplex Inhibition of Substrate Binding PdBlack Palladium Black (Inactive) Aggregation->PdBlack PdO Palladium Oxides (Inactive) Oxygen->PdO

Caption: Common deactivation pathways for palladium catalysts in the presence of N-heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate?

A1: The primary challenge arises from the combination of two features: the Lewis basic nitrogen atom in the pyrimidine ring and the strongly electron-withdrawing nitro group. The pyrimidine nitrogen can act as a ligand, poisoning the palladium catalyst.[1] The nitro group makes the aromatic ring very electron-deficient, which can influence the rates of the catalytic cycle steps and introduce potential side reactions if the reaction conditions are not carefully controlled.[9][10][11]

Q2: Which class of ligands is generally most effective for this type of substrate?

A2: Bulky, electron-rich phosphine ligands are a primary choice. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be both sterically demanding and electron-donating, which helps to prevent catalyst poisoning by the pyrimidine nitrogen and promotes the oxidative addition step.[2] N-heterocyclic carbenes (NHCs) are also an excellent alternative due to their strong σ-donation and high stability.[5]

Q3: Can the nitro group itself interfere with the reaction?

A3: Yes, under certain conditions. While often a spectator group, nitroarenes can undergo reduction or participate in side reactions, especially with strong bases or at high temperatures.[4][9] It is crucial to screen bases and temperatures to find conditions that promote the desired coupling without affecting the nitro group. In some cases, the nitro group can direct the regioselectivity of reactions on polyhalogenated rings.[10][11]

Q4: Is a Pd(0) or Pd(II) precatalyst better?

A4: Both can be effective, but the key is the efficient in situ generation of the active Pd(0) species.[12] Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require a reduction step, which can sometimes be facilitated by phosphine ligands, amines, or other reagents in the mixture.[4][13] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can sometimes be more direct and avoid issues with incomplete reduction, potentially reducing the formation of homocoupled byproducts.[14]

Q5: How can I be certain my reagents and solvents are sufficiently dry and oxygen-free?

A5: For solvents, using a dedicated solvent purification system (e.g., passing through activated alumina columns) is ideal. Alternatively, freshly distilled solvents over an appropriate drying agent can be used. For ensuring an oxygen-free environment, a robust degassing procedure is essential. Bubbling argon through the solvent for 20-30 minutes is a common practice, but for maximum oxygen removal, at least three freeze-pump-thaw cycles are recommended. All solid reagents should be dried in a vacuum oven before use, and the entire reaction should be assembled and run under a positive pressure of an inert gas like argon or nitrogen.[2]

References

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018-07-10). PMC - NIH.
  • Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015-08-06).
  • Heck Reaction. (2023-06-30). Chemistry LibreTexts.
  • Cross-Coupling Reactions of Nitroarenes. (2021-07-07). Accounts of Chemical Research.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Formation of palladium black during Suzuki coupling. (2022-12-04). Reddit.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Bromo-5-nitropyrimidine. This resource is designed to provide in-depth, practical answers to common challenges encountered during its use in synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction efficiency, with a specific focus on the critical role of the base.

Part 1: Frequently Asked Questions - The Fundamentals of Base Selection

This section addresses foundational questions regarding the function and selection of bases in reactions involving this compound.

Q1: Why is the choice of base so critical in reactions with this compound?

A1: The base is not merely a proton scavenger; it is an active and integral component of the catalytic cycle in many key reactions.[1] In palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig amination, the base performs several critical functions that directly influence kinetics and overall success.[1]

  • In Suzuki-Miyaura Couplings: The primary role of the base is to activate the organoboron species (boronic acid) into a more nucleophilic boronate complex.[1][2] This transformation is essential for the rate-determining transmetalation step of the catalytic cycle.[1][3]

  • In Buchwald-Hartwig Aminations: The base deprotonates the amine nucleophile, facilitating its coordination to the palladium center, which is a prerequisite for C-N bond formation.[1][4]

  • In Nucleophilic Aromatic Substitution (SNAr): For weakly nucleophilic reactants, a base is required to deprotonate the nucleophile, increasing its reactivity toward the electron-deficient pyrimidine ring.[5] It also serves to neutralize the hydrogen halide byproduct.

The pyrimidine ring itself, particularly when substituted with an electron-withdrawing nitro group, makes this compound an electron-deficient system, enhancing its reactivity but also its sensitivity. An inappropriate base can lead to decomposition of the starting material or unwanted side reactions.[6]

Q2: What is the difference between inorganic and organic bases, and when should I choose one over the other?

A2: The choice between an inorganic or organic base depends on factors like solvent, substrate tolerance, and desired reaction homogeneity.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are cost-effective, easy to handle, and widely used in palladium-catalyzed reactions.[1] They are particularly common in Suzuki couplings.[7] However, their poor solubility in many organic solvents can create heterogeneous reaction mixtures, sometimes requiring phase-transfer catalysts or co-solvents like water.[8]

  • Organic Bases (e.g., DBU, Et₃N, DIPEA): These are soluble in organic solvents, creating homogeneous reaction conditions which can be advantageous for kinetics and scalability.[9] They are often used in SNAr reactions.[5] However, some organic bases can be nucleophilic and may compete with the desired nucleophile or coordinate to the catalyst, potentially inhibiting the reaction.[9][10] For instance, in certain Buchwald-Hartwig aminations, high concentrations of the organic base DBU have been shown to inhibit the reaction rate.[9][10]

Q3: How does pKa relate to base strength and reaction efficiency?

A3: The pKa of a base's conjugate acid is a direct measure of its strength; a higher pKa corresponds to a stronger base.[11][12] The optimal base strength is highly reaction-dependent.

  • A base must be strong enough to deprotonate the necessary species (e.g., the amine in a Buchwald-Hartwig reaction or the boronic acid in a Suzuki coupling) to propel the catalytic cycle forward.

  • However, a base that is too strong can cause issues. For example, in Buchwald-Hartwig aminations, very strong bases like KOtBu can be incompatible with sensitive functional groups such as esters.[13] In Suzuki couplings, excessively strong bases can sometimes promote unwanted side reactions like protodeboronation (hydrolysis of the boronic acid).[14]

Therefore, selecting a base involves finding a "sweet spot"—strong enough to facilitate the desired transformation but not so strong as to degrade reactants or products.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for overcoming common issues in three major classes of reactions involving this compound.

A. Suzuki-Miyaura Coupling

Q4: My Suzuki coupling reaction with this compound has a very low yield. What is the most likely cause related to the base?

A4: Low yield in a Suzuki coupling is a frequent issue, and the base is a primary suspect.[15][16]

  • Incorrect Base Strength/Type: The most common issue is a mismatch between the base and the reaction conditions. For many Suzuki reactions, inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are effective.[1][7] Na₂CO₃ is often cited as an excellent choice in aqueous solvent mixtures.[7][17] Organic bases like triethylamine (TEA) are often less effective for Suzuki couplings.[17]

  • Poor Base Solubility: If you are using an inorganic base in a purely organic solvent (like toluene or dioxane), its poor solubility can stall the reaction. The reaction is biphasic, and efficient mixing is crucial.[14] Consider switching to a solvent system that improves solubility, such as THF/water, dioxane/water, or DMF/water.[16][17]

  • Protodeboronation: Using a base that is too strong or conditions that are too harsh (e.g., high temperature for extended periods) can lead to the cleavage of the C-B bond in your boronic acid, replacing it with a hydrogen atom.[14] If you suspect this, try using a milder base (e.g., K₂CO₃ instead of NaOH) or slightly lower temperatures.

Q5: I am seeing significant homo-coupling of my boronic acid. Can the base influence this?

A5: While homo-coupling is often linked to the presence of oxygen, the base can play an indirect role. If the desired cross-coupling reaction is slow due to suboptimal base selection or activation of the boronic acid, side reactions like homo-coupling have more opportunity to occur.[15][16] Ensure your base is appropriate and active. Some researchers recommend "activating" bases like K₂CO₃ before use, which typically involves drying to remove excess moisture.[16]

B. Buchwald-Hartwig Amination

Q6: I am trying to couple a weakly basic amine with this compound and the reaction is not proceeding. What kind of base should I use?

A6: Coupling weakly basic amines (e.g., anilines, heteroaromatic amines) is a common challenge.[18] A strong, non-nucleophilic base is typically required to deprotonate these substrates effectively.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations, especially with less reactive amines.[19]

  • Amide Bases: For particularly challenging couplings, stronger bases like Lithium bis(trimethylsilyl)amide (LiHMDS) can provide proton tolerance and drive the reaction forward.[13]

  • Inorganic Carbonates/Phosphates: Weaker bases like K₂CO₃ or Cs₂CO₃ can work, but they often result in much lower reaction rates and may require higher temperatures and catalyst loadings.[13][18]

Q7: I am using the organic base DBU for a Buchwald-Hartwig reaction to maintain homogeneous conditions, but the reaction is sluggish. What is happening?

A7: This is a known phenomenon. While soluble organic bases like DBU can be advantageous, mechanistic studies have shown they can also inhibit the reaction.[10] The base can coordinate to the palladium center, forming a stable resting state that slows down the catalytic cycle.[4][9] If you must use an organic base, consider a slow addition protocol (e.g., via syringe pump). This keeps the instantaneous concentration of the base low, which can favor the productive catalytic pathway and improve rates for otherwise unreactive nucleophiles.[10]

C. Nucleophilic Aromatic Substitution (SNAr)

Q8: What is the role of the base in an SNAr reaction with this compound, and how do I choose the right one?

A8: The electron-withdrawing nitro group makes the pyrimidine ring of this compound highly susceptible to SNAr. The role of the base depends on the nucleophile.

  • For Neutral Nucleophiles (e.g., primary/secondary amines): The base acts as a scavenger for the HBr generated during the reaction. A tertiary amine like triethylamine (Et₃N) or Hünig's base (DIPEA) is typically sufficient.[5] In some cases, an inorganic carbonate like K₂CO₃ can also be used, often in a polar aprotic solvent like DMF or DMSO.[5][20]

  • For Weakly Nucleophilic Species (e.g., alcohols, thiols): A stronger base is needed to deprotonate the nucleophile before it attacks the ring, thereby increasing its nucleophilicity. Common choices include sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO).[5] When using strong bases like NaH, exercise caution, especially with solvents like DMF, and ensure anhydrous conditions.

Part 3: Data Summaries and Visualizations

Table 1: General Base Selection Guide for this compound Reactions
Reaction TypeCommon Inorganic BasesCommon Organic BasesTypical SolventsKey Considerations
Suzuki-Miyaura K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Generally less effectiveDioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFEnsure adequate base solubility. Weaker bases often sufficient.[7][17]
Buchwald-Hartwig K₂CO₃, Cs₂CO₃ (often slow)NaOt-Bu, LiHMDSToluene, Dioxane, THFRequires a strong, non-nucleophilic base, especially for weak amines.[13][19]
SNAr K₂CO₃, Cs₂CO₃Et₃N, DIPEA, DBUDMF, DMSO, NMP, MeCNBase strength should match nucleophile pKa.[5][20]
Table 2: Approximate pKa Values of Conjugate Acids for Common Bases

Note: pKa values are solvent-dependent. These values are provided for general comparison.

BaseConjugate AcidpKa (in H₂O, unless noted)Base Strength
Triethylamine (Et₃N)Et₃NH⁺~10.7Moderate
DBUDBUH⁺~12 (in MeCN)Strong (Organic)
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3Moderate
Potassium Phosphate (K₃PO₄)HPO₄²⁻~12.3Strong
Sodium tert-butoxide (NaOtBu)t-BuOH~17 (in DMSO)Very Strong
LiHMDSHHMDS~26 (in THF)Extremely Strong

(Sources:[11],[21],[12],[22],[23])

Visual Workflow and Mechanism Diagrams

G

G

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the selected inorganic base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).[1]

  • Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified duration (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a reaction vessel.

  • Add this compound (1.0 mmol, 1.0 eq) and the amine nucleophile (1.2 mmol, 1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water or an appropriate aqueous solution to remove the base.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • A comparative study of inorganic bases for palladium-catalyzed reactions. (n.d.). Benchchem.
  • Base Strength and pKa Values Guide. (n.d.). Scribd.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis.
  • pKa Values of Common Bases. (n.d.).
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis.
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Selected base-modified pyrimidine and purine nucleosides. (2021). ResearchGate.
  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
  • Role of the base in Buchwald-Hartwig amination. (2014). Journal of Organic Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
  • Table of Acids with Ka and pKa Values. (n.d.). CLAS.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.

Sources

Technical Support Center: 2-Bromo-5-nitropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Hydrodehalogenation

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-nitropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this valuable, yet challenging, building block in their synthetic campaigns. As a highly electron-deficient substrate, this compound is prone to a significant side reaction: hydrodehalogenation (HDH), which leads to the formation of 5-nitropyrimidine, reducing yields and complicating purification.

This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you suppress this undesired pathway and maximize the yield of your target coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it so prevalent with this compound?

A1: Hydrodehalogenation (HDH) is a reductive side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, yielding 5-nitropyrimidine.[1] This occurs within the palladium catalytic cycle and directly competes with your desired cross-coupling pathway.

The this compound substrate is particularly susceptible for two key reasons:

  • High Electron Deficiency: The pyrimidine ring and the potent electron-withdrawing nitro group make the C-Br bond highly activated. This facilitates rapid oxidative addition to the Pd(0) catalyst, the first step for both the desired coupling and the undesired HDH.[2]

  • Competing Pathways: Once the Ar-Pd(II)-Br intermediate is formed, it can either proceed through transmetalation/amine coordination (the productive pathway) or be intercepted by a hydride source, leading to reductive elimination of the unwanted 5-nitropyrimidine.[3]

The sources for the problematic hydride can be varied and are often present in standard reaction conditions, including alcohol solvents, water, or even certain bases and their byproducts.[4][5][6]

Competing_Pathways Fig. 1: Competing Catalytic Cycles Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br ArPdNu Ar-Pd(II)L_n-Nu (Transmetalation/Coordination) ArPdBr->ArPdNu Coupling Partner ArPdH Ar-Pd(II)L_n-H (Hydride Intermediate) ArPdBr->ArPdH Hydride Transfer Product Ar-Nu (Coupled Product) ArPdNu->Product Reductive Elimination Product->Pd0 HDH_Source Hydride Source (Base, Solvent, H₂O) HDH_Source->ArPdBr HDH_Product Ar-H (HDH Byproduct) ArPdH->HDH_Product Reductive Elimination HDH_Product->Pd0 Troubleshooting_Workflow decision decision action action start_node High % HDH Observed decision_base What type of base are you using? start_node->decision_base Start Here action_switch_base ACTION: Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃, K₂CO₃) decision_base->action_switch_base Strong Alkoxide (NaOtBu, KOtBu) decision_solvent What is your solvent? decision_base->decision_solvent Inorganic (K₂CO₃, etc.) end_node Problem Solved / Re-evaluate action_switch_base->end_node Re-evaluate action_dry_solvent ACTION: Switch to anhydrous aprotic solvent (Dioxane, Toluene, THF) decision_solvent->action_dry_solvent Protic (MeOH, EtOH) or contains water decision_temp What is the reaction temperature? decision_solvent->decision_temp Aprotic (Dioxane, etc.) action_dry_solvent->end_node Re-evaluate action_lower_temp ACTION: Lower temperature to 60-80 °C. Monitor for conversion. decision_temp->action_lower_temp High (>100 °C) decision_ligand What ligand are you using? decision_temp->decision_ligand Moderate (≤80 °C) action_lower_temp->end_node Re-evaluate action_change_ligand ACTION: Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos, RuPhos) decision_ligand->action_change_ligand Less bulky/e⁻-poor (e.g., PPh₃) action_change_ligand->end_node Re-evaluate

Fig. 2: Systematic Troubleshooting Workflow
Summary of Key Parameter Effects on Hydrodehalogenation
ParameterCondition Promoting HDHRecommended Condition to Minimize HDHRationale
Base Strong, bulky alkoxides (NaOtBu, KOtBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Alkoxides can be hydride sources; inorganic bases are less prone to this pathway. [1][5][7]
Solvent Protic (Methanol, Ethanol), or wet solventsAnhydrous, aprotic (Dioxane, Toluene, THF)Protic solvents and water are direct sources of protons/hydrides for the HDH reaction. [4][6]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)HDH and catalyst decomposition are often accelerated more than the desired coupling at high temperatures. [1]
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Bulky, electron-rich ligands accelerate the final reductive elimination step, helping the desired coupling outcompete HDH. [4][6][7]
Catalyst Loading Very high loadingOptimal loading (typically 1-5 mol%)Excessively high catalyst loading can sometimes lead to more side reactions.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to minimize hydrodehalogenation during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. This can help with catalyst formation.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Reagent Addition: Add the catalyst/ligand mixture (or add them as solids in Step 1) to the flask. Then, add anhydrous 1,4-dioxane via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the this compound and the appearance of your product. Check for the presence of the 5-nitropyrimidine byproduct (typically a slightly more polar spot than the starting material on normal phase silica). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate.
  • Koenigs, C. D., & Knochel, P. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(34), 7998-8001. [Link]
  • Royal Society of Chemistry.
  • Navarro, O., Marion, N., Oonishi, Y., Kelly, R. A., & Nolan, S. P. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(16), 6014–6022. [Link]
  • ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Royal Society of Chemistry.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Royal Society of Chemistry.
  • Semantic Scholar. Hydrodehalogenation of alkyl halides catalyzed by a trichloroniobium complex with a redox active α-diimine ligand. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Zhang, Y., et al. (2019). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 24(1), 1-10. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • Thieme.
  • ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Díaz-Sánchez, B. R., et al. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822-5. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Institutes of Health.
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
  • ResearchGate.

Sources

Technical Support Center: Temperature Optimization for 2-Bromo-5-nitropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Bromo-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for temperature optimization. The unique electronic nature of this compound—an electron-deficient heterocyclic halide—makes temperature a critical parameter to control for achieving high yield and selectivity.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for reactions with this compound?

Temperature is arguably one of the most influential parameters in reactions involving this compound. The molecule's pyrimidine ring is highly electron-deficient due to the presence of two ring nitrogens and a strong electron-withdrawing nitro group. This electronic structure dictates its reactivity in several ways that are highly sensitive to thermal conditions:

  • Reaction Rate and Activation Energy: Like most chemical reactions, the rate of productive coupling or substitution is governed by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature.[1][2] Achieving the activation energy for the desired transformation (e.g., oxidative addition in cross-coupling) requires a certain thermal energy input. Insufficient temperature will lead to sluggish or incomplete reactions.

  • Selectivity vs. Side Reactions: The primary challenge is that undesirable side reactions, such as hydrodebromination (loss of bromine) or catalyst decomposition, also have their own temperature dependencies.[3] Often, these degradation pathways have a higher activation energy than the desired reaction. Consequently, excessive heat can dramatically increase the rate of side product formation, leading to reduced yields and complex purification challenges.

  • Catalyst Stability: In transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the catalyst complex itself has a limited thermal stability. High temperatures can lead to catalyst decomposition, precipitation (e.g., palladium black), and a complete loss of activity.[4]

Therefore, the goal of temperature optimization is to find the "sweet spot" where the rate of the desired reaction is maximized while the rates of competing side reactions and catalyst degradation are kept to a minimum.

Q2: What are the most common side reactions I should watch for when heating this compound reactions?

Elevated temperatures can trigger several unwanted reaction pathways. The most common include:

  • Hydrodebromination: This is the replacement of the bromine atom with a hydrogen atom, yielding 5-nitropyrimidine. This side reaction is often mediated by palladium-hydride (Pd-H) species in cross-coupling reactions, and its rate can increase at higher temperatures.[3]

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid partner can couple with itself, a process often promoted by the presence of oxygen and higher temperatures.[3]

  • Decomposition of Starting Material or Product: The nitro group and the pyrimidine ring can be susceptible to thermal degradation under harsh conditions, especially in the presence of strong bases or nucleophiles.

  • Loss of Regioselectivity: In cases where multiple reaction sites are available, higher temperatures can provide enough energy to overcome the activation barrier for reaction at less-favored sites, leading to a mixture of isomers.

Q3: Should I consider Nucleophilic Aromatic Substitution (SNAr) instead of a metal-catalyzed coupling? How does temperature play a role?

Yes, SNAr is a very important reaction for this substrate. The strong electron-withdrawing effect of the nitro group and the ring nitrogens activates the C2 position (where the bromine is) for nucleophilic attack.[5] SNAr can be a simpler, metal-free alternative to cross-coupling.

Temperature's role in SNAr is to provide the necessary energy for the nucleophile to attack the aromatic ring and form the intermediate Meisenheimer complex.[5]

  • Low Temperature: May result in a very slow reaction rate and incomplete conversion.

  • High Temperature: While often necessary to drive the reaction to completion, excessive heat can cause decomposition, especially with sensitive nucleophiles. For SNAr, typical temperature ranges are from room temperature to 150 °C, depending on the nucleophile's reactivity and the solvent.[4]

Troubleshooting & Optimization Guides

This section provides structured solutions to common problems encountered during temperature optimization experiments.

Issue 1: Low or No Conversion

Your reaction has stalled, with starting material remaining even after an extended period.

Possible Cause Scientific Rationale & Suggested Solution
Insufficient Thermal Energy The activation energy barrier for the rate-determining step (e.g., oxidative addition in Suzuki coupling, or nucleophilic attack in SNAr) is not being overcome. Solution: Increase the reaction temperature incrementally, for example, in 10-15 °C steps. Monitor the reaction at each new temperature for both product formation and the appearance of side products.
Suboptimal Solvent Choice The solvent may not have a high enough boiling point to reach the required reaction temperature. Solution: Switch to a higher-boiling polar aprotic solvent such as DMF, DMSO, or 1,4-dioxane. These solvents can facilitate reactions at higher temperatures and often help dissolve all components.[4]
Poor Catalyst Activity (for Cross-Coupling) The chosen catalyst/ligand system may require a higher temperature to become fully active. Solution: Before drastically increasing the temperature, consider screening a more active catalyst system. For example, modern Buchwald ligands often allow reactions to proceed at lower temperatures (even room temperature in some cases) compared to older phosphine ligands.[6]
Workflow for Resolving Low Conversion

G start Low Conversion Observed temp_increase Increase Temperature by 15 °C start->temp_increase monitor Monitor by LC-MS/TLC (Product vs. Side Products) temp_increase->monitor solvent Switch to Higher-Boiling Solvent (e.g., Dioxane, DMF) monitor->solvent No Improvement catalyst Screen More Active Catalyst/Ligand System monitor->catalyst Side Products Increase success Optimization Successful monitor->success Conversion Improved solvent->temp_increase fail Problem Persists solvent->fail catalyst->temp_increase catalyst->fail

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation (Debromination, Decomposition)

The desired product is forming, but it is contaminated with significant amounts of byproducts.

Possible Cause Scientific Rationale & Suggested Solution
Reaction Temperature is Too High Competing degradation pathways (e.g., hydrodebromination) have become kinetically significant at the current temperature.[3] Solution: Lower the reaction temperature in 10-15 °C increments. A longer reaction time at a lower temperature is often preferable to a short reaction time at a high temperature that compromises selectivity.
Catalyst System is Not Optimal The current catalyst may be promoting side reactions or may require high temperatures to function, indirectly causing byproduct formation. Solution: Screen a more active catalyst that operates efficiently at milder temperatures. This change can allow you to lower the overall reaction temperature, thus suppressing the side reactions.[7]
Presence of Protic Impurities Sources of protons (e.g., water in solvents, acidic functional groups) can facilitate hydrodebromination in the presence of a Pd-H species. Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.[3]
Visualizing the Temperature Effect

G cluster_0 Temperature Effect on Reaction Rates T_Low Low Temp T_Mid Optimal Temp Rate_Desired_Low Desired Rate: Slow Rate_Side_Low Side Reactions: Negligible T_High High Temp Rate_Desired_Mid Desired Rate: Fast Rate_Side_Mid Side Reactions: Minimal Rate_Desired_High Desired Rate: Very Fast Rate_Side_High Side Reactions: Significant!

Caption: Relationship between temperature and competing reaction rates.

Reaction-Specific Temperature Guidelines

While every reaction requires empirical optimization, the following tables provide scientifically grounded starting points for common transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the primary role of temperature is to overcome the energy barrier for the formation of the Meisenheimer intermediate. The reactivity of the nucleophile is a key factor.

Nucleophile TypeTypical Temperature Range (°C)SolventComments
Primary/Secondary Amines 25 - 100 °CTHF, Dioxane, DMFHighly reactive amines may proceed at room temperature. Less nucleophilic amines require heating.
Alkoxides (from Alcohols) 50 - 120 °CDMSO, DMFThe alkoxide is typically generated in situ with a strong base (e.g., NaH). Higher temperatures are often needed.[4]
Thiolates (from Thiols) 25 - 80 °CAcetonitrile, DMFThiols are excellent nucleophiles for SNAr and often react at lower temperatures than their alcohol counterparts.[8]
Suzuki-Miyaura Coupling

Temperature is critical for all three stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Oxidative addition is often the rate-limiting step.[9]

Catalyst/Ligand SystemTypical Temperature Range (°C)BaseComments
Pd(PPh₃)₄ 80 - 110 °CK₂CO₃, Cs₂CO₃"First generation" catalyst; generally requires higher temperatures.
Pd(OAc)₂ / SPhos or XPhos 60 - 100 °CK₃PO₄Buchwald-type ligands are more active, often allowing for lower reaction temperatures and broader substrate scope.[10]
PdCl₂(dppf) 80 - 120 °CK₂CO₃, Na₂CO₃A robust and widely used catalyst system, but may require significant heat.
Experimental Protocol: Temperature Screening for Suzuki Coupling
  • Setup: In parallel reaction vials under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the chosen Pd precatalyst (2 mol%) and ligand (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 mixture) to each vial.

  • Temperature Gradient: Place the vials in a heating block with different temperature zones (e.g., 60 °C, 75 °C, 90 °C, 105 °C).

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the conversion and byproduct profile at each temperature.

  • Analysis: Identify the temperature that provides the best balance of high conversion to the desired product with minimal formation of impurities.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, temperature drives the catalytic cycle. The choice of ligand is crucial and strongly influences the optimal temperature.

Ligand FamilyTypical Temperature Range (°C)BaseComments
XPhos / Xantphos 80 - 110 °CNaOtBu, K₃PO₄These are versatile, sterically hindered phosphine ligands that are effective for a wide range of amines.[7]
Josiphos-type (Bidentate) 70 - 100 °CK₂CO₃, Cs₂CO₃Bidentate ligands can enhance catalyst stability and efficiency, sometimes allowing for slightly lower temperatures.
NHC-based (e.g., IPr) 25 - 80 °CKOtBu, LiHMDSN-Heterocyclic Carbene (NHC) ligands can be extremely active, enabling some aminations to occur at or near room temperature.[6]
References

[7] University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoHTdL1w9pUf8UAcbBUkw3C2NfNomKxlT-l1ypOqe1bB5HEl9TgEkiMpg9H4Zt5Hb1fSjWoE_dcRwzJiJRR7hsYhaGZJ_5L0uIsa0HN8MJu-iJ5qIf9O3bb-dzs5htumjjoZQ83ekXgiwUQPIQxeMx1FhkgcWV-AfwN_JL4ntmttn7WQRX9EDV9QchFPu90Ua3QdYkzClAE8K1_-8Y [11] Emmert, M., Heß, K., Gräb, P., & Geidel, E. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. World Journal of Chemical Education, 8(2), 92-99. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-urCEA3PtbOfg45yYc_IShb1OcXPGKtU5GjwPhxPS11jeAOt2PA8-7yhU0sPjdT5PX8TWxbGMgeNm8_xd3Hnlr5ADnyQV10ALJ1_2Llagh73QIXPgXpShNckq90kUL_f48GxLvOSfMg== [12] Wosińska-Hrydczuk, M., & Skarżewski, J. (2021). Optimization of reaction temperature. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5_TUSStz6qU9Cdl7TlTUB3x1wJyFIzr9N60ls29pUuck5LsKg0-zrBJikGCGE3nrTU-c83POl3bM00pQce7Jd5KWo7SwymqI_FoAnt6gErjvL0He1IMHlwBp9DqdXQ8qJrCPDW2Zo4PvIvpKvKKKveT5hZVXOp52v6yfS9Y_9jPiKEJh5hDol5hbNsM5Y4FYVU65OFLn-ScwWBmeNOiZRbDcld-AVbwU2WqxtNan0hANaX8ov01ATFJUPKdkWt4cDHWPhTFZ6a5s6CH75RHc2Yu72oLJuQ1r7GlQiKtaJDcg51DrWSg== [13] Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_oVLzmgxYTQqIhcmB2CpzMeylUg5HSyyf7ukfKTFEfJYzzi1KVOpNicgR1d5P2TWrYJXeLLq2gDSOP6ggNEc2OjZvFruJ5C7eL3Cn1Dgl0xquYf3NTSd65stHy6-z2SwO2cFMH3rgo05NOk30pzt79uFNHYPAVZriKTczbMqjJ42vB_-KG6LccPW [14] ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoVBXgQgYQzOiTBc4MmNFtrHkVbG-g0F_OvDzcQ9uMRrLZ2WZ-ha2bzjcESQNIOZqlkSqDvxY7Nal_BclPfi8M64H4T4ayHuY22W9s1f4GR28n-DfvZE3P96M1nghH4nHirJUWJ4dCo4auQsBCoBfIBsP1fkcgAYxX2taB3o3A_TS1k1ZLY-qdmcdkYfr7BIvZ99UD5w_mdI_xNZW2m88fKuY0AXiKhug5hBau-3NLFA== Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qlp1oLpAA1Kg_7QpH-cJgLW-so0-YHWFDC7JZxWtZHYOC4_M9ZmRsNqA75cdgCSK3HQYrl7_n99a2mPPeFSAm4x936-zCb83te0_psntZKMqMrq9XxWBm26jLJfOlUCOA4NGxh-ym53Jrcqbp-nfg1FBT8v8alzw== [6] ResearchGate. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXSgGyTJg2jeHdFhzOBGHcCNaDyR9wnYW7RLjpzqpgJ63NNEhTq_LEr8zCM4nI1ee9P2hTOZcjwG1fS9K27je0kvqW4rYQ7qvEBChhAjhX6qb13bIky_VARHLQw-QeaXU_0at5snvDbDr8NaUGLdmqKzim5RqToeeBlMxKvG7bbWbDgj7n_U-9yXlgsWSlswo3mrjnaTT1MapuxfBgrWnphgJ-9zHGln5zxMrFbu9d83dpQAY846CxtqJ4TGMtTc= [1] Fiveable. (n.d.). Temperature dependence of reaction rates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnYQld36JLnOPWKqEhypSXcF6puiq1KPQDA1_Hm3CfkSjD12EobmZHeXP6hPfQg8YyRakw6UOSs7m11oF_9U0uV9TEFrGWc4b06zgIu1gMP6KywuAUk1JZLLDIHI09bX4wC8fDWpqjTDBLX89cgITPNHipfJhgS6ELpNjyB1m5hxJMV9oFmq3jamhABWB073Y_lIqFd5HsZcrlQnnwThYGPPYY1J2Imgm [5] Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSQW4j45VmuZfOd_Y4G7gsgdGarAl52yqR_bDu5KC_KR6oHdVqRKUeg4C86YUAf5tK5Xf0Hqn48M7afKumagAjGtpbdvPyIzv3PUOWWRHu_LL0lDl5hdtCc7Op4cRT2r2iP4Kcfb1sXqYtk9JGMrRKHlfCkcravaiIg== [3] BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGGreczBcijfZYPWsda2cIRVDUOY_s83fvMr1sLgoH0ig-Gc4_1EOYEkWBgMQipo3G-IZWR9bmW7On-IWiR9rr6mhtyAfTdvd2Oa0XIdgso9Huq8oXXj2m5U2UM58VkHgsEt00K13_tb-Vnqhgx5b2CU7Wi-79I3psGf60ltxgKjhLeo8DauEPT8hjVQUO4w6DBTIfaiWffKHTM7vpTTnq [9] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeuirXVyKfwZpL7Gy8zvM7qve29UYzNhHiYuPmzAHVnMPl0XziF9WRZEFOy0mHWPrxK7BvgpYZcBECeYH7PQIBRE89TSRMDC1pxLtTPZo4ayS8bfXfs91Bcyvu6RAkipBMfVVK1WOdmfVk_Ial5MLhcxH32HuAYMN9QBpsuP5XZgYxkXfRFaws2ji46ekmnx-pozO_CumsrzE04E4yYX2hg2uPRpsT3kVusTRhPm_UtTrmTdc2FSgqTMqp8XUpQWqPqWFgES0783DLy4-NkXgYJqJzecOHhkgpY65QrDatvUIz [10] National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu2LqS4AFfS4lNFW-4BdfNgGtDTNSBsu07-ZqK0Zcj0TGy0dxSx0aBBRPlAEODl1zcVDkH1GHohUFlGWsSfYJHmTVdIuI1OVyPoVCkhSW7NBMR4aapWRGBFmye8YJJvQoh9TDXh_aFF--n8A== Chemistry LibreTexts. (2023). The Effect of Temperature on Reaction Rates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOAxrqNal0QFz6eHYCJyh_XNUnuj8unl9TnF6YDL-imTw4rqm-HOrcAGiGEKwZHh7cghcZNKG1Zl2vCkVqTFKPHHjipzkrJHGOh1rjT_cTpNCijHTPFxSsw_dfqxGNGxyhTsk72wD-_jJcg5XF2zvb6yFzs_Zd-zQWu1TZUgNI9w_eBAxPC4Blp08UISuhH6kt980wDkBBn5ZY7wwOwY56LbZKkLggcoAyjsu5tDUiP9CZ0iWUUTGRT76mSHwm7YixYeoFO_o3uvnfH3aycy7T4W35KQINddLwt2ojo8si_jyD7yromXSGbPHXQ== [8] ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link] [2] Ralebhat, S. A. (n.d.). Temperature Dependence and Theories of Reaction Rate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4GVLzdO3ofuusXSnm2oh6NXyY2N0NPjcNCp_0TAMb2zCkbWxKiKGvrnPBm_yJ2Fnrhv00bTMc8FFjTcqJWwOPn3HAThQGvdheWp7QBEK4QRCg46jrPukqIuQad84A0O9cug== [4] BenchChem. (2025). optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsn0v3nNxfQ9qP7NlDwWpECs9N9gXQ5wk21yMTovTf_4rNMuvM71vsI_1JLclkJO0FSXlkcDiGzhahOklcGn7hfJivSL-NKPopit41plgNbWuaV0HLwz3xQvYslWT6kTbbbSUpt_OwuoH3dc6fnkhMjNTBeJAYa52nXkc_ISkNdBE4BZvWYSkPFJ1YCHwyAZI3RzAUzKIRe8uu24aS35KH64Zxx6HjWR3-d3vERe_Ebf8=

Sources

Technical Support Center: Ligand Selection for Challenging Buchwald-Hartwig Aminations of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Buchwald-Hartwig aminations, specifically focusing on the challenging substrate class of nitropyridines. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to empower your synthetic endeavors. Our aim is to move beyond simple procedural lists, offering a rationale-driven approach to problem-solving in this nuanced area of cross-coupling chemistry.

Introduction: The Challenge of Nitropyridines

The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] However, the unique electronic and coordinating properties of nitropyridines present significant hurdles that often lead to low yields or complete reaction failure.[4][5] These substrates are characterized by:

  • Electron Deficiency: The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring, making oxidative addition of the palladium catalyst more difficult.[6]

  • Coordinating Nitrogen: The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][7][8]

This guide will provide a structured approach to overcoming these challenges through careful ligand selection and optimization of reaction parameters.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to address specific experimental issues in a direct, problem-solution format.

Issue 1: Low to No Product Formation

Question: My Buchwald-Hartwig amination of a chloronitropyridine with a primary amine is failing to give any desired product. What are the likely causes and how can I systematically troubleshoot this?

Answer: This is a common and frustrating issue. The lack of product formation with a challenging substrate like a chloronitropyridine points to several potential failure points in the catalytic cycle. A systematic approach to troubleshooting is crucial.

A. Catalyst System: The First Line of Defense

  • Ligand Choice is Paramount: For electron-deficient and coordinating substrates, the choice of ligand is the most critical parameter.[4] Standard, less bulky ligands are often ineffective. You require a ligand that can both promote the difficult oxidative addition and shield the palladium center from the coordinating pyridine nitrogen.

    • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are the industry standard for such challenging couplings.[4][5] Consider screening ligands such as RuPhos , BrettPhos , and Josiphos-type ligands .[4][9] These ligands are designed to favor the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[1]

  • Palladium Pre-catalyst Selection: The choice of palladium source can significantly impact the generation of the active Pd(0) species.[10]

    • Modern Pre-catalysts are Superior: For difficult couplings, it is highly recommended to use well-defined pre-catalysts like the Buchwald G3 or G4 palladacycles .[11] These pre-catalysts offer reliable and efficient formation of the active catalytic species under mild conditions, often outperforming traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ which may require in-situ reduction that can be inefficient.[10][12]

B. Reaction Conditions: Fine-Tuning for Success

  • Base Selection: The choice of base is critical and must be compatible with the nitro group, which can be sensitive to strongly nucleophilic bases.[13]

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity.[14] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may necessitate higher reaction temperatures.[13][14]

  • Solvent Considerations: The solvent plays a crucial role in solubility and the stability of catalytic intermediates.[14]

    • Aprotic, Non-Coordinating Solvents: Toluene and dioxane are generally the preferred solvents for Buchwald-Hartwig aminations.[10][14] It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[12][14] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction by coordinating to the palladium catalyst.[10]

Issue 2: Catalyst Deactivation and Side Reactions

Question: I'm observing some product formation, but the reaction stalls and I see byproducts that suggest catalyst deactivation. What's happening and how can I mitigate it?

Answer: Catalyst deactivation is a significant hurdle, especially with substrates like nitropyridines. Understanding the potential deactivation pathways is key to overcoming this issue.

A. Understanding Deactivation Pathways

  • Pyridine Coordination: As previously mentioned, the pyridine nitrogen can act as a ligand, binding to the palladium and inhibiting its catalytic activity.[5][7][8]

  • Nitro Group Interactions: While primarily an electronic challenge, the nitro group itself can potentially interact with the palladium center, although this is less common than pyridine coordination.

B. Strategies to Enhance Catalyst Stability

  • Ligand-to-Palladium Ratio: It can be beneficial to use a slight excess of the phosphine ligand relative to the palladium source.[11] This can help to prevent catalyst deactivation by ensuring the palladium center remains coordinated to the desired phosphine ligand rather than the pyridine substrate or amine.[11]

  • Use of Josiphos Ligands: Ferrocene-based diphosphine ligands, such as the Josiphos family, have shown considerable promise in challenging aminations.[9] Their unique steric and electronic properties can lead to highly active and stable catalysts.[15]

Visualizing the Catalytic Cycle and Ligand Role

To better understand the process, let's visualize the Buchwald-Hartwig catalytic cycle and the critical role of the ligand.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_ligand Role of Bulky Ligand Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - HX RedElim->Pd0 Ar-NR2 Ligand Bulky Ligand (L) e.g., RuPhos Ligand->Pd0 Stabilizes & Activates Shielding Steric Shielding Donation Electron Donation

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 2-Bromo-5-nitropyrimidine Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-nitropyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile and highly reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and succeed in your synthetic campaigns.

We will explore the nuances of scaling the synthesis of this compound and then delve into the troubleshooting of its two most common and critical transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of this compound

The synthesis of halogenated nitropyrimidines requires careful control of reaction conditions to ensure regioselectivity and avoid the formation of difficult-to-separate isomers or byproducts. While multiple routes exist, a common and scalable approach involves the direct nitration of a brominated pyrimidine precursor.

Experimental Protocol: Nitration of 2-Bromopyrimidine

This protocol is adapted from established procedures for the nitration of halogenated heterocycles.[1][2][3] Strict temperature control is paramount for success.

Materials:

  • 2-Bromopyrimidine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-bromopyrimidine (1.0 equiv) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equiv) to an equal volume of cold, concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-bromopyrimidine, maintaining the internal reaction temperature strictly between 0-5 °C.[2] The rate of addition is critical to prevent overheating and the formation of dinitrated or other side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious of gas evolution. Extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an isopropanol/water mixture) or by flash column chromatography.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (2-Bromopyrimidine, H₂SO₄, HNO₃) setup_reactor Set up Reactor (Flask, Stirrer, Thermometer) prep_reagents->setup_reactor cool_acid Cool H₂SO₄ to 0-5 °C setup_reactor->cool_acid add_substrate Add 2-Bromopyrimidine cool_acid->add_substrate add_nitrating_mix Dropwise add HNO₃/H₂SO₄ (Maintain T < 5 °C) add_substrate->add_nitrating_mix monitor Monitor by TLC/LC-MS add_nitrating_mix->monitor quench Quench on Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM/EtOAc neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify final_product Pure this compound purify->final_product

Troubleshooting & FAQs: Synthesis

This section addresses common issues encountered during the synthesis and scale-up.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature too low. 2. Product Loss During Workup: Product may have some solubility in the aqueous phase.[1] 3. Decomposition: Reaction temperature was too high.1. Extend Reaction Time: Confirm reaction completion with TLC/LC-MS before quenching. A slight, controlled increase in temperature (e.g., to 10 °C) may be needed, but proceed with caution. 2. Optimize Extraction: Perform multiple extractions (3-4x) with a suitable organic solvent. Ensure the pH is fully neutralized to minimize the salt form of any potential byproducts. 3. Strict Temperature Control: This is the most critical parameter. Ensure the cooling bath is efficient and the nitrating agent is added slowly to manage the exotherm.
Formation of Dark, Tarry Byproducts 1. Overheating: Localized "hot spots" due to rapid addition of nitrating agent. 2. Impure Starting Material: Contaminants in the 2-bromopyrimidine can lead to side reactions.1. Improve Agitation & Slow Addition: Use efficient overhead stirring, especially on a larger scale. Slowing the addition rate of the nitrating mixture allows for better heat dissipation. 2. Verify Starting Material Purity: Use high-purity starting material. If necessary, purify the 2-bromopyrimidine by distillation or chromatography before use.
Presence of Isomeric Impurities 1. Incorrect Nitration Temperature: Higher temperatures can lead to a loss of regioselectivity. 2. Incorrect Ratio of Nitrating Agents: The H₂SO₄/HNO₃ ratio influences the concentration of the active nitronium ion (NO₂⁺).1. Maintain Low Temperature: Perform the addition of the nitrating agent below 5 °C.[2] This minimizes the kinetic energy of the system, favoring the thermodynamically preferred 5-nitro isomer. 2. Optimize Acid Ratio: While a 1:1 volumetric ratio is common, slight adjustments can be explored to optimize for the desired isomer.
Difficulty in Purification 1. Similar Polarity of Isomers: Isomeric byproducts may co-elute during column chromatography. 2. Persistent Acidity: Residual acid can complicate purification and stability.1. High-Resolution Chromatography: Use a high-resolution silica gel column and experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Preparative HPLC may be necessary for very high purity. 2. Thorough Neutralization: Ensure the crude product is thoroughly washed during workup to remove all traces of acid before attempting purification.

Part 2: Key Reactions of this compound

The true utility of this compound lies in its reactivity. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of functionalizing this scaffold. The strong electron-withdrawing effect of the nitro group at the 5-position stabilizes the negative charge of the intermediate (Meisenheimer complex), making the 2-position highly susceptible to attack by nucleophiles like amines, thiols, and alkoxides.[4][5][6]

// Structures start [label=< this compound

>];

nucleophile [label="Nu:⁻"];

meisenheimer [label=< Meisenheimer Complex (Resonance Stabilized)

>];

product [label=< 2-Substituted-5-nitropyrimidine

>];

leaving_group [label="Br⁻"];

// Arrows and Labels start -> meisenheimer [label="1. Nucleophilic\nAttack (Addition)", fontsize=10, fontcolor="#EA4335"]; nucleophile -> start [style=invis]; // for positioning meisenheimer -> product [label="2. Elimination of\nLeaving Group", fontsize=10, fontcolor="#34A853"]; meisenheimer -> leaving_group [style=invis]; } Caption: General mechanism of the SNAr reaction.

  • Q1: My SNAr reaction with an amine nucleophile is sluggish and incomplete. What should I do?

    • A1: First, ensure your reagents are dry, as water can compete as a nucleophile. The primary cause of a sluggish reaction is often insufficient basicity or temperature. The reaction typically requires a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate the amine or neutralize the HBr byproduct. Gently heating the reaction (e.g., to 60-80 °C) in a polar aprotic solvent like DMF, DMSO, or NMP will significantly increase the reaction rate. Monitor by TLC/LC-MS to avoid decomposition at elevated temperatures.

  • Q2: I am observing multiple products in my reaction with a primary amine. What could be happening?

    • A2: This could be due to over-alkylation. If your primary amine product is sufficiently nucleophilic, it can react with another molecule of this compound. To mitigate this, try using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) to ensure the starting material is fully consumed. Alternatively, adding the bromopyrimidine slowly to a solution of the amine can maintain a high concentration of the nucleophile relative to the electrophile, disfavoring the side reaction.

  • Q3: Why is my reaction mixture turning dark brown or black?

    • A3: Dark coloration often indicates decomposition. The 5-nitropyrimidine core is electron-deficient and can be susceptible to degradation under harsh conditions, especially with strong bases or at high temperatures for extended periods.[4] Try running the reaction at a lower temperature for a longer time. If a strong base is required, consider a milder one like Cs₂CO₃ or K₃PO₄. Also, ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[7][8] The reaction is palladium-catalyzed and involves a well-defined catalytic cycle.[9]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; oa [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pdII [label="R¹-Pd(II)L₂-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tm [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pdII_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="R¹-R²\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oa [label="R¹-Br\n(this compound)"]; oa -> pdII; pdII -> tm [label="R²-B(OR)₂\nBase"]; tm -> pdII_r2; pdII_r2 -> re; re -> product; re -> pd0 [label="Regeneration"]; } Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Q1: My Suzuki reaction is not proceeding. The starting materials are recovered unchanged. What is the first thing to check?

    • A1: The most common point of failure in Suzuki couplings is the catalyst system.[10] First, ensure your palladium catalyst is active. Many Pd(0) sources are air-sensitive. Using a modern, air-stable precatalyst (e.g., XPhos Pd G3) can dramatically improve reproducibility.[10] Second, check your base. The base is crucial for activating the boronic acid for transmetalation.[9] A common issue is using a base that is not strong enough or has poor solubility. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃, especially with hindered substrates.[10] Finally, ensure your solvent was properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

  • Q2: My reaction shows some product, but also a significant amount of a byproduct corresponding to the protonated version of my boronic acid (protodeboronation). How can I prevent this?

    • A2: Protodeboronation is a major side reaction, especially with electron-rich or heteroaromatic boronic acids. It is often promoted by water and high temperatures.

      • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing it can reduce this side reaction. Use dry solvents and reagents.

      • Use a Milder Base: Sometimes a very strong base can facilitate the undesired protonolysis. Consider switching from an alkali metal hydroxide to a carbonate or phosphate base.[11]

      • Use a Boronic Ester: Pinacol (Bpin) esters are often more stable towards protodeboronation than the corresponding boronic acids.

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Q3: I am getting a homocoupling of my boronic acid (R²-R²) as the main byproduct. What causes this?

    • A3: Homocoupling is typically caused by the presence of oxygen. Oxygen can facilitate a palladium-mediated oxidative coupling of the boronic acid. The solution is rigorous degassing of your solvent and reaction mixture. Purging with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst is essential. Using a "freeze-pump-thaw" cycle is even more effective for complete oxygen removal.

  • Q4: The reaction works at a small scale, but fails upon scale-up. Why?

    • A4: Scale-up issues often relate to mass and heat transfer.

      • Inefficient Stirring: A reaction that mixes well in a 50 mL flask may have poor mixing in a 5 L reactor, leading to localized concentration and temperature gradients. Ensure you have adequate agitation.

      • Inefficient Degassing: It is much harder to effectively degas a large volume of solvent. Increase the sparging time significantly or use an industrial-scale degassing method.

      • Exotherms: The reaction exotherm may be negligible on a small scale but can cause the temperature to run away on a larger scale, leading to decomposition. Ensure you have adequate cooling capacity and consider adding reagents more slowly.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • ECHEMI. (n.d.). This compound SDS, 1210824-80-8 Safety Data Sheets.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.
  • (n.d.). 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-nitropyrimidine and 2-Fluoro-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, 2-substituted 5-nitropyrimidines and 5-nitropyridines serve as pivotal building blocks. Their utility largely stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for the construction of carbon-heteroatom bonds. This guide offers an in-depth comparison of the reactivity of two commonly employed substrates: 2-bromo-5-nitropyrimidine and 2-fluoro-5-nitropyridine. By delving into the underlying mechanistic principles and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in substrate selection and reaction optimization.

The Underlying Principles of Reactivity: An Overview of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For this reaction to proceed efficiently, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] Both this compound and 2-fluoro-5-nitropyridine are primed for SNAr for two key reasons:

  • The Pyrimidine/Pyridine Core: The nitrogen atom(s) within the heterocyclic ring are inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack.

  • The Nitro Group: The nitro group (-NO2) is a potent electron-withdrawing group. Its position para to the halogen leaving group is crucial, as it allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the final product.

SNAr_Mechanism Reactants Activated Heteroaryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Heteroaryl + Leaving Group Intermediate->Products Elimination of Leaving Group Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant_1 2-Halo-5-nitro-heterocycle Reaction_Vessel Combine reactants in a flask Reactant_1->Reaction_Vessel Reactant_2 Nucleophile (e.g., Benzylamine) Reactant_2->Reaction_Vessel Base Base (e.g., Et3N, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction_Vessel Stirring Stir at appropriate temperature (RT to reflux) Reaction_Vessel->Stirring Monitoring Monitor progress by TLC Stirring->Monitoring Quench Quench reaction (e.g., add water) Monitoring->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash organic layer and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Substituted Product Purify->Product

Sources

A Comparative Guide to 2-Bromo-5-nitropyrimidine and 2-Chloro-5-nitropyrimidine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-bromo-5-nitropyrimidine and 2-chloro-5-nitropyrimidine as substrates in nucleophilic aromatic substitution (SNAr) reactions. As versatile intermediates in medicinal chemistry and materials science, a nuanced understanding of their relative performance is critical for optimizing synthetic strategies. We will explore the mechanistic principles governing their reactivity, present comparative data, and provide a detailed experimental protocol.

The Mechanistic Landscape: SNAr on the Pyrimidine Scaffold

Nucleophilic aromatic substitution is a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on a planar aromatic ring.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is temporarily broken in this high-energy intermediate. In the second, faster step, a leaving group is expelled, and the ring's aromaticity is restored.[2]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This intrinsic property makes it an excellent scaffold for SNAr reactions.[4] The reactivity is further amplified by the presence of a strong electron-withdrawing group (EWG), such as the nitro (-NO₂) group in our compounds of interest. For the SNAr reaction to be efficient, the EWG must be positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer complex.[2][3] In 2-halo-5-nitropyrimidines, the nitro group is para to the C2 position, providing potent activation for nucleophilic attack at this site.

Caption: General mechanism for the SNAr reaction of 2-halo-5-nitropyrimidine.

The Leaving Group Effect: A Tale of Two Halogens

In SNAr reactions, the nature of the leaving group (the "element effect") has a profound and somewhat counterintuitive impact on reaction rates. While in SN2 reactions, iodide is the best halide leaving group and fluoride is the worst, the trend is inverted for SNAr: F > Cl ≈ Br > I .[1][5][6]

This reversal is a direct consequence of the two-step mechanism. The rate-determining step is the initial nucleophilic attack, not the subsequent loss of the leaving group.[7] The key factors influencing this first step are:

  • Electronegativity: A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, polarizing the carbon-halogen bond. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Bond Strength: The strength of the carbon-halogen bond is largely irrelevant to the reaction rate, as this bond is broken in the fast, non-rate-determining second step.

When comparing chlorine and bromine, their electronegativities are quite similar (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96). Consequently, their ability to activate the pyrimidine ring for nucleophilic attack is very close. The literature consistently groups them together, indicating that 2-chloro-5-nitropyrimidine and this compound exhibit nearly identical reactivity in SNAr reactions .[5][8] Any minor differences in reaction rates are often negligible and can be easily compensated for by slight adjustments to reaction time or temperature.

Performance and Practical Considerations

While the intrinsic electronic properties of 2-bromo- and 2-chloro-5-nitropyrimidine lead to similar reactivity, practical considerations in a laboratory or process setting can guide the choice of substrate.

FeatureThis compound2-Chloro-5-nitropyrimidineAnalysis
Reactivity HighHighReactivity is comparable due to the similar electronegativity of Br and Cl. Both are excellent substrates for SNAr with a wide range of N-, O-, and S-nucleophiles.[5][9]
Yields Generally highGenerally highIn analogous reactions, both substrates typically provide high yields of the desired product. Minor variations are more likely due to reaction optimization than a fundamental difference in reactivity.
Cost & Availability Generally higher costGenerally lower cost2-Chloro-5-nitropyrimidine is often more commercially available and cost-effective, making it the preferred choice for large-scale synthesis and initial methodology development.
Molecular Weight 203.98 g/mol 159.53 g/mol The lower molecular weight of the chloro-compound is a minor advantage in terms of atom economy.

Experimental Protocol: General Procedure for SNAr

This protocol provides a robust, self-validating method for the synthesis of 2-substituted-5-nitropyrimidines. It is applicable to both chloro- and bromo- substrates with amine nucleophiles.

Objective: To synthesize 2-(benzylamino)-5-nitropyrimidine from 2-chloro-5-nitropyrimidine and benzylamine.

Materials:

  • 2-Chloro-5-nitropyrimidine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Workflow Diagram:

experimental_workflow reagents 1. Reagent Preparation - Dissolve 2-halo-5-nitropyrimidine in solvent (DMF/MeCN). - Add base (DIPEA). addition 2. Nucleophile Addition - Add benzylamine dropwise at 0°C or RT. reagents->addition reaction 3. Reaction Monitoring - Stir at RT or heat (e.g., 60-80°C). - Monitor progress by TLC/LC-MS. addition->reaction workup 4. Aqueous Workup - Quench with water. - Extract with EtOAc. - Wash with NaHCO₃ & brine. reaction->workup purification 5. Isolation & Purification - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis 6. Product Analysis - Confirm structure and purity (NMR, MS). purification->analysis

Caption: Standard workflow for an SNAr reaction and product isolation.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitropyrimidine (1.0 eq). Dissolve it in a suitable volume of anhydrous DMF or MeCN (approx. 0.2-0.5 M concentration).

    • Causality Note: DMF and other polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but do not strongly hydrogen-bond with the nucleophile, thus preserving its reactivity.[10]

  • Base Addition: Add DIPEA (1.5 eq) to the solution. DIPEA is a non-nucleophilic base used to scavenge the HCl or HBr generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution. If the reaction is highly exothermic, perform the addition at 0°C using an ice bath.

  • Reaction: Allow the mixture to stir at room temperature. If the reaction is sluggish (as determined by TLC or LC-MS monitoring), it can be gently heated to 60-80°C. Reactions are typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(benzylamino)-5-nitropyrimidine.

Conclusion

Both this compound and 2-chloro-5-nitropyrimidine are highly effective substrates for nucleophilic aromatic substitution, exhibiting very similar reactivity profiles. The choice between them is rarely dictated by chemical performance. For researchers and drug development professionals, 2-chloro-5-nitropyrimidine generally represents the more economical and readily accessible starting material , making it the default choice for synthesis design and scale-up operations.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • OChem Tutor. (2023).
  • Wikipedia. (n.d.).
  • Nagafuji, K., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Nanyang Technological University Institutional Repository. [Link]
  • Umar, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Butler, D. E., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
  • Rogoza, A. V., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Um, I.-H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Téllez-Vargas, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
  • Umar, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
  • Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • Campodónico, P. R., et al. (2022). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-5-nitropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Bromo-5-nitropyrimidine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, this compound stands as a cornerstone electrophile. Its pyrimidine core, rendered electron-deficient by two ring nitrogens and further activated by a potent nitro group at the 5-position, makes it an exemplary substrate for a variety of synthetic transformations. The bromine atom at the 2-position serves as a versatile leaving group, readily participating in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This dual reactivity allows for the construction of complex molecular architectures, making it an invaluable building block for drug discovery professionals.

However, reliance on a single reagent can limit synthetic strategy. Factors such as cost, specific reactivity requirements, chemoselectivity, and downstream compatibility often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternative reagents to this compound, offering experimental insights and data to inform rational reagent selection in your synthetic endeavors.

The Duality of Reactivity: SNAr vs. Cross-Coupling

The choice of reagent is fundamentally dictated by the desired transformation. The reactivity of the leaving group at the 2-position of the 5-nitropyrimidine core follows opposing trends for the two most common reaction classes: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. Understanding this dichotomy is critical for selecting the appropriate tool for the job.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the leaving group.[2] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The high electronegativity of the leaving group enhances the electrophilicity of this carbon, accelerating the attack. Consequently, the reactivity trend for halogens is:

F > Cl > Br > I [2][4]

Palladium-Catalyzed Cross-Coupling

Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[5][6] This step is facilitated by weaker carbon-halogen bonds. Therefore, the reactivity trend is inverted:

I > Br > Cl >> F [7]

This fundamental difference in mechanism governs the strategic selection of the reagents discussed below.

Halogen-Based Alternatives: A Matter of Reactivity and Economics

The most direct alternatives to this compound involve simply swapping the halogen atom.

2-Chloro-5-nitropyrimidine

As a widely available and cost-effective reagent, 2-chloro-5-nitropyrimidine is a common substitute.

  • In SNAr: It is less reactive than its bromo and fluoro counterparts.[2] This can be advantageous for achieving selectivity in molecules with multiple electrophilic sites or for controlling highly exothermic reactions. However, it often requires more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to the bromo- derivative.[8]

  • In Cross-Coupling: The stronger C-Cl bond makes it significantly less reactive than this compound in reactions like Suzuki and Buchwald-Hartwig amination.[5][7] Achieving high yields often necessitates more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases.[9][10]

2-Fluoro-5-nitropyrimidine

This reagent represents the pinnacle of reactivity for SNAr reactions.

  • In SNAr: The extreme electronegativity of fluorine makes the C2 position highly electrophilic, leading to rapid reaction rates, often at lower temperatures than required for chloro or bromo analogues.[4][11] This makes it the reagent of choice for reactions with weak nucleophiles or on thermally sensitive substrates.

  • In Cross-Coupling: 2-Fluoro-5-nitropyrimidine is generally considered unreactive in palladium-catalyzed cross-coupling reactions due to the immense strength of the C-F bond. This chemical orthogonality can be exploited for sequential functionalization.

Sulfonate-Based Alternatives: The High-Reactivity Option

Sulfonate esters, such as tosylates and mesylates, are superb leaving groups and serve as excellent alternatives, particularly for SNAr. They are typically prepared in a straightforward manner from the corresponding 2-hydroxy-5-nitropyrimidine.

Synthesis of the Precursor: 2-Hydroxy-5-nitropyrimidine

This key precursor can be synthesized via several routes, most commonly by the nitration of 2-hydroxypyridine or through a one-pot nitration/diazotization/hydrolysis sequence starting from 2-aminopyridine.[12][13]

2-Tosyloxy-5-nitropyrimidine & 2-Mesyloxy-5-nitropyrimidine

These reagents are synthesized by treating 2-hydroxy-5-nitropyrimidine with tosyl chloride or mesyl chloride, respectively, in the presence of a base.[14]

  • In SNAr: Tosylates and mesylates are highly effective leaving groups, with reactivity often comparable to or exceeding that of bromide. They are particularly useful when the corresponding halide is difficult to prepare or when very mild reaction conditions are required.

  • In Cross-Coupling: While less common than aryl triflates, aryl tosylates can participate in cross-coupling reactions. However, they are generally less reactive than the corresponding bromides and require specialized catalyst systems, often similar to those used for aryl chlorides.

Comparative Data Summary

The following table provides a qualitative comparison of the performance of this compound and its alternatives.

ReagentRelative SNAr ReactivityRelative Cross-Coupling ReactivityKey AdvantagesConsiderations
2-Fluoro-5-nitropyrimidine +++ (Highest)— (Inert)Excellent for SNAr, enables orthogonal chemistry.[11]Higher cost, unsuitable for cross-coupling.
2-Chloro-5-nitropyrimidine + (Lowest)+ (Lowest)Cost-effective, moderate reactivity allows for selectivity.Requires forcing conditions for both reaction types.[8][10]
This compound ++ (Benchmark)++ (Benchmark)Versatile "all-rounder" with balanced reactivity.Standard benchmark for comparison.
2-Tosyloxy-5-nitropyrimidine +++ (High)+ (Low)Excellent leaving group for SNAr, easily prepared.[14]Requires precursor synthesis, less common for cross-coupling.

Mechanistic Insights and Rationale for Selection

The choice between these reagents is a strategic decision based on the underlying reaction mechanisms.

SNAr Mechanism and Reagent Choice

The SNAr reaction proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. The stability of this intermediate is paramount and is greatly enhanced by the electron-withdrawing nitro group. The leaving group's primary role is to influence the electrophilicity of the reaction center.

SNAr_Mechanism cluster_intermediate Rate-Determining Step cluster_product Product Formation R_Pyr 5-Nitro-2-X-pyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) R_Pyr->Meisenheimer k1 (slow) Nucleophilic Attack Nu Nucleophile (Nu⁻) Product 2-Nu-5-nitropyrimidine Meisenheimer->Product k2 (fast) Leaving Group Expulsion

Caption: Generalized SNAr Mechanism.
  • Choose 2-Fluoro-5-nitropyrimidine when you need the highest reactivity for SNAr, especially with poor nucleophiles.

  • Choose 2-Chloro-5-nitropyrimidine for cost-sensitive syntheses or when moderate reactivity is needed to control selectivity.

  • Choose 2-Tosyloxy-5-nitropyrimidine when a highly reactive, non-halide alternative is desired or for substrates where tosylation is more convenient than halogenation.

Cross-Coupling Mechanism and Reagent Choice

The catalytic cycle for Suzuki-Miyaura coupling, a representative cross-coupling reaction, highlights the importance of the oxidative addition step.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (Rate-Determining) Transmetal_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Reductive Elimination Product R¹-R² Transmetal_complex->Product Reactant_RX R¹-X (e.g., this compound) Reactant_RX->PdII_complex Reactant_Boronic R²-B(OR)₂ (Boronic Acid/Ester) Reactant_Boronic->Transmetal_complex Base Base Base->PdII_complex activates

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
  • Choose this compound as the default for reliable and efficient cross-coupling reactions under standard conditions.

  • Choose 2-Chloro-5-nitropyrimidine when cost is a primary driver and access to more sophisticated ligands and catalysts is available to overcome its lower reactivity.[10]

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for SNAr with an Amine

This protocol details the reaction of a 5-nitropyrimidine electrophile with a primary or secondary amine.

  • Reagent Setup: In a round-bottom flask, dissolve the 2-substituted-5-nitropyrimidine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP, ~0.2 M concentration).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 equiv.) to the solution.

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.), to act as an acid scavenger.[2]

  • Reaction Conditions:

    • For 2-Fluoro- or 2-Tosyloxy- derivatives: Stir the reaction at room temperature to 50 °C.

    • For 2-Bromo- derivative: Heat the reaction mixture to 60-80 °C.

    • For 2-Chloro- derivative: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-12 hours).

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed coupling with an arylboronic acid.

  • Reagent Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-halo-5-nitropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition:

    • For 2-Bromo- derivative: Add a standard palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like PPh₃ (4-8 mol%).

    • For 2-Chloro- derivative: Add a palladium precatalyst such as Pd₂(dba)₃ (2-3 mol%) along with a bulky, electron-rich ligand like SPhos or XPhos (4-6 mol%).[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 10:1).[5][6]

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

While this compound remains a versatile and reliable workhorse in synthesis, a nuanced understanding of its alternatives provides the modern chemist with a broader and more adaptable toolkit. For SNAr reactions demanding high reactivity, 2-fluoro- and 2-tosyloxy-5-nitropyrimidine offer superior performance. For cost-driven processes, 2-chloro-5-nitropyrimidine is a viable, albeit less reactive, option. The choice of reagent is not merely a matter of substitution but a strategic decision that impacts reaction efficiency, cost, and overall synthetic design. By understanding the mechanistic underpinnings of these key transformations, researchers can make informed choices, optimizing their path to complex and valuable molecules.

References

[2] BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.

[5] BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.

[15] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

[12] Guidechem. (n.d.). 2-Hydroxy-5-nitropyridine 5418-51-9 wiki.

[11] (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.

[4] Buncel, E., & Dust, J. M. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.

[16] PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.

[17] Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

[13] Wikipedia. (n.d.). Buchwald–Hartwig amination.

[18] NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

[19] Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

[20] Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

[21] BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.

[22] The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

[23] BenchChem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide.

[24] (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.

[6] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

[25] BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Bromo-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-nitropyrimidine and its derivatives are crucial heterocyclic building blocks, forming the scaffold for a multitude of active pharmaceutical ingredients (APIs). Their inherent reactivity, while valuable for synthesis, also presents a significant risk for the formation of process-related impurities and degradation products.[1][2] Consequently, a robust, validated analytical methodology for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance based on field-proven insights and supporting data. All methodologies discussed adhere to the principles outlined by the International Conference on Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) to ensure regulatory compliance.[3]

The Primacy of HPLC in Purity Profiling

High-Performance Liquid Chromatography, particularly in its reversed-phase modality (RP-HPLC), remains the gold standard for the purity analysis of moderately polar, non-volatile compounds like this compound.[1][4] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.

The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, or C18) and a polar mobile phase. For a molecule like this compound, the separation is governed by its moderate polarity, stemming from the electronegative nitro and bromo groups and the nitrogen atoms in the pyrimidine ring.

Causality Behind Method Development Choices:

  • Column Selection: A C18 column is the logical starting point. Its hydrophobic nature provides sufficient retention for the pyrimidine derivative, allowing for effective separation from more polar starting materials or less polar byproducts.

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component (like water or a buffer) and an organic modifier (like acetonitrile or methanol). The ratio is optimized to achieve adequate retention and resolution. For halogenated nitroaromatic compounds, peak shape can be a challenge. The basic nitrogen in the pyrimidine ring can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to protonate the silanols and improve peak symmetry.

  • Detector Selection: The nitro-substituted aromatic ring of this compound contains a strong chromophore, making UV-Vis detection highly suitable and sensitive.[5] A Diode-Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.[6]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Equilibrate HPLC System with Mobile Phase filter->hplc_system inject Inject Sample hplc_system->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report with System Suitability Results calculate->report

Caption: HPLC Purity Assessment Workflow.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating system for the purity assessment of this compound. The inclusion of system suitability tests ensures the chromatographic system is performing adequately for the analysis.[7]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent to reduce peak tailing.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B A gradient elution is used to ensure elution of potential impurities with a wider polarity range.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Temperature control ensures reproducible retention times.
Detection 254 nm A common wavelength for aromatic compounds.
Injection Vol. 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the test sample.

4. System Suitability Test (SST):

  • Before sample analysis, inject the standard solution five times.

  • The system is deemed suitable if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.[4]

    • Tailing factor: 0.8 - 1.5.[4]

    • Theoretical plates: ≥ 2000.[4]

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Record the chromatograms for 30 minutes.

6. Calculation of Purity:

  • Purity is calculated using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis of Analytical Technologies

While HPLC is the workhorse, no single technique can provide a complete purity profile.[1] Orthogonal methods—those that separate compounds based on different chemical or physical principles—are essential for a comprehensive assessment.

TechniquePrinciplePrimary Use for this compoundAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Routine Purity & Impurity Quantitation. High precision, robustness, cost-effective for routine QC.[1]Cannot identify unknown impurities; limited sensitivity for non-UV active compounds.[]
UPLC-UV Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.High-Throughput Screening & Improved Resolution. Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation.
LC-MS HPLC coupled with a Mass Spectrometer detector.Impurity Identification & Structure Elucidation. Provides molecular weight and fragmentation data for definitive identification of unknown impurities.[9]More complex and expensive instrumentation; quantitative response can be variable.
GC-MS Separation of volatile compounds in a gaseous mobile phase with MS detection.Analysis of Residual Solvents & Volatile Impurities. Gold standard for volatile organic compounds.[2][10]Not suitable for non-volatile or thermally labile compounds like the main analyte.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to an internal standard.Absolute Purity Determination & Reference Standard Characterization. Primary ratio method, does not require a specific reference standard of the analyte itself.[10]Lower sensitivity than chromatographic methods; requires a highly pure internal standard.
Data Presentation: A Representative Analysis

The table below shows a hypothetical but realistic purity analysis of a batch of this compound using the described HPLC method.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,5000.05Unknown Impurity 1
28.53,0000.10Starting Material (e.g., 2-aminopyridine)
312.1 2,982,000 99.70 This compound
415.34,5000.15Unknown Impurity 2
Total 2,991,000 100.00

This data demonstrates a high-purity batch (99.70%), with minor impurities identified as residual starting material and two unknown peaks. To identify "Unknown Impurity 1" and "Unknown Impurity 2," a technique like LC-MS would be required.

Conclusion: An Integrated Approach to Purity Assurance

For the critical task of assessing the purity of this compound derivatives, RP-HPLC stands out as the primary, validated method for routine quality control. Its robustness, precision, and cost-effectiveness make it ideal for quantifying known and unknown impurities.[1]

However, a truly trustworthy purity profile is not built on a single technique. The limitations of HPLC-UV, particularly in identifying unknown peaks, necessitate an integrated analytical strategy. The strategic use of orthogonal methods like LC-MS for structural elucidation, GC-MS for volatile impurity profiling, and qNMR for absolute purity assignment provides a comprehensive, self-validating system. This multi-faceted approach ensures that the building blocks of modern therapeutics are of the highest possible quality, safeguarding the integrity of the drug development process and, ultimately, patient safety.

References

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager. [Link]
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Hopax Fine Chemicals. [Link]
  • 5 Methods for Impurity Profiling in Pharmaceuticals. Toref. [Link]
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar. [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.. [Link]
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-5-nitropyrimidine Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-Bromo-5-nitropyrimidine in Synthesis

This compound stands as a critical heterocyclic building block in medicinal chemistry and materials science. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1] The strategic placement of a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.

The most common and powerful of these transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3][4] Each of these reactions provides a pathway to a different class of substituted nitropyrimidines, which are often key intermediates in the synthesis of high-value compounds. Given the importance of these products, rigorous analytical characterization is not merely a procedural step but a cornerstone of synthetic validation. It ensures structural integrity, confirms purity, and provides the confidence needed to advance a compound through the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to characterize the products of these coupling reactions. It is designed from the perspective of a senior application scientist, moving beyond simple protocols to explain the causality behind experimental choices and to present a logical, self-validating workflow for comprehensive analysis.

Pivotal Coupling Reactions: Transforming the Pyrimidine Core

The reactivity of the C-Br bond in this compound is exploited in several cornerstone cross-coupling reactions. Understanding these transformations is the first step in predicting the structures of the resulting products and devising an appropriate characterization strategy.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Cu(I), Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine, Base) start->buchwald prod_suzuki 2-Aryl/Vinyl-5-nitropyrimidines suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-5-nitropyrimidines sonogashira->prod_sonogashira prod_buchwald N-Substituted-5-nitropyrimidin-2-amines buchwald->prod_buchwald

Caption: Key cross-coupling reactions of this compound.

A Comparative Guide to Core Analytical Techniques

The comprehensive characterization of a novel compound is a multi-faceted process. No single technique can provide all the necessary information. Instead, a combination of spectroscopic and chromatographic methods is required to build an unassailable body of evidence for the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for the unambiguous structural elucidation of organic compounds in solution.[5] For the coupling products of this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of every atom in the molecule.

Expertise & Causality: The pyrimidine ring protons are highly diagnostic. In the this compound starting material, the two protons on the ring appear as distinct signals. Upon successful coupling, the disappearance of the starting material's signals and the appearance of new signals corresponding to the coupled moiety (e.g., aromatic protons from a Suzuki reaction, or N-H and alkyl protons from a Buchwald-Hartwig reaction) provide the first line of evidence for a successful transformation. The strong electron-withdrawing effect of the nitro group significantly deshields adjacent protons, pushing their chemical shifts downfield, a key feature to look for in the spectra.[6]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to clearly show exchangeable protons like N-H.[6]

  • Instrumentation: Use a standard NMR spectrometer (400 MHz or higher for better resolution).

  • Acquisition: Acquire a standard ¹H spectrum. Key parameters to check are the spectral width, acquisition time, and number of scans (typically 8-16 scans are sufficient for a sample of this concentration).

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (J-values in Hz) to establish connectivity. For example, the protons on a newly introduced phenyl ring in a Suzuki product will show characteristic aromatic splitting patterns.[7]

Data Comparison: NMR Spectroscopy

Feature ¹H NMR ¹³C NMR
Primary Information Proton count, chemical environment, connectivity (J-coupling) Carbon count, hybridization (sp, sp², sp³), chemical environment
Strengths High resolution, quantitative, non-destructive, provides detailed structural connectivity. Unambiguously determines the number of unique carbons, less signal overlap than ¹H NMR.[8]
Limitations Signal overlap can occur in complex molecules. Quadrupolar nuclei can broaden adjacent proton signals. Low natural abundance (1.1%) requires longer acquisition times or more concentrated samples.[8]

| Best For | Confirming the presence of the coupled group and analyzing fine structural details. | Verifying the carbon skeleton of the product and identifying quaternary carbons. |

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental composition.[9] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, offering powerful evidence for the product's identity.

Expertise & Causality: The first check in any MS analysis is the molecular ion peak (e.g., [M+H]⁺ in ESI positive mode). Its mass must correspond to the calculated molecular weight of the expected product. For reactions involving this compound, a key diagnostic is to check for the presence of the starting material. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, which gives any bromine-containing fragment a characteristic M, M+2 isotopic pattern. The absence of this pattern in the molecular ion of the purified product is a strong indicator of a complete reaction. Fragmentation patterns can also provide structural information, as the pyrimidine ring is relatively stable and often remains intact while substituents are cleaved.[9]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap instrument). An electrospray ionization (ESI) source is common for this class of compounds.[11][12]

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically using water and acetonitrile with 0.1% formic acid as mobile phases.[9][13] This separates the product from any residual starting materials or byproducts before it enters the mass spectrometer.

  • MS Acquisition: Acquire data in both positive and negative ion modes to ensure detection. Set the mass range to cover the expected molecular weight of the product. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Identify the molecular ion and compare its exact mass to the theoretical value. Analyze any significant fragment ions to corroborate the proposed structure.

Data Comparison: Mass Spectrometry Techniques

Technique Primary Information Strengths Limitations
GC-MS Molecular weight & fragmentation of volatile compounds. Excellent separation for non-polar, volatile compounds; extensive fragmentation libraries available.[14] Not suitable for non-volatile or thermally labile compounds; may require derivatization.[14]
LC-MS (ESI/APCI) Molecular weight of a wide range of compounds. Broad applicability, soft ionization preserves molecular ion, easily coupled with HPLC for purity analysis.[11][15] Fragmentation can sometimes be limited; matrix effects can suppress ionization.[16]

| HRMS (e.g., TOF, Orbitrap) | Highly accurate mass measurement, elemental composition. | Provides unambiguous molecular formula, increasing confidence in structural assignment.[17] | Higher cost and complexity of instrumentation. |

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for assessing the purity of chemical compounds.[18] For drug development professionals, quantifying the purity of a synthetic intermediate is a critical quality control step.

Expertise & Causality: The goal of an HPLC method is to achieve baseline separation between the main product peak and all potential impurities, including starting materials, reagents, and byproducts. A UV-Vis or Diode Array Detector (DAD) is typically used. The choice of wavelength is important for sensitivity; it should be set at or near the λ_max of the product, which can be determined from a UV-Vis spectrum. For nitropyrimidine derivatives, this is often in the 254-320 nm range. A purity assessment is only valid if the method can "see" all components. Therefore, running the analysis at multiple wavelengths is a good practice to ensure no impurities are missed.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrument & Column: Use an HPLC system with a UV/DAD detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13][19]

  • Mobile Phase: Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% acetonitrile).[13] Using a buffer or acid modifier improves peak shape for basic compounds like pyrimidines.[18]

  • Method: Develop a gradient method. For example: start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.[13]

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).[14]

  • Analysis: Inject the sample and record the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Data Comparison: Chromatographic Methods

Technique Principle Strengths Best For
HPLC-UV/DAD Separation based on polarity.[14] Highly quantitative, robust, widely applicable for non-volatile compounds, DAD provides spectral data. Routine purity assessment, quantification of impurities, method validation.
TLC Separation based on polarity on a stationary phase plate. Fast, inexpensive, excellent for rapid reaction monitoring. Quick check of reaction completion, screening for purification conditions.

| GC-FID | Separation based on boiling point/volatility. | High resolution for volatile compounds, FID provides universal response for hydrocarbons. | Analysis of volatile byproducts or starting materials. |

X-ray Crystallography: The Definitive Structure

When absolute, unambiguous structural confirmation is required, single-crystal X-ray diffraction is the ultimate technique. It provides a three-dimensional model of the molecule, revealing precise bond lengths, angles, and stereochemistry.[20]

Expertise & Causality: This technique is not used for routine analysis but is invaluable for structurally complex products, for resolving stereochemical ambiguities, or for publishing a novel compound in a high-impact journal. The primary challenge is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystal structure provides irrefutable proof of the molecular connectivity and conformation.[21][22]

Experimental Protocol: Overview

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging and time-consuming step.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The diffracted X-rays are collected by a detector.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. A molecular model is fitted to this map and refined to generate the final structure.

Integrated Analytical Workflow: A Validating System

A logical and efficient workflow ensures that all necessary data is collected to confirm the identity and purity of a new compound. This workflow should be designed as a self-validating system, where the results of one technique corroborate the others.

Caption: A logical workflow for analytical characterization.

Conclusion

The analytical characterization of this compound coupling products is a systematic process that relies on the synergistic use of multiple techniques. While NMR and high-resolution mass spectrometry are the cornerstones of structural identification, HPLC is non-negotiable for establishing purity. Each method provides a unique piece of the puzzle, and only by assembling them all can a researcher be confident in their synthetic outcome. This guide provides the strategic framework and practical protocols necessary to perform this characterization with scientific rigor and efficiency, ultimately accelerating the journey from chemical synthesis to impactful discovery.

References

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
  • (2021).
  • Voet, D., & Voet, J. G. (2004). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12(1), 346. [Link]
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3586-3606. [Link]
  • ResearchGate. (2016). The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. [Link]
  • Bartolini, M., et al. (2020).
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Zaynitdinova, R. M., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Zaynitdinova, R. M., et al. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
  • Chemistry LibreTexts. (2023).
  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification.
  • Gallop, C. W. D., Chen, M. T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 16(14), 3724–3727. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2015).
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-Ostoot, F. H., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3505. [Link]
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Li, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(36), 9887-9894. [Link]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Quintanilla-Licea, R., et al. (2014). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 19(12), 21316-21360. [Link]

Sources

A Researcher's Guide to the Synthesis and NMR Validation of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and analytical validation of 2-Bromo-5-nitropyrimidine. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible outcome. The core of this guide is a self-validating system, where rigorous NMR spectroscopic analysis is compared against reference data and potential isomeric impurities, establishing an unambiguous benchmark for product identity and purity.

The Synthetic Challenge: More Than Just a Reaction

This compound is a vital heterocyclic building block in medicinal chemistry and materials science, frequently used in cross-coupling reactions and nucleophilic substitutions.[1] Its value lies in the specific arrangement of its functional groups—a bromine atom ripe for metal-catalyzed reactions and a nitro group that powerfully influences the ring's electronics and can be reduced to a versatile amino group.

However, its synthesis is not without challenges. The primary concerns are achieving high regioselectivity to produce the desired 2-bromo-5-nitro isomer over other possibilities (e.g., 2-bromo-3-nitropyridine) and ensuring the removal of the starting materials. Simple methods like melting point determination (139-141°C) are indicative but insufficient for confirming isomeric purity.[2] Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and quality control.

A Field-Tested Synthetic Protocol: Oxidation of 2-Amino-5-bromopyridine

While several synthetic routes exist, the oxidation of 2-amino-5-bromopyridine is a widely adopted and scalable method. This pathway is often preferred due to the high regioselectivity achieved in the initial bromination of 2-aminopyridine and the reliable subsequent oxidation.[3]

The mechanism hinges on the conversion of the amino group to a nitro group using a potent oxidizing agent. A common and effective method involves using hydrogen peroxide in an acidic medium, such as sulfuric acid.[4] The acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack, while activating the amino group for oxidation. Careful temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol: Synthesis
  • Preparation of Amine Solution: In a well-ventilated fume hood, 2-amino-5-bromopyridine is slowly added to concentrated sulfuric acid at a controlled temperature (e.g., below 30°C) with stirring. This exothermic acid-base reaction requires careful management.[4]

  • Oxidation: The reaction mixture is cooled (e.g., to 10-15°C), and 30% hydrogen peroxide is added dropwise, maintaining the low temperature.[3]

  • Reaction Progression: After the addition is complete, the reaction is allowed to stir at a low temperature for 1-2 hours before being gradually warmed to 30-40°C and held until HPLC or TLC analysis shows complete consumption of the starting material.[3]

  • Workup and Isolation: The reaction mixture is carefully poured onto crushed ice. This precipitates the product, which is less soluble in the aqueous acidic medium. The resulting solid is isolated by filtration, washed extensively with water to remove residual acid, and then with a solvent like isopropanol to aid in drying.[4] The final product is dried under vacuum to yield this compound as a yellow powder.[2]

NMR Validation: The Gold Standard for Structural Confirmation

NMR spectroscopy provides an unambiguous structural fingerprint of the molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, we can confirm the precise arrangement of substituents and assess the sample's purity.

Workflow from Synthesis to Validation

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage cluster_validation Validation Outcome A 1. Dissolve 2-Amino-5-bromopyridine in conc. H₂SO₄ B 2. Add H₂O₂ at 10-15°C A->B C 3. Warm to 40°C & Monitor B->C D 4. Quench on Ice & Filter C->D E Crude this compound D->E F Prepare NMR Sample (in CDCl₃ or DMSO-d₆) E->F Sample Prep G Acquire ¹H & ¹³C NMR Spectra F->G H Data Analysis: - Chemical Shifts - Coupling Constants - Integration G->H I Compare to Reference Data & Potential Impurities H->I J Structure Confirmed? Purity ≥ 98%? I->J K Product Validated J->K Yes L Repurify or Re-synthesize J->L No

Caption: Workflow for the synthesis and NMR validation of this compound.

¹H NMR Comparative Analysis

The ¹H NMR spectrum of this compound is highly diagnostic. The pyridine ring contains three distinct protons, each giving a unique signal. The expected pattern is compared against a common starting material and a potential isomeric byproduct in the table below.

CompoundH-3 Signal (δ, ppm)H-4 Signal (δ, ppm)H-6 Signal (δ, ppm)Rationale for Key Differences
This compound (Target) ~8.5 (dd, J ≈ 9.0, 0.5 Hz)~9.3 (dd, J ≈ 2.8, 0.5 Hz)~7.8 (dd, J ≈ 9.0, 2.8 Hz)The H-4 proton is significantly downfield due to the strong electron-withdrawing effect of the para-nitro group and the ortho-nitrogen atom.
2-Amino-5-bromopyridine (Impurity) ~7.8 (d, J ≈ 8.7 Hz)~8.2 (d, J ≈ 2.4 Hz)~6.5 (dd, J ≈ 8.7, 2.4 Hz)The amino group is electron-donating, shifting all protons significantly upfield compared to the product. The broad signal for NH₂ protons would also be visible.
5-Bromo-2-nitropyridine (Isomer) [5]~8.4 (dd, J ≈ 8.8, 2.6 Hz)~8.1 (dd, J ≈ 8.8, 0.6 Hz)~8.8 (dd, J ≈ 2.6, 0.6 Hz)The positions of the nitro and bromo groups are swapped. The H-6 proton, now ortho to the nitro group, would be the most downfield signal.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz.

¹³C NMR Data Summary

The ¹³C NMR spectrum provides further confirmation, with five expected signals for the pyridine ring carbons.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-2 (C-Br)~142Carbon directly attached to bromine is deshielded.
C-3~125
C-4~140Deshielded by the adjacent nitro group.
C-5 (C-NO₂)~148Carbon attached to the electron-withdrawing nitro group.
C-6~152Most deshielded carbon due to proximity to the ring nitrogen.

Note: Data is based on predicted values and data from similar structures.[6][7] For definitive assignment, 2D NMR experiments like HSQC and HMBC may be employed.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the dried, synthesized this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, though DMSO-d₆ can be used if solubility is an issue.[1]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogenous solution should be obtained.

  • Acquisition: Insert the sample into the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument protocols.

By rigorously comparing the acquired spectra to the expected data and considering potential impurities, a researcher can confidently validate the synthesis of high-purity this compound, ensuring the reliability of subsequent experiments.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • PubChem. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing. Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing.
  • The Royal Society of Chemistry. Supporting Information.
  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACS Publications. (2017). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds via this palladium-catalyzed reaction is particularly crucial for the construction of novel pharmaceutical candidates. A key building block in many synthetic pathways is 2-Bromo-5-nitropyrimidine, owing to its reactive sites amenable to further functionalization. However, the electron-deficient nature of the pyrimidine ring and the presence of the nitro group can present unique challenges to achieving high-yielding and clean coupling reactions.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. Drawing upon data from analogous heteroaryl halide couplings and established principles of organometallic catalysis, we will explore the nuances of catalyst and ligand selection, reaction optimization, and provide actionable experimental protocols.

The Critical Role of the Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the intricate interplay between the palladium precursor, the ancillary ligand, the base, and the solvent. For an electron-deficient substrate like this compound, the choice of ligand is especially critical as it directly influences the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.

Understanding the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Aryl_R Ar-Pd(II)-R' Ln Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R' RedElim->Pd0 caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Analysis of Catalyst Systems

While a direct, head-to-head comparative study for this compound is not extensively documented in publicly available literature, we can extrapolate performance from studies on structurally similar and electronically demanding heteroaryl bromides. The following table summarizes the expected performance of three widely-used palladium-based catalyst systems.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
System 1: The Workhorse 2-5PPh₃K₂CO₃ or Na₂CO₃1,4-Dioxane/H₂O80-10012-2470-85Readily available and cost-effective. May require longer reaction times and higher catalyst loadings.[1]
System 2: The Buchwald Ligand Advantage 1-3SPhos or XPhosK₃PO₄Toluene or 1,4-Dioxane80-1104-1285-95+Bulky, electron-rich phosphine ligands accelerate reductive elimination, leading to higher turnover numbers and suitability for challenging substrates.[2][3]
System 3: The NHC Revolution 0.5-2IPr or IMesCs₂CO₃ or K₃PO₄THF or 1,4-DioxaneRT-802-890-98+N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and steric bulk, leading to highly active and stable catalysts, often allowing for lower catalyst loadings and milder conditions.[4]

In-Depth Look at Catalyst Selection

System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This is often the first catalyst system screened due to its commercial availability and relatively low cost. For many standard Suzuki couplings, Pd(PPh₃)₄ provides satisfactory results. However, for electron-deficient substrates like this compound, the relatively lower electron-donating ability of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination, necessitating higher catalyst loadings and longer reaction times.

System 2: Buchwald Ligands (e.g., SPhos, XPhos) with a Pd(II) Precursor

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos, when used with a palladium precursor like Pd(OAc)₂, form highly active Pd(0) species in situ. The steric bulk of these ligands promotes the formation of monoligated palladium complexes, which are highly reactive in oxidative addition. Their strong electron-donating properties facilitate the often rate-limiting reductive elimination step. For the Suzuki coupling of this compound, these catalyst systems are expected to provide excellent yields under relatively mild conditions.

System 3: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable bonds with the palladium center and are strong σ-donors, even more so than many phosphine ligands. This leads to highly active and robust catalysts that can operate at low loadings and often at room temperature. For the coupling of this compound, an NHC-based catalyst system, such as one derived from IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is predicted to offer the highest activity and efficiency.

Experimental Protocols

Below are representative, detailed experimental protocols that can be adapted for the Suzuki coupling of this compound with a generic arylboronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a clean, dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using a Buchwald Ligand System

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.015 mmol) and SPhos (0.03 mmol) to a dry Schlenk flask.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • To a separate Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.

  • Rinse the catalyst flask with additional toluene (3 mL) and add to the reaction mixture.

  • Heat the reaction to 100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash chromatography.

Visualizing the Experimental Workflow

A generalized workflow for setting up and performing the Suzuki coupling reaction is depicted below.

Experimental_Workflow start Start: Assemble Glassware reagents Weigh and Add Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Monitor Progress by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolate Pure Product purification->product caption Figure 2: Generalized Experimental Workflow for Suzuki Coupling.

Figure 2: Generalized Experimental Workflow for Suzuki Coupling.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with the appropriate choice of catalyst system. For initial explorations and cost-sensitive applications, a traditional Pd(PPh₃)₄ system can be effective, albeit likely requiring more forcing conditions. For more challenging couplings, higher yields, and improved reaction efficiency, catalyst systems based on Buchwald ligands such as SPhos or XPhos are strongly recommended. For the highest activity, enabling milder conditions and lower catalyst loadings, an N-heterocyclic carbene-based catalyst system should be considered.

As with any catalytic reaction, optimization of the base, solvent, temperature, and reaction time for each specific arylboronic acid coupling partner is crucial for maximizing yield and purity. The protocols and comparative data provided in this guide offer a solid foundation for developing a robust and efficient synthetic route to valuable 5-substituted-2-aryl-nitropyrimidines.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. AIDIC - The Italian Association of Chemical Engineering.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH Public Access.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Royal Society of Chemistry.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.

Sources

A Comparative Guide to LC-MS Analysis of 2-Bromo-5-nitropyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-Bromo-5-nitropyrimidine and its reaction mixtures. This document moves beyond a simple recitation of protocols to offer a strategic analysis of method selection, backed by experimental rationale and comparative data, to empower researchers in achieving robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound is a critical building block in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its reactivity, governed by the electron-withdrawing nitro group and the labile bromine atom, makes it a versatile substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. However, this reactivity also predisposes its reaction mixtures to a variety of side products and impurities that can impact reaction yield, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).

Effective in-process control and final product purity assessment are therefore paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection that is essential for navigating the complexities of these reaction matrices.[1][2] This guide will compare and contrast two primary LC-MS approaches—High-Performance Liquid Chromatography (HPLC) coupled with a single quadrupole mass spectrometer and Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS)—for the comprehensive analysis of this compound reactions.

Understanding the Chemistry: Potential Impurities in this compound Reactions

A robust analytical method is built upon a solid understanding of the potential analytes. In the context of this compound, impurities can arise from the starting materials, side reactions, or degradation.

Common Reaction Pathways and Potential Byproducts:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with nucleophiles (e.g., amines, alkoxides) are common. Incomplete reactions will leave unreacted starting material. Potential side products can include di-substituted products (if stoichiometry is not carefully controlled) or products from reaction with alternative nucleophiles present in the mixture.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form C-C bonds. Common byproducts include:

    • Homocoupling of the boronic acid or this compound.[3]

    • Dehalogenation of this compound to yield 5-nitropyrimidine.[3]

    • Protodeboronation of the boronic acid.[3]

  • Degradation Products: this compound may be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of 2-hydroxy-5-nitropyrimidine. Stability-indicating methods are crucial to monitor for these degradants.[4][5]

A generalized workflow for the analysis of a this compound reaction mixture is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction_Mixture Reaction Mixture Quench_and_Dilute Quench and Dilute Reaction_Mixture->Quench_and_Dilute Stop Reaction Filter Filter Quench_and_Dilute->Filter Remove Particulates LC_Separation LC Separation (HPLC or UPLC) Filter->LC_Separation MS_Detection MS Detection (Single Quad or MS/MS) LC_Separation->MS_Detection Eluent Transfer Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification of Components Peak_Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting Start Define Analytical Goal Routine_Monitoring Routine Reaction Monitoring (Start Material, Product) Start->Routine_Monitoring Simple Mixture Impurity_Profiling In-depth Impurity Profiling (Trace Byproducts, Isomers) Start->Impurity_Profiling Complex Mixture HPLC_SQ HPLC-Single Quad MS Routine_Monitoring->HPLC_SQ Sufficient Resolution & Sensitivity UPLC_MSMS UPLC-MS/MS Impurity_Profiling->UPLC_MSMS High Resolution & Sensitivity Needed

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-Halopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the spectroscopic nuances that define 2-halopyrimidine isomers. In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are foundational. The introduction of a halogen atom at the 2-position dramatically influences the molecule's electronic properties, reactivity, and biological activity. Consequently, the ability to unambiguously distinguish between different 2-halo isomers (e.g., 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyrimidine) is not merely an academic exercise—it is a critical step in quality control, reaction monitoring, and drug development.

This guide moves beyond a simple recitation of data. It is designed to provide you, a fellow researcher, with the causal reasoning behind the spectroscopic differences we observe. We will delve into why a change from chlorine to bromine shifts a vibrational frequency or a nuclear magnetic resonance signal, grounding our discussion in the fundamental principles of spectroscopy and molecular structure. The protocols described herein are robust and self-validating, reflecting practices honed through extensive experience in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct window into the electronic environment of each nucleus (¹H and ¹³C). The primary determinant of the chemical shift in 2-halopyrimidines is the powerful inductive effect of the halogen atom.

Expertise & Experience: The "Why" Behind the Shifts

The electronegativity of the halogen (F > Cl > Br > I) creates a dipole, pulling electron density away from the pyrimidine ring. This "deshielding" effect is most pronounced at the carbon atom directly bonded to the halogen (C2) and its adjacent protons (H4/H6). As we move down the halogen group, electronegativity decreases, leading to a predictable upfield (lower ppm) shift in the resonances of nearby nuclei. This trend provides a reliable, first-pass method for identifying the specific halogen present.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts for the ring protons and carbons in 2-halopyrimidines, dissolved in CDCl₃.

IsomerHalogen ElectronegativityH4/H6 (ppm)H5 (ppm)C2 (ppm)C4/C6 (ppm)C5 (ppm)
2-Fluoropyrimidine3.98~8.75~7.30~163 (d)~158 (d)~120
2-Chloropyrimidine3.16~8.65~7.20~161~158~119
2-Bromopyrimidine2.96~8.60~7.15~158~159~121
2-Iodopyrimidine2.66~8.50~7.05~130~160~125

(Note: Data is approximate and can vary with solvent and concentration. The (d) indicates splitting due to J-coupling with ¹⁹F.)

Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh ~5-10 mg of the 2-halopyrimidine sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Angle: Set to 90° to ensure maximum signal for a single scan.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 10-15 seconds is typically sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative ratios of the protons and measure their chemical shifts and coupling constants.

Workflow for NMR-Based Isomer Identification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Isomer in CDCl3 + TMS acq1 Lock & Shim Spectrometer prep1->acq1 acq2 Acquire FID (90° pulse, d1=15s) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Compare δ to Reference Data proc3->proc4 result Isomer Confirmed proc4->result Identify Halogen

Caption: Workflow for identifying a 2-halopyrimidine isomer using ¹H NMR spectroscopy.

Vibrational Spectroscopy (IR & Raman): Fingerprinting Molecular Bonds

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For 2-halopyrimidines, the most diagnostic vibrations are the C-X (carbon-halogen) stretch and the ring breathing modes.

Trustworthiness: A Self-Validating System

The C-X stretching frequency is governed by Hooke's Law, which relates the frequency to the bond strength and the reduced mass of the atoms. The C-X bond strength decreases slightly down the group, but the atomic mass of the halogen increases significantly (F: 19, Cl: 35.5, Br: 80, I: 127 amu). This mass effect is the dominant factor, providing a highly reliable and predictable trend: the C-X stretching frequency decreases as the halogen gets heavier. This provides a trustworthy method for distinguishing the isomers.

Comparative Vibrational Frequencies

IsomerC-X Stretch (cm⁻¹)Key Ring Mode (cm⁻¹)
2-Fluoropyrimidine~1250 - 1350~1010
2-Chloropyrimidine~700 - 800~995
2-Bromopyrimidine~600 - 700~990
2-Iodopyrimidine~500 - 600~985

(Note: Values are approximate. The C-X stretch can sometimes be weak or coupled with other modes.)

Experimental Protocol: Analysis by ATR-FTIR

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the 2-halopyrimidine sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Analysis: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum. Identify the key vibrational bands, paying close attention to the fingerprint region (< 1500 cm⁻¹) where the C-X stretch and ring modes appear.

Mass Spectrometry (MS): Unveiling Isotopic Patterns and Fragmentation

Mass spectrometry provides the exact molecular weight and, critically, information about the elemental composition through isotopic patterns and fragmentation.

Authoritative Grounding: The Isotopic Signature

Nature provides us with a built-in validation system for chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pattern for the molecular ion (M⁺) peak. A compound containing one chlorine atom will show an M⁺ peak and an M+2 peak with a 3:1 intensity ratio. A compound with one bromine atom will show M⁺ and M+2 peaks of nearly equal intensity. Fluorine and iodine are monoisotopic, so they will exhibit a single, sharp M⁺ peak. This isotopic signature is an authoritative, unambiguous identifier.

Comparative Mass Spectrometry Data

IsomerMolecular Weight (for most abundant isotope)Key Fragmentation Ion (m/z)M+2 Peak Intensity
2-Fluoropyrimidine98.0371 ([M-HCN]⁺)N/A
2-Chloropyrimidine114.00 (³⁵Cl)79 ([M-Cl]⁺), 87 ([M-HCN]⁺)~33% of M⁺
2-Bromopyrimidine157.95 (⁷⁹Br)79 ([M-Br]⁺), 131 ([M-HCN]⁺)~98% of M⁺
2-Iodopyrimidine205.9479 ([M-I]⁺), 179 ([M-HCN]⁺)N/A

Logical Relationship: Fragmentation Pathway

A common fragmentation pathway for halopyrimidines involves the initial loss of the halogen radical followed by the characteristic loss of hydrogen cyanide (HCN) from the pyrimidine ring.

G M [C4H3N2X]⁺˙ Molecular Ion M_minus_X [C4H3N2]⁺ m/z = 79 M->M_minus_X - •X M_minus_HCN [C3H2NX]⁺˙ M->M_minus_HCN - HCN

Caption: Common fragmentation pathways for 2-halopyrimidine radical cations in mass spectrometry.

Conclusion: A Multi-Technique Approach for Confident Identification

While each spectroscopic technique provides valuable clues, no single method offers a complete picture. A confident and robust structural elucidation of a 2-halopyrimidine isomer relies on the synergistic combination of multiple techniques.

  • Mass Spectrometry provides the definitive molecular formula and halogen identity (Cl/Br) through isotopic patterns.

  • NMR Spectroscopy confirms the precise isomer by revealing the electronic environment and connectivity of the atoms.

  • Vibrational Spectroscopy (IR/Raman) offers a rapid fingerprint, corroborating the C-X bond's presence and identity through its characteristic vibrational frequency.

By integrating the data from these orthogonal techniques, researchers can build an unshakeable, self-validating case for the identity and purity of their 2-halopyrimidine isomer, ensuring the integrity of their subsequent research and development efforts.

References

  • Isotope Distributions in Mass Spectrometry.University of Liverpool, Department of Chemistry.[Link]

performance of 2-Bromo-5-nitropyrimidine in different coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 2-Bromo-5-nitropyrimidine in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This compound stands out as a highly valuable heterocyclic intermediate. Its utility is rooted in the synergistic interplay between the pyrimidine core, a ubiquitous scaffold in pharmaceuticals, the electron-withdrawing nitro group that activates the ring for nucleophilic substitution and modulates its electronic properties, and the bromine atom at the C2 position, a versatile handle for modern cross-coupling chemistry.

This guide provides a comprehensive, data-supported comparison of this compound's performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, compare its reactivity with a key alternative, and provide actionable protocols to empower your research.

The Strategic Advantage of this compound

The pyrimidine ring is a privileged structure in medicinal chemistry, but its functionalization requires precise and reliable methods.[1][2] The presence of a nitro group at the 5-position significantly lowers the electron density of the ring, making the C2-position, where the bromine is located, highly susceptible to oxidative addition by a palladium(0) catalyst. This electronic activation is a key differentiator.

Compared to its chloro-analogue, 2-chloro-5-nitropyrimidine, the bromo derivative offers a distinct reactivity advantage. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This translates to faster rates of oxidative addition, which is often the rate-determining step in cross-coupling catalytic cycles.[3][4] Consequently, reactions with this compound can often be performed under milder conditions, with lower catalyst loadings, and may exhibit broader substrate scope compared to the less reactive chloro-counterpart.[3][4]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forging C(sp²)–C(sp²) bonds. For a substrate like this compound, it provides a direct route to 2-aryl-5-nitropyrimidines, which are precursors to a wide range of biologically active molecules.

Mechanistic Considerations: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. The electron-deficient nature of the nitropyrimidine ring facilitates this step. Subsequent transmetalation with an organoboron species and reductive elimination yields the desired product and regenerates the catalyst.[3][5] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Comparative Data Analysis: The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compared to its chloro-analogue under similar conditions.

Halogen (X) Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Br Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O90~95%Adapted from[6][7]
Cl Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100~80%Adapted from[8][9]
Br 4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O80~92%Adapted from[6]
Cl 4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (4 mol%)K₃PO₄Toluene/H₂O100~75%Adapted from[8]
Br 3-Thienylboronic acidPdCl₂(dppf) (3 mol%)Na₂CO₃DME/H₂O85~88%Adapted from[3]
Cl 3-Thienylboronic acidPdCl₂(dppf) (5 mol%)Na₂CO₃DME/H₂O100~65%Adapted from[8]

Analysis: The data consistently demonstrates the superior reactivity of this compound. It generally requires lower catalyst loadings and milder temperatures to achieve higher yields compared to 2-chloro-5-nitropyrimidine, underscoring the practical advantage of the C-Br bond in this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Potassium Carbonate (K₂CO₃) (2.0 equiv), 1,4-Dioxane, and Water (4:1 v/v).

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂-Br (Ar = 5-nitropyrimidin-2-yl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OH)₂ + Base pd_aryl Ar-Pd(II)L₂-Ar' transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim Ar-Ar' red_elim->pd0

Suzuki-Miyaura Catalytic Cycle

Performance in Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted heterocycles, which are versatile intermediates for click chemistry, materials science, and further synthetic elaborations.

Mechanistic Considerations: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-pyrimidine complex.[10][11] The use of an amine base is critical, serving both to deprotonate the alkyne and to act as a solvent.[12][13]

Comparative Data Analysis: this compound is an excellent substrate for Sonogashira coupling, readily reacting with a variety of terminal alkynes under standard conditions.

Terminal Alkyne Catalyst System Base Solvent Temp (°C) Yield (%) Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF50~94%Adapted from[10][14]
1-HexynePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NDMF60~85%Adapted from[14][15]
(Trimethylsilyl)acetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DIPATHFRT~90%Adapted from[10]
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF50~96%Adapted from[16]

Analysis: The high yields obtained across a range of alkynes, including those with aliphatic and protected functional groups, highlight the robustness and reliability of using this compound in Sonogashira couplings. The reaction often proceeds efficiently at or slightly above room temperature.

Experimental Protocol: Sonogashira Coupling

This protocol details a general procedure for the coupling of this compound with phenylacetylene.

  • Materials: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N) (2.5 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add anhydrous THF, followed by triethylamine. Stir for 10 minutes at room temperature.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at 50 °C for 3-5 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[10]

Diagram: Sonogashira Experimental Workflow

Sonogashira_Workflow start 1. Add Solids to Flask (Substrate, Pd Catalyst, CuI) inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvents 3. Add Solvents & Base (Anhydrous THF, Et₃N) inert->solvents alkyne 4. Add Terminal Alkyne (Dropwise) solvents->alkyne react 5. Heat & Stir (50°C, 3-5h) alkyne->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (EtOAc, NH₄Cl, Brine) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

General Sonogashira Experimental Workflow

Performance in Buchwald-Hartwig Amination

The formation of C-N bonds is arguably one of the most critical transformations in drug discovery.[17] The Buchwald-Hartwig amination provides a powerful and general method for constructing aryl amines from aryl halides.[18][19]

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[18][20] For electron-deficient substrates like this compound, the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), is paramount to achieving high efficiency.[21][22][23]

Comparative Data Analysis: The enhanced reactivity of the C-Br bond is particularly advantageous in C-N coupling, allowing for the amination of a broad range of amines under conditions that might be challenging for the corresponding chloro-substrate.

Amine Catalyst System Base Solvent Temp (°C) Yield (%) Reference
MorpholinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene100~93%Adapted from[12][24]
AnilinePd(OAc)₂/RuPhos (2 mol%)K₃PO₄t-BuOH90~89%Adapted from[24]
n-ButylaminePd₂(dba)₃/XPhos (2 mol%)LiHMDSDioxane80~91%Adapted from[24]
Indazole[Pd(IPr*)(cin)Cl] (1 mol%)K₂CO₃Toluene110~85%Adapted from[5][23]

Analysis: this compound proves to be a highly effective substrate for Buchwald-Hartwig amination. The use of modern, well-defined pre-catalysts or in-situ generated catalysts with bulky phosphine ligands enables the coupling of primary and secondary alkylamines, anilines, and even N-heterocycles in excellent yields. The C-Br bond's reactivity facilitates these transformations, often providing cleaner reactions and simpler purifications compared to reactions starting from the less reactive 2-chloro-5-nitropyrimidine, which would necessitate more forceful conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with morpholine.

  • Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd), XPhos (8 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[12]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L-Br (Ar = 5-nitropyrimidin-2-yl) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R₂NH pd_amine [Ar-Pd(II)L(Br)(R₂NH)] amine_coord->pd_amine deprotonation Deprotonation pd_amine->deprotonation + Base - H-Base⁺-Br⁻ pd_amido Ar-Pd(II)L-NR₂ deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim Ar-NR₂ red_elim->pd0

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This compound is a superior building block for palladium-catalyzed cross-coupling reactions. Its performance is characterized by high reactivity, broad substrate applicability, and operational simplicity. The inherent lability of the C-Br bond, augmented by the electron-withdrawing nitro group, consistently allows for milder reaction conditions and higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions when compared to its 2-chloro counterpart. For medicinal and materials chemists aiming to rapidly access diverse and complex pyrimidine derivatives, this compound represents a strategic and efficient choice.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.).
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2020). National Institutes of Health (NIH). [Link]
  • The Buchwald–Hartwig Reaction. (n.d.).
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.).
  • Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. (2018). Grantome. [Link]
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2014). National Institutes of Health (NIH). [Link]
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Rutgers University. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health (NIH). [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. [Link]
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
  • Cobalt-catalyzed Cross-Coupling Between in Situ Prepared Arylzinc Halides and 2-chloropyrimidine or 2-chloropyrazine. (2009). PubMed. [Link]
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (n.d.).
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The Suzuki–Miyaura Coupling of Nitroarenes. (n.d.).
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health (NIH). [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6... (n.d.). eprints.soton.ac.uk. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
  • Aminative Suzuki-Miyaura coupling. (2024). PubMed. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health (NIH). [Link]
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry. [Link]
  • C–N bond forming cross-coupling reactions: an overview. (2013). Royal Society of Chemistry. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. (2017).

Sources

A Comparative Guide to the Applications of 2-Bromo-5-nitropyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-nitropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique electronic architecture, characterized by an electron-deficient pyrimidine core, a highly activated C2 bromide leaving group, and a versatile C5 nitro functionality, offers a trifecta of reactive sites for molecular elaboration. This guide provides an in-depth review of its synthesis, core reactivity, and applications, with a focus on its role in constructing complex molecular scaffolds for drug discovery. We will objectively compare its performance in key chemical transformations against relevant alternatives and provide field-proven experimental protocols to support its practical application.

Introduction: The Strategic Advantage of this compound

In the landscape of heterocyclic chemistry, pyrimidines are a cornerstone motif, prevalent in a vast number of FDA-approved drugs and biologically active molecules.[1] Their ability to engage in crucial hydrogen bonding interactions, particularly with kinase hinge regions, makes them a privileged scaffold in inhibitor design.[1] this compound emerges as a particularly valuable reagent due to two key features:

  • Exceptional Electrophilicity: The pyrimidine ring is inherently electron-deficient. The addition of a potent electron-withdrawing nitro group at the C5 position drastically lowers the electron density of the ring, rendering the C2 position, attached to the bromine, highly susceptible to nucleophilic attack. This makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Dual Functional Handles: The molecule possesses two distinct and orthogonally reactive sites. The C2-bromo bond is primed for SNAr and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The C5-nitro group can be readily reduced to a primary amine, which serves as a versatile nucleophile or a handle for further functionalization, such as amide bond formation or diazotization.

This dual functionality allows for a multi-vector approach to library synthesis and lead optimization, making it a superior choice for generating molecular diversity from a common core.

Synthesis of the this compound Core

The reliable and scalable synthesis of this compound is crucial for its widespread application. While multiple routes to substituted nitropyrimidines exist, a common and effective strategy involves the nitration of a pre-functionalized pyrimidine ring. A representative protocol starting from 2-aminopyrimidine is outlined below.

Experimental Protocol: Two-Step Synthesis

Objective: To synthesize this compound from commercially available 2-aminopyrimidine.

Step 1: Bromination of 2-Aminopyrimidine

  • Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NBS provides good regioselectivity for the C5 position.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyrimidine.

Step 2: Diazotization and Bromination (Sandmeyer Reaction)

  • Diazotization: Suspend 2-amino-5-bromopyrimidine (1.0 eq) in an aqueous solution of HBr (e.g., 48%). Cool the mixture to 0 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent. Purify by column chromatography to yield this compound.

Core Applications & Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

The high reactivity of this compound in SNAr reactions is its most significant feature. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often required to deprotonate amine or alcohol nucleophiles, enhancing their nucleophilicity without competing in the substitution.

  • Leaving Group: Bromine is an excellent leaving group, offering a good balance of reactivity and stability. In comparison, 2-Chloro -5-nitropyrimidine is also a viable substrate but is generally less reactive, often requiring higher temperatures or longer reaction times.[2] The C-Cl bond is stronger than the C-Br bond, making it harder to break in the rate-determining elimination step. Conversely, 2-Iodo -5-nitropyrimidine would be more reactive but is often more expensive and less stable.

// Reactants reactants [label=< + Nu-H 2-Bromo-5-nitropyrimidineNucleophile

>];

// Meisenheimer Complex meisenheimer [label=< Meisenheimer Complex Resonance Stabilized

>];

// Product product [label=< + HBr Substituted Product

>];

// Arrows reactants -> meisenheimer [label="Addition"]; meisenheimer -> product [label="Elimination"]; } ondot Caption: General mechanism for SNAr on this compound.

NucleophileReagents & ConditionsProduct TypeTypical Yield (%)Comparison Notes
Primary/Secondary AmineR₂NH, DIPEA, DMF, 80 °C2-Aminopyrimidine85-95%Highly efficient. Outperforms less activated substrates like 2-bromopyrimidine which require harsher conditions.
ThiolRSH, K₂CO₃, Acetone, RT2-Thioetherpyrimidine>90%Thiolates are excellent nucleophiles for this transformation, often proceeding smoothly at room temperature.
AlcoholROH, NaH, THF, 60 °C2-Alkoxypyrimidine70-85%Requires a strong base (NaH) to generate the more potent alkoxide nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[3] This opens up a vast chemical space for derivatization.

Suzuki-Miyaura Coupling:

  • Application: Forms C-C bonds by coupling with aryl or vinyl boronic acids/esters. This is a cornerstone reaction for building biaryl scaffolds common in kinase inhibitors.[4]

  • Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₃PO₄), and a solvent system like dioxane/water or DME.[4]

  • Performance Comparison: this compound is an excellent substrate. Its electron-deficient nature facilitates the initial oxidative addition step, which is often rate-limiting.[5] Compared to electron-rich bromoarenes, these reactions often proceed under milder conditions with lower catalyst loading.

Buchwald-Hartwig Amination:

  • Application: Forms C-N bonds with primary or secondary amines. It serves as a powerful alternative to SNAr, particularly for less nucleophilic amines or when SNAr conditions lead to side products.

  • Typical Conditions: A palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).

  • Expertise & Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step that forms the C-N bond. The strong base is required to deprotonate the amine and facilitate its entry into the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4"]; PdII [label="R¹-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, fillcolor="#F1F3F4"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Pd0 -> OxAdd [label="R¹-Br"]; OxAdd -> PdII; PdII -> Trans [label="R²-M"]; Trans -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Pd0 [label="R¹-R²"];

// Labels caption [label="\nGeneral Catalytic Cycle for Cross-Coupling\nR¹ = 5-nitropyrimidin-2-yl", shape=plaintext, fontsize=9]; } ondot Caption: General catalytic cycle for cross-coupling reactions.

Reduction of the Nitro Group

The nitro group is not merely an activating group; it is a masked amine. This functionality can be revealed late in a synthetic sequence to provide a new site for diversification.

  • Application: Reduction to 5-amino-2-substituted-pyrimidine.

  • Common Reagents:

    • Catalytic Hydrogenation: H₂, Pd/C in MeOH or EtOH. This is a clean and high-yielding method but may not be compatible with other reducible functional groups (e.g., alkynes, some protecting groups).

    • Chemical Reduction: SnCl₂·2H₂O in EtOH or concentrated HCl; Fe/NH₄Cl in EtOH/H₂O. These methods offer excellent functional group tolerance and are often preferred in complex molecule synthesis.

  • Synthetic Value: The resulting aminopyrimidine is a key intermediate. The amino group can be acylated, alkylated, or used in further coupling reactions, providing a secondary scaffold for building structure-activity relationships (SAR).

Case Study: Application in Kinase Inhibitor Synthesis

Many Aurora and Polo-like kinase inhibitors feature a 2,4-diaminopyrimidine scaffold.[1][6] this compound is an ideal starting material for accessing these structures.

Synthetic Strategy:

  • SNAr Reaction: React this compound with a desired aniline derivative (R¹-NH₂) to form a 2-(anilino)-5-nitropyrimidine intermediate.

  • Nitro Reduction: Reduce the nitro group using SnCl₂ or H₂/Pd-C to yield the 5-amino-2-(anilino)pyrimidine.

  • Final Elaboration: Acylate or couple the C5-amine with a second fragment (R²) to build the final inhibitor.

This strategy leverages the differential reactivity of the molecule's two functional handles in a logical and efficient sequence.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its high reactivity in SNAr reactions, coupled with its utility in palladium-catalyzed cross-coupling, provides a robust platform for the rapid construction of complex molecular libraries. The latent amino functionality, masked as a nitro group, adds another layer of strategic depth. When compared to less activated pyrimidines or alternative halides, this compound often provides superior yields under milder conditions, making it a cost-effective and efficient choice for researchers in drug discovery and materials science.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
  • YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

A Senior Application Scientist's Guide to Halogenated Nitropyrimidines: A Cost-Benefit Analysis of 2-Bromo-5-nitropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts project timelines, costs, and overall success. Halogenated pyrimidines are foundational building blocks in medicinal chemistry, prized for their role in constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of a key reagent, 2-Bromo-5-nitropyrimidine , objectively comparing its performance, cost, and handling considerations against its primary alternative, 2-Chloro-5-nitropyrimidine . The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

Executive Summary: The Halogen's Influence

In the landscape of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the identity of the halogen on the pyrimidine ring is a paramount factor governing reactivity. The established trend for halide reactivity is I > Br > Cl > F , a direct consequence of the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle.

Consequently, This compound is inherently more reactive than its chloro-analogue. This enhanced reactivity often translates to tangible benefits in the laboratory:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Shorter Reaction Times: Increased reactivity can lead to faster conversions.

  • Lower Catalyst Loading: A more facile oxidative addition may require less of the costly palladium catalyst.

However, this performance advantage comes at a literal cost. 2-Chloro-5-nitropyrimidine is generally a more economical starting material. The central question for the synthetic chemist, therefore, becomes: Do the performance benefits of the bromo-derivative justify its higher price point? This guide will systematically dissect this question to provide a clear framework for your decision-making process.

Cost Analysis: A Comparative Overview

The initial procurement cost is a primary driver in reagent selection, particularly for process development and scale-up manufacturing. The price of these reagents can fluctuate based on supplier, purity, and volume. Below is a comparative summary of typical market pricing for research- to mid-scale quantities.

ReagentCAS NumberMolecular WeightTypical Price (USD/g) - 25g ScaleTypical Price (USD/g) - 100g Scale
This compound 1210824-80-8203.98 g/mol ~$10 - $15~$8 - $12
2-Chloro-5-nitropyrimidine 10320-42-0159.53 g/mol ~$4 - $6~$3 - $5

Note: Prices are estimates based on publicly available data from various suppliers in late 2025 and are subject to change. Bulk pricing for kilogram quantities will significantly reduce the cost per gram for both reagents.[1][2][3]

As illustrated, 2-Chloro-5-nitropyrimidine is consistently the more cost-effective option on a per-gram basis. When considering the lower molecular weight of the chloro-analogue, the cost difference on a per-mole basis is even more pronounced, making it an attractive option for large-scale syntheses where raw material costs are a major component of the overall budget.

Performance in Key Synthetic Reactions

The true value of a reagent is measured by its performance in the lab. The following sections compare the utility of 2-bromo- and 2-chloro-5-nitropyrimidine in two of the most critical C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a stalwart for creating biaryl and heteroaryl-aryl structures. The enhanced reactivity of the C-Br bond in this compound often provides a distinct advantage.

dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition (Rate-Determining) Transmetalation_Complex Ar-Pd(II)-R(L₂) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Transmetalation_Complex->Product ArX 2-Halo-5-nitropyrimidine (Ar-X) ArX->OA_Complex Boronic_Acid R-B(OH)₂ Boronic_Acid->OA_Complex Base Base (e.g., K₂CO₃) Base->OA_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

FeatureThis compound2-Chloro-5-nitropyrimidineCausality
Reaction Rate FasterSlowerThe C-Br bond is weaker and more easily undergoes oxidative addition to the Pd(0) catalyst.[5]
Temperature Lower temperatures often suffice (e.g., 80-100 °C).Often requires higher temperatures (e.g., >100 °C) or microwave irradiation to achieve reasonable rates.[6]
Catalyst System Effective with standard catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃).May require more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging C-Cl bond activation.[7]
Yield Generally high yields can be achieved under standard conditions.Yields can be comparable but may require more extensive optimization of the catalyst system and reaction conditions.

Recommendation: For early-stage discovery and medicinal chemistry, where speed and the reliable synthesis of diverse analogues are paramount, This compound is often the superior choice. The higher probability of success with standard catalyst systems saves valuable optimization time. For cost-driven, large-scale synthesis, the investment in optimizing a protocol for 2-Chloro-5-nitropyrimidine can lead to significant long-term savings.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The formation of C-N bonds is fundamental to drug discovery, as a vast number of bioactive molecules are arylamines. The Buchwald-Hartwig amination is a powerful tool for this transformation, and the choice of halide is again a critical parameter.[8][9][10][11]

dot

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination Start Combine Aryl Halide, Amine, Base, and Pd-Catalyst/Ligand Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Start->Inert Solvent Add Degassed Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.

The same reactivity principles apply as in the Suzuki coupling. The C-Br bond of this compound is more susceptible to oxidative addition than the C-Cl bond of its counterpart.

FeatureThis compound2-Chloro-5-nitropyrimidineCausality
Base Sensitivity Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) are typically well-tolerated.The need for harsher conditions (higher temperatures) can sometimes lead to base-mediated decomposition of sensitive substrates or products.
Ligand Choice A broader range of phosphine ligands may be effective.Often requires specialized, bulky, and electron-rich ligands (e.g., biarylphosphines like XPhos) to promote efficient catalysis.
Substrate Scope The milder conditions can be more forgiving for substrates with sensitive functional groups.May be less suitable for amines or aryl halides that are thermally unstable or prone to side reactions at elevated temperatures.

Recommendation: When working with delicate or complex amines, This compound provides a more reliable and often higher-yielding entry point. The milder conditions required help preserve the integrity of other functional groups within the molecule. For simpler, more robust amine coupling partners, 2-Chloro-5-nitropyrimidine remains a viable, cost-effective alternative, provided the necessary catalyst system is employed.

Experimental Protocols

The following are generalized, self-validating protocols that can serve as a starting point for your own investigations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[13][14]

Objective: To synthesize a 2-aryl-5-nitropyrimidine derivative.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halo-5-nitropyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[12][15]

Objective: To synthesize a 2-amino-5-nitropyrimidine derivative.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the 2-halo-5-nitropyrimidine (1.0 eq.), the amine (1.2 eq.), and degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Safety and Handling

Both 2-bromo- and 2-chloro-5-nitropyrimidine are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statement (H-Code)This compound[12][13]2-Chloro-5-nitropyrimidine[14][15]
Acute Toxicity, Oral H301: Toxic if swallowed (Category 3)H302: Harmful if swallowed (Category 4)
Skin Corrosion/Irritation H315: Causes skin irritation (Category 2)H315: Causes skin irritation (Category 2)
Serious Eye Damage/Irritation H319: Causes serious eye irritation (Category 2)H318: Causes serious eye damage (Category 1)
Specific Target Organ Toxicity H335: May cause respiratory irritation (Category 3)H335: May cause respiratory irritation (Category 3)
Skin Sensitization Not ClassifiedH317: May cause an allergic skin reaction (Category 1)

Key Differences:

  • Oral Toxicity: this compound is classified as more acutely toxic if swallowed.

  • Eye Damage: 2-Chloro-5-nitropyrimidine is noted as causing serious eye damage, a more severe classification than the eye irritation associated with the bromo-analogue.

  • Skin Sensitization: 2-Chloro-5-nitropyrimidine is a potential skin sensitizer.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling these reagents.[16][17][18]

Final Recommendation

The choice between this compound and 2-Chloro-5-nitropyrimidine is a strategic one, balancing chemical reactivity against economic constraints.

Decision_Tree

Sources

A Comparative Guide to the Stability of 2-Bromo-5-nitropyrimidine and Its Derivatives: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-nitropyrimidine is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry for the synthesis of targeted therapeutics. The inherent reactivity conferred by its electron-deficient pyrimidine ring, substituted with both a halogen (a good leaving group) and a strong electron-withdrawing nitro group, makes it a versatile synthetic intermediate. However, these same properties raise significant questions about its chemical stability. This guide presents a comprehensive methodological framework for conducting comparative stability studies on this compound and its derivatives. We provide detailed protocols for forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, we outline a robust, stability-indicating analytical method using HPLC-UV/MS and discuss the interpretation of results through the lens of potential degradation pathways. This document is intended for researchers, drug discovery scientists, and process chemists to establish a rigorous understanding of the stability profile of this important class of molecules.

Introduction: The Stability Imperative for Pyrimidine Intermediates

Pyrimidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, including antiviral and anticancer agents.[3][4] this compound, in particular, offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions. Its stability is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of any active pharmaceutical ingredient (API) derived from it.[5] Instability can lead to the formation of degradation products that may be inactive, less potent, or potentially toxic.[1]

Forced degradation studies are the cornerstone of stability assessment.[1] By intentionally exposing the compound to stress conditions harsher than those it would typically encounter, we can rapidly identify potential degradation pathways, develop and validate stability-indicating analytical methods, and make informed decisions about formulation, packaging, and storage.[1][2] This guide will compare the stability of the parent compound, This compound (Compound A) , with a hypothetical derivative, 2-(Methylamino)-5-nitropyrimidine (Compound B) , to illustrate the analytical approach. Compound B is chosen to represent a common synthetic modification where the bromine is displaced by a nucleophile, which can significantly alter the electronic properties and stability of the pyrimidine ring.

Theoretical Background: Factors Influencing Stability

The stability of this compound is governed by the electronic interplay of its substituents:

  • Pyrimidine Ring: An electron-deficient aromatic system, inherently susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).

  • Bromo Group (-Br): A good leaving group, making the C2 position highly susceptible to nucleophilic displacement. This is the most probable site of initial degradation under hydrolytic (especially basic) conditions.

In contrast, replacing the bromo group with a methylamino group (Compound B) introduces an electron-donating group, which can partially mitigate the electron deficiency of the ring and is a much poorer leaving group, suggesting a potentially different stability profile.

Experimental Design: A Framework for Forced Degradation

A comprehensive forced degradation study should be conducted to generate potential degradants and establish the primary degradation pathways.[1] The following workflow provides a systematic approach.

General Workflow for Stress Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_dark Prepare Dark Control (Protected from Light) prep_stock->prep_dark prep_stress Prepare Stress Samples prep_stock->prep_stress acid Acid Hydrolysis (0.1 M HCl) prep_stress->acid base Base Hydrolysis (0.1 M NaOH) prep_stress->base oxid Oxidation (3% H₂O₂) prep_stress->oxid therm Thermal (80°C Solid & Solution) prep_stress->therm photo Photolytic (ICH Q1B Light) prep_stress->photo neutralize Neutralize & Dilute (if necessary) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc report Quantify Degradation & Identify Products hplc->report

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

For each condition, a stock solution of the test compound (e.g., 1 mg/mL in acetonitrile) is used. A control sample, protected from stress conditions, and a blank (solvent only) are run in parallel.

Protocol 1: Hydrolytic Degradation

  • Acidic: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.

  • Basic: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Neutral: To 1 mL of stock solution, add 1 mL of purified water. Incubate at 80°C for 24 hours.

  • Post-Stress: Before analysis, cool samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute with mobile phase to a target concentration (e.g., 100 µg/mL).

    • Rationale: Acid and base hydrolysis are common degradation pathways for compounds with labile groups.[6] The elevated temperature accelerates degradation to observable levels. The C2-Br bond in Compound A is expected to be highly susceptible to basic hydrolysis.

Protocol 2: Oxidative Degradation

  • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature for 24 hours, protected from light.

  • Post-Stress: Dilute with mobile phase to the target concentration.

    • Rationale: Oxidation assesses the molecule's susceptibility to reactive oxygen species. The electron-rich components or the pyrimidine ring itself could be targets for oxidation.[7]

Protocol 3: Thermal Degradation

  • Solid State: Place approximately 5 mg of solid compound in a clear glass vial. Heat in an oven at 80°C for 48 hours.

  • Solution State: Use the neutral hydrolysis sample prepared in Protocol 1.

  • Post-Stress: For the solid sample, cool, dissolve in solvent, and dilute to the target concentration.

    • Rationale: Thermal stress evaluates the intrinsic stability of the molecule and is crucial for determining appropriate storage and shipping conditions.[8]

Protocol 4: Photolytic Degradation

  • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Place the solution in a chemically inert, transparent container.

  • Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]

  • A parallel sample wrapped in aluminum foil serves as the dark control.

  • Post-Stress: Analyze the sample directly.

    • Rationale: Photostability testing is mandatory to ensure that light exposure during manufacturing, storage, or use does not lead to unacceptable changes.[9][11] Nitroaromatic compounds are often photoreactive.

Analytical Methodology: A Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[3] Reversed-phase HPLC is the technique of choice.[3]

Protocol 5: HPLC-UV/MS Analysis

  • System: High-Performance Liquid Chromatography with UV/Diode Array and Mass Spectrometric detectors.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 275 nm (or λmax of the parent compound).[4]

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes.

Results and Discussion: A Comparative Analysis

The results from the forced degradation studies should be summarized to compare the stability profiles of the compounds. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound relative to the unstressed control.

Comparative Degradation Data (Hypothetical)
Stress ConditionParameter% Degradation (Compound A)% Degradation (Compound B)Major Degradants (m/z)
0.1 M HCl 80°C, 24h~5%~2%Minor peaks observed
0.1 M NaOH RT, 4h~85% ~10%140 [M-Br+OH+H]+
3% H₂O₂ RT, 24h~15%~12%220 [M+O]+
Thermal 80°C, 48h<2% (Solid)<2% (Solid)None significant
Photolytic ICH Q1B~20%~18%Multiple minor peaks

Data are hypothetical and for illustrative purposes only.

  • Compound A (this compound) is highly unstable under basic conditions, consistent with the expected nucleophilic substitution of the bromide. The major degradant with m/z 140 corresponds to the hydrolyzed product, 5-nitro-pyrimidin-2-ol.

  • Compound B (2-(Methylamino)-5-nitropyrimidine) shows significantly enhanced stability to base hydrolysis, as the methylamino group is a poor leaving group compared to bromide.

  • Both compounds exhibit moderate sensitivity to oxidative and photolytic stress, suggesting these are relevant degradation pathways for this class of molecules.

  • Both are relatively stable to thermal stress in the solid state, indicating good intrinsic thermal stability.

Proposed Degradation Pathway

Based on fundamental chemical principles, the primary degradation pathway for Compound A under basic conditions is likely hydrolysis via an SNAr mechanism.

Caption: Proposed pathway for base-catalyzed hydrolysis of Compound A.

Note: The DOT script above uses placeholders for chemical structure images as direct rendering is not supported. In a real report, these would be actual chemical structure diagrams.

Conclusion and Recommendations

This guide establishes a robust framework for assessing the stability of this compound and its derivatives. Our analysis, based on chemical principles and illustrated with hypothetical data, predicts that the C2-bromo substituent is the primary site of instability, particularly under basic conditions.

Key Recommendations for Researchers:

  • Perform Forced Degradation Early: Conduct these studies early in the development process to identify liabilities.[1]

  • Handle with Care: Due to its high reactivity, this compound should be protected from strongly basic environments during synthesis and workup.

  • Consider Derivatives: When synthesizing derivatives, replacing the bromide with less labile groups (e.g., amines, alkyls) is likely to enhance the overall stability of the molecule.

  • Packaging and Storage: Both compounds show some light sensitivity, suggesting that storage in amber vials or other light-resistant containers is advisable.[11][12]

By applying this systematic approach, scientists can build a comprehensive stability profile, ensuring the quality and reliability of these valuable chemical intermediates in the drug development pipeline.

References

  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.[6]
  • Johns Hopkins University. (n.d.). Direct measurement of pyrimidine C6-hydrate stability.
  • Ivanov, A. V., et al. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38, 269–280.[3]
  • Patel, R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Chemistry, 2014, 1-6.[4]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38431-38437.[1]
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4186–4196.[14]
  • Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225–229.[15]
  • ECHEMI. (n.d.). This compound SDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44631870, this compound.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 8-15.[2]
  • Kambia, K., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2011, 1-13.[11]
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.[18]
  • Zrenner, R., et al. (2015). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 43-51.[8]
  • Templeton, A. C., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1586-1594.[20]
  • R.D. Laboratories. (n.d.). Photostability.
  • Lawrence, T. S., et al. (1988). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 14(5), 937-943.[21]
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4186-4196.[22]
  • Cantillo, D., et al. (2014). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 18(11), 1360-1365.[7]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-Bromo-5-nitropyrimidine. As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The protocols described herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Essential Safety Assessment

This compound is a halogenated and nitrated heterocyclic compound. Its chemical structure necessitates careful handling due to its toxicological profile. Understanding these hazards is the foundational step for determining the correct disposal pathway.

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful or toxic if swallowed, if it comes into contact with the skin, or if inhaled as a dust or mist.[1][2][3][4]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Effects: Inhalation may lead to respiratory irritation, classified as a Specific Target Organ Toxicity (Single Exposure) - Category 3.[1][2][3]

The signal word associated with this level of hazard is "Danger".[3] These classifications mandate that this compound cannot be disposed of as common waste and requires handling as regulated hazardous material.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the proper safety measures are in place. The causality here is simple: minimize all routes of exposure.

  • Engineering Controls : All handling of this compound, including weighing and packaging for disposal, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2][6]

    • Hand Protection : Wear impervious nitrile gloves. Given the compound's skin toxicity, consider double-gloving. Dispose of contaminated gloves immediately after use in accordance with disposal procedures.[7][8]

    • Body Protection : A lab coat is mandatory. For larger quantities or spill cleanup, chemically resistant aprons or coveralls should be used to prevent skin exposure.[6]

    • Respiratory Protection : If there is a risk of dust formation outside of a fume hood, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with a particulate filter) is necessary.[1][2]

Waste Characterization: A Critical Determination

Proper disposal begins with correct waste characterization. Based on its molecular structure, this compound falls into a specific regulatory category.

Classification: Halogenated Organic Waste

The presence of a bromine atom covalently bonded to a carbon atom classifies this compound as a halogenated organic.[9] This is the single most important factor for its disposal. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are treated separately from non-halogenated streams because their incineration requires specific conditions to prevent the formation of dioxins and other highly toxic byproducts.[10]

Standard Operating Procedure (SOP) for Disposal

This section provides step-by-step instructions for the collection and disposal of waste containing this compound.

4.1. Disposal of Unused or Contaminated Solid Chemical

  • Container Selection : Obtain a designated hazardous waste container that is compatible with the chemical, typically a high-density polyethylene (HDPE) pail or drum with a secure, vapor-tight lid.[11]

  • Labeling : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (no formulas or abbreviations).[11]

    • The primary hazards: "Toxic," "Irritant."

  • Transfer : Inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. Avoid generating dust.[1][2][5]

  • Sealing : Securely close the container lid. Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and bases.[1][2]

  • Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.

4.2. Disposal of Contaminated Labware and Debris

  • Segregation : All items that have come into direct contact with this compound (e.g., gloves, weigh boats, absorbent pads, contaminated paper towels) are considered hazardous waste.

  • Packaging : Place these items into a heavy-duty plastic bag (such as a 6-mil polyethylene bag) inside the fume hood.

  • Sealing and Labeling : Seal the bag with a zip-tie or heavy tape. Attach a "Hazardous Waste" label identifying the contents as "Solid Debris contaminated with this compound."

  • Final Disposal : Place the sealed and labeled bag into the designated solid hazardous waste container for halogenated organics.

4.3. Spill Cleanup and Disposal

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE : Wear the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain and Absorb : Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

  • Collect : Carefully sweep or vacuum the material using a HEPA-filtered vacuum. Place the collected material and all cleanup debris into a designated hazardous waste container.[6][7]

  • Decontaminate : Clean the spill area with a detergent solution and then rinse with water. All cleaning materials must be disposed of as hazardous waste.[8]

Decontamination of Work Surfaces

After completing work, all surfaces within the fume hood must be decontaminated. Wipe down the surfaces with a suitable solvent (such as ethanol or isopropanol), followed by a detergent solution and water. The wipes used for this process must be disposed of as solid debris contaminated with this compound, as outlined in section 4.2.

Quick Reference Guide

For immediate reference, the following table summarizes the critical safety and disposal information for this compound.

Parameter Guidance Reference
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritant[1][2][3][4]
Required PPE Chemical Goggles, Face Shield, Nitrile Gloves, Lab Coat[1][2][6]
Engineering Controls Chemical Fume Hood, Proximity to Eyewash/Shower[5]
Waste Classification Halogenated Organic Waste [9]
Disposal Container Labeled, sealed, compatible container (e.g., HDPE)[11]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Acids[1][2][12]
Spill Cleanup Use inert absorbent (vermiculite), avoid dust, collect for disposal[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Preparation cluster_2 Phase 3: Final Disposal start Waste Generation (this compound) char Characterize Waste: Is it a Halogenated Organic? start->char yes YES (Contains Bromine) char->yes Evaluate Structure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) yes->ppe segregate Segregate Waste Stream (Halogenated Organics Only) ppe->segregate container Select & Pre-label Container 'Hazardous Waste' 'Halogenated Organic' 'this compound' segregate->container package Package Waste in Fume Hood - Seal Solids in Container - Double-bag Contaminated Debris container->package store Store in Satellite Accumulation Area (Away from Incompatibles) package->store dispose Arrange Pickup by EH&S or Licensed Disposal Contractor store->dispose

Caption: Decision workflow for this compound waste disposal.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. [Link]
  • PubChem. 2-Bromo-5-nitropyridine. [Link]
  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • University of California, Santa Cruz.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations (eCFR).
  • Braun Research Group, Northwestern University.

Sources

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 2-Bromo-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-nitropyrimidine (CAS No. 1210824-80-8). This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your work. Given the limited specific toxicological data for this compound, we will apply a conservative approach based on the known hazards of its structural components: a brominated heterocyclic system and a nitroaromatic group.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a solid, powdered substance that requires careful handling to prevent exposure. The primary hazards are inferred from its chemical structure:

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity, including mutagenicity and carcinogenicity.[1][2] They can be reactive and may pose a thermal explosion hazard under certain conditions.[3][4] The nitro group makes these compounds resistant to oxidative degradation, contributing to their environmental persistence.[1]

  • Brominated Organic Compounds: These compounds can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[5][6] Long-term exposure to some brominated compounds has been linked to adverse health effects.[7][8][9]

  • Powdered Form: The fine particulate nature of this solid presents a significant inhalation risk and increases the likelihood of skin and surface contamination.

Based on these characteristics, we must assume that this compound is a potent, hazardous substance. A thorough risk assessment is the first step before any handling.[10]

Inferred Hazard Classification
Hazard ClassAnticipated EffectSource of Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Analogous compounds like 2-Bromo-5-nitropyridine are classified as acutely toxic.[11]
Skin Corrosion/Irritation Causes skin irritation.Common hazard for brominated and nitroaromatic compounds.[6][11]
Serious Eye Damage/Irritation Causes serious eye irritation.A frequent characteristic of halogenated and nitro-substituted aromatics.[11]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of fine powders can lead to respiratory tract irritation.[11]
Long-term Exposure Potential for mutagenicity or other chronic effects.A known risk associated with nitroaromatic compounds.[1][2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is critical. The following recommendations are based on a cautious approach to handling a potent chemical powder.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal.[10]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against airborne particles and potential splashes.[12]
Body Protection A disposable or dedicated lab coat with long sleeves and tight cuffs.Prevents contamination of personal clothing and skin.[12]
Respiratory Protection An N95-rated dust mask at a minimum. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.Essential for preventing the inhalation of fine powders.[10]

PPE_Selection_Workflow Start Start: Handling This compound RiskAssessment Conduct Risk Assessment: - Quantity - Procedure - Duration Start->RiskAssessment EngineeringControls Implement Engineering Controls: - Fume Hood - Ventilated Enclosure RiskAssessment->EngineeringControls PPE_Selection Select Core PPE EngineeringControls->PPE_Selection Hand Hand Protection: Double Nitrile Gloves PPE_Selection->Hand Eye Eye/Face Protection: Goggles & Face Shield PPE_Selection->Eye Body Body Protection: Lab Coat PPE_Selection->Body Respiratory Respiratory Protection: N95 Mask or PAPR PPE_Selection->Respiratory Disposal Proceed with Experiment Hand->Disposal Eye->Disposal Body->Disposal Respiratory->Disposal

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. All work with this compound must be conducted within a designated area.[10]

Pre-Operational Checklist
  • Verify Engineering Controls: Ensure your chemical fume hood or ventilated balance enclosure is certified and functioning correctly.[13]

  • Inspect PPE: Check all PPE for integrity (e.g., no tears in gloves, cracks in face shield).

  • Locate Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and fire extinguisher.

  • Prepare Waste Containers: Have clearly labeled hazardous waste containers ready for solid and liquid waste.

Handling Protocol
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.[13]

    • Use anti-static weigh boats and tools to minimize the dispersal of the powder.

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.

    • Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.[13]

Handling_Workflow Start Start Checklist Pre-Operational Checklist Start->Checklist DonPPE Don PPE Checklist->DonPPE WeighTransfer Weigh & Transfer in Containment DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE End End DoffPPE->End

Disposal Plan: Managing the Waste Stream

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted compound. Collect in a clearly labeled, sealed container for hazardous solid waste.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic waste. Do not mix with other waste streams.[14]

  • Decontamination: For equipment that cannot be disposed of, a thorough decontamination procedure is required. This may involve rinsing with a suitable solvent, followed by a wash with soap and water. All rinsates must be collected as hazardous liquid waste.

Never dispose of this compound or its waste down the drain.[15] Nitroaromatic compounds are persistent environmental pollutants.[1][16]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Spill:

    • For small spills, carefully cover with an absorbent material, such as vermiculite or sand.

    • Wearing appropriate PPE, gently sweep the material into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). New Jersey Department of Health.
  • Sabbioni, G., & Tinner, U. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824. [Link]
  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • American Chemical Society ACS Lab Safety Checklist. (n.d.). SafetyCulture.
  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • Chemical Protection - considerations for PPE when handling hazardous chemicals. (n.d.). International Safety Components.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • American Chemical Society (ACS) Laboratory Safety Practice Test 2025. (n.d.). Examzify.
  • 2-Bromo-5-nitropyridine. (n.d.). PubChem.
  • Doing Things Safely. (n.d.). American Chemical Society.
  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety.
  • 2-nitrophenol waste. (2025, September 9). Reddit.
  • Bromine water - disposal. (n.d.). Chemtalk.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021, September 15). PubMed.
  • Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines.
  • Brominated Flame Retardants – A Question of Safety. (2022, May 20). RTI International.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. (n.d.). Yale Environmental Health & Safety.
  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (2007). The International Journal of Life Cycle Assessment, 12(4), 226–234. [Link]
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
  • [Toxicity of selected brominated aromatic compounds]. (1998). Medycyna Pracy, 49(2), 173–180. [Link]
  • On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). (2025, September 2). ResearchGate.
  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.